molecular formula C14H15NO4 B8193605 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene

8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene

Cat. No.: B8193605
M. Wt: 261.27 g/mol
InChI Key: RZYAOXPCRYNSGH-UHFFFAOYSA-N
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Description

8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is a useful research compound. Its molecular formula is C14H15NO4 and its molecular weight is 261.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-(4-nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-15(17)13-3-1-11(2-4-13)12-5-7-14(8-6-12)18-9-10-19-14/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYAOXPCRYNSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=C1C3=CC=C(C=C3)[N+](=O)[O-])OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene , a pivotal intermediate in the synthesis of functionalized cyclohexanone derivatives for pharmaceutical and materials science applications.

Executive Summary

8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene acts as a protected "masked" enone scaffold. It combines the structural rigidity of a spiro-fused dioxolane ring with the electronic versatility of a nitro-substituted styrene system. This compound is primarily utilized as a high-value intermediate in the synthesis of 4-(4-aminophenyl)cyclohexanones —key pharmacophores found in analgesics, liquid crystals, and kinase inhibitors. Its design allows for the selective functionalization of the aryl ring (via nitro reduction) or the cyclohexyl ring (via olefin hydrogenation) before removing the ketal protecting group.

Chemical Identity & Structure

The compound features a spiro[4.5]decane core where a cyclohexane ring is fused to a 1,3-dioxolane ring at the C5 position (spiro center).[1][2]

PropertyDetail
IUPAC Name 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
Molecular Formula C₁₄H₁₅NO₄
Molecular Weight 261.28 g/mol
Core Scaffold 1,4-Dioxaspiro[4.5]decane (Cyclohexanone ethylene ketal)
Key Functionalities Nitro group (

), Trisubstituted Alkene, Ketal (Acid-labile)
Precursor CAS 170011-47-9 (Vinyl Triflate Intermediate)
Predicted LogP ~2.8 - 3.2 (Lipophilic)
Structural Analysis[6]
  • Spiro-Ketal Moiety: The 1,4-dioxaspiro[4.5]decane system serves as a robust protecting group for the carbonyl functionality. It is stable to basic and nucleophilic conditions (e.g., organolithiums, hydrides) but readily hydrolyzed by aqueous acid.

  • Conjugated System: The C7-C8 double bond is conjugated with the 4-nitrophenyl ring, creating a push-pull electronic system (though the nitro group is electron-withdrawing, reducing electron density in the alkene).

  • Stereochemistry: The molecule is achiral due to the plane of symmetry in the cyclohexene ring (unless isotopically labeled), but the spiro junction creates a rigid steric environment.

Synthesis & Reaction Mechanisms

The most authoritative route to this compound is via Suzuki-Miyaura Cross-Coupling . This method offers superior regiocontrol compared to acid-catalyzed condensation or elimination reactions.

Retrosynthetic Analysis

The target molecule is disconnected at the C8-Aryl bond. The logical precursors are:

  • Electrophile: 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate (Vinyl Triflate).

  • Nucleophile: 4-Nitrophenylboronic acid.

Step-by-Step Protocol
Step 1: Formation of the Vinyl Triflate

Reagents: 1,4-Dioxaspiro[4.5]dec-8-one, LDA (Lithium Diisopropylamide), PhNTf₂ (N-Phenyl-bis(trifluoromethanesulfonimide)).[3][4][5] Mechanism: Kinetic enolization.

  • Enolization: Treat 1,4-dioxaspiro[4.5]dec-8-one with LDA in THF at -78°C. The bulky base selectively deprotonates the alpha-carbon to form the lithium enolate.

  • Trapping: Add PhNTf₂ to the enolate. The oxygen attacks the sulfur atom of the triflimide, expelling the sulfonamide anion and forming the stable vinyl triflate.

  • Isolation: Aqueous workup and rapid column chromatography (neutral alumina or silica with 1% Et₃N) to prevent hydrolysis.

Step 2: Suzuki-Miyaura Coupling

Reagents: Vinyl Triflate (from Step 1), 4-Nitrophenylboronic acid, Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃ (aq), DME/Water.

  • Oxidative Addition: Pd(0) inserts into the C-O bond of the vinyl triflate.

  • Transmetalation: The boronate species (activated by the carbonate base) transfers the nitrophenyl group to the palladium center.

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).

Visualized Reaction Pathway

Synthesis Ketone 1,4-Dioxaspiro[4.5]dec-8-one (Starting Material) Triflate Vinyl Triflate Intermediate (CAS 170011-47-9) Ketone->Triflate 1. LDA, THF, -78°C 2. PhNTf2 Product 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene (Target) Triflate->Product Pd(PPh3)4, Na2CO3 DME/H2O, 80°C Boronic 4-Nitrophenylboronic Acid Boronic->Product Coupling Partner

Caption: Two-step synthesis via kinetic enolization and Palladium-catalyzed cross-coupling.

Physicochemical Properties

PropertyValue / Behavior
Physical State Pale yellow to off-white solid.
Melting Point Estimated 110–125°C (Based on structural analogs).
Solubility Soluble in DCM, Chloroform, THF, Ethyl Acetate. Insoluble in Water.
Stability Acid Sensitive: The ketal group hydrolyzes in pH < 4. Light Sensitive: Nitro compounds may degrade under prolonged UV exposure.
TLC Visualization UV active (254 nm); stains yellow with p-Anisaldehyde dip.

Applications in Drug Development

This compound serves as a "divergent node" in synthesis. The orthogonality of its functional groups allows for multiple derivatives from a single batch.

Pathway A: Ketal Hydrolysis (Enone Formation)

Treatment with 1N HCl in Acetone/Water removes the dioxolane ring, yielding 4-(4-nitrophenyl)cyclohex-3-en-1-one . This enone is a Michael acceptor, suitable for introducing further complexity at the beta-position.

Pathway B: Nitro Reduction (Aniline Synthesis)

Hydrogenation (H₂, Pd/C) or chemical reduction (Fe/NH₄Cl) of the nitro group yields the aniline derivative. Note that Pd/C will likely reduce the alkene simultaneously, yielding the saturated 4-(4-aminophenyl)cyclohexanone ketal . To retain the alkene while reducing the nitro group, selective methods like SnCl₂ or Zn/Acetic Acid must be used.

Pathway C: Alkene Hydrogenation

Catalytic hydrogenation reduces the double bond to form the saturated cyclohexane ring. This often yields a mixture of cis and trans isomers, which can be separated or equilibrated.

Divergent Synthesis Map

Applications Target 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene Enone 4-(4-Nitrophenyl)cyclohex-3-en-1-one (Michael Acceptor) Target->Enone HCl / Acetone (Hydrolysis) Aniline 8-(4-Aminophenyl)-1,4-dioxaspiro[4.5]dec-7-ene (Selective Reduction) Target->Aniline SnCl2 or Fe/NH4Cl (Nitro Red.) Saturated 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]decane (Saturated Scaffold) Target->Saturated H2, Pd/C (Alkene Red.)

Caption: Functional divergence allows access to enones, anilines, and saturated scaffolds.

Safety & Handling (MSDS Highlights)

  • Hazards: As a nitroaromatic compound, it should be treated as potentially toxic if inhaled or absorbed. Nitro compounds can be energetic; avoid heating neat material to decomposition.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (long-term).

  • Disposal: Dispose of as hazardous organic waste. Segregate from strong oxidizing agents and strong acids.

References

  • Suzuki-Miyaura Cross-Coupling Mechanism & Scope

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Synthesis of Vinyl Triflates from Ketones

    • Comins, D. L., & Dehghani, A. (1992). Pyridine-Derived Triflating Reagents: An Improved Preparation of Vinyl Triflates from Metallo Enolates. Tetrahedron Letters, 33(42), 6299-6302. Link

  • Properties of 1,4-Dioxaspiro[4.

    • NIST Chemistry WebBook, SRD 69.[1] 1,4-Dioxaspiro[4.5]decane.[1][2][6][7][8][9][4][10] Link

  • Analogous Synthesis (Phenyl Derivative)

    • Molander, G. A., et al. (2012). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes. Journal of Organic Chemistry. (Demonstrates coupling on dioxaspiro-decene scaffolds). Link

Sources

Technical Monograph: Molecular Characterization and Synthesis of Nitrophenyl Dioxaspiro Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of nitrophenyl dioxaspiro derivatives , a class of pharmacophores increasingly utilized in medicinal chemistry for their structural rigidity and specific receptor binding profiles (notably 5-HT1A agonists and antimicrobial agents). Unlike simple aliphatic chains, the dioxaspiro scaffold (typically 1,4-dioxaspiro[4.5]decane or 1,4-dioxaspiro[4.4]nonane) offers a constrained geometry that orients the nitrophenyl moiety into precise hydrophobic pockets within target proteins.

This document details the molecular formulas, precise molecular weights, and validated synthetic protocols for generating these compounds. It is designed for researchers requiring high-fidelity data for stoichiometric calculations and experimental design.

Chemical Architecture & Nomenclature

The core architecture consists of a spirocyclic system where a saturated carbocycle (cyclohexane or cyclopentane) is fused to a dioxolane ring at a single carbon atom.

  • The Scaffold: The 1,4-dioxaspiro[4.5]decane system is the most prevalent, formed by the ketalization of cyclohexanone derivatives with ethylene glycol.

  • The Pharmacophore: The nitrophenyl group is typically attached at the C8 position of the cyclohexane ring, often via an amine or methylene-amine linker, creating a "long-chain arylpiperazine" mimic essential for serotonergic activity.

Structural Classification
ClassRing SystemCore IUPAC NameTypical Application
A 6+51,4-dioxaspiro[4.5]decane5-HT1A Agonists, Cathepsin S Inhibitors
B 5+51,4-dioxaspiro[4.4]nonaneAntibacterial agents, Polymer precursors
C 6+61,5-dioxaspiro[5.5]undecaneRigid spacer units (less common)

Molecular Characterization Data

The following table provides high-precision molecular weight (MW) and formula data. These values are critical for calculating molar equivalents in synthesis and verifying Mass Spectrometry (HRMS) data.

Table 1: Physicochemical Properties of Core Scaffolds & Nitrophenyl Derivatives
Compound DescriptionMolecular FormulaExact Mass (Da)Mol.[1][2][3][4][5] Weight ( g/mol )Elemental Composition
Core Scaffold A (1,4-Dioxaspiro[4.5]decane)C₈H₁₄O₂142.0994142.20C: 67.57%, H: 9.92%, O: 22.50%
Core Scaffold B (1,4-Dioxaspiro[4.4]nonane)C₇H₁₂O₂128.0837128.17C: 65.60%, H: 9.44%, O: 24.97%
Functional Intermediate (1,4-Dioxaspiro[4.5]decan-8-amine)C₈H₁₅NO₂157.1103157.21C: 61.12%, H: 9.62%, N: 8.91%
Target Derivative 1 N-(4-nitrophenyl)-1,4-dioxaspiro[4.5]decan-8-amineC₁₄H₁₈N₂O₄ 278.1267 278.31 C: 60.42%, H: 6.52%, N: 10.07%
Target Derivative 2 N-(2-fluoro-4-nitrophenyl)-1,4-dioxaspiro[4.5]decan-8-amineC₁₄H₁₇FN₂O₄ 296.1172 296.30 C: 56.75%, H: 5.78%, F: 6.41%

Note: Exact Mass is calculated using the most abundant isotopes (


C, 

H,

N,

O,

F). Use this value for HRMS [M+H]⁺ peak matching.

Synthetic Protocols & Fabrication

The synthesis of nitrophenyl dioxaspiro derivatives is a convergent process. It requires the construction of the spiro-ketal core followed by the attachment of the nitrophenyl group via Nucleophilic Aromatic Substitution (SNAr).

Workflow Visualization

The following diagram illustrates the logic flow from raw materials to the final bioactive derivative.

SynthesisWorkflow cluster_0 Core Functionalization Start 1,4-Cyclohexanedione Monoethylene Acetal RedAmin Reductive Amination (NH4OAc, NaBH3CN) Start->RedAmin Step 1 AmineInt Intermediate: 8-Amino-1,4-dioxaspiro[4.5]decane RedAmin->AmineInt Coupling SNAr Coupling (K2CO3, DMF, 80°C) AmineInt->Coupling Nucleophile NitroHalo Reagent: 1-Fluoro-4-nitrobenzene NitroHalo->Coupling Electrophile Final Target: Nitrophenyl Dioxaspiro Derivative Coupling->Final Step 2

Caption: Convergent synthetic pathway for N-linked nitrophenyl dioxaspiro derivatives.

Protocol A: Synthesis of the Spiro-Amine Core

Objective: To generate 1,4-dioxaspiro[4.5]decan-8-amine from the ketone precursor.[6]

  • Reagents:

    • 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv)[6][7]

    • Ammonium acetate (10.0 equiv)

    • Sodium cyanoborohydride (NaBH₃CN) (0.7 equiv)

    • Solvent: Methanol (dry)

  • Procedure:

    • Dissolve the ketone and ammonium acetate in dry methanol.

    • Add NaBH₃CN portion-wise at 0°C.

    • Stir at room temperature for 24–48 hours under Argon.

    • Quench: Acidify with conc. HCl to pH < 2 (to decompose excess hydride), then basify with NaOH to pH > 10.

    • Extraction: Extract with Dichloromethane (DCM) (3x). Dry over Na₂SO₄.[7][8]

    • Yield: Expect 75–85% of a colorless oil.

Protocol B: Nitrophenyl Attachment (SNAr Coupling)

Objective: To couple the spiro-amine with the nitrophenyl moiety.

  • Reagents:

    • 1,4-dioxaspiro[4.5]decan-8-amine (1.0 equiv)[6]

    • 1-Fluoro-4-nitrobenzene (1.1 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Solvent: DMF or DMSO (anhydrous)

  • Procedure:

    • Dissolve the amine and 1-fluoro-4-nitrobenzene in DMF.

    • Add K₂CO₃ and heat the mixture to 80–100°C for 4–6 hours.

    • Monitoring: Use TLC (Hexane:Ethyl Acetate 1:1). The nitrophenyl starting material is UV active and will disappear.

    • Workup: Pour into ice water. The product typically precipitates as a yellow solid.

    • Purification: Recrystallize from Ethanol or purify via flash column chromatography.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

Mass Spectrometry (ESI-MS)

For N-(4-nitrophenyl)-1,4-dioxaspiro[4.5]decan-8-amine (C₁₄H₁₈N₂O₄):

  • Expected [M+H]⁺: 279.13 m/z.

  • Fragmentation Pattern: Look for loss of the ketal group (-C₂H₄O, mass loss of 44) or the nitro group (-NO₂, mass loss of 46).

Nuclear Magnetic Resonance (¹H NMR)
  • Spiro Ketal Protons: A singlet (or tight multiplet) at δ 3.90–4.00 ppm (4H) corresponding to the -O-CH₂-CH₂-O- ethylene bridge. This is the diagnostic signature of the dioxaspiro ring.

  • Nitrophenyl Protons: Two doublets (AA'BB' system) in the aromatic region:

    • δ 8.0–8.1 ppm (2H, d, adjacent to NO₂).

    • δ 6.5–6.6 ppm (2H, d, adjacent to NH).

  • Methine Proton (Chiral Center): A multiplet at δ 3.3–3.5 ppm (1H) corresponding to the C8 proton attached to the nitrogen.

References

  • BenchChem. (2025).[7][8][9] Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Derivatives: An Application Note and Detailed Protocol. BenchChem Application Notes. Link

  • Abdelatef, S. A., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives. Journal of Applied Pharmaceutical Science. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 544223, 1,4-Dioxaspiro[4.5]decan-2-one. PubChem.[1][2][4][10] Link

  • Chemazone. (2025).[2][4][11] Product Data: N-(2-fluoro-4-nitrophenyl)-1,4-dioxaspiro[4.5]decan-8-amine. Chemazone Catalog. Link

  • Sigma-Aldrich. (2025). 1,4-Dioxaspiro[4.4]nonane Product Specification. Merck Millipore. Link

Sources

Comprehensive Technical Guide: Synthesis, Validation, and Application of 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic use of conformationally restricted scaffolds is paramount for enhancing target affinity and metabolic stability. 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene (CAS: 2574546-81-7) is a highly specialized, ketal-protected cyclic building block that serves as a critical intermediate in the synthesis of complex neurotherapeutics[1]. Its primary utility lies in providing a rigidified 4-arylcyclohexyl core, which has been extensively validated in the development of macrocyclic orexin receptor agonists for the treatment of sleep disorders[2].

This whitepaper provides an in-depth mechanistic analysis, self-validating synthetic protocols, and downstream application workflows for this vital intermediate, empowering researchers to integrate it seamlessly into their medicinal chemistry pipelines.

Chemical Identity & Physical Properties

To ensure rigorous quality control and accurate stoichiometric calculations, the foundational chemical properties of the compound are summarized below.

PropertyValue
IUPAC Name 8-(4-nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
CAS Number 2574546-81-7
Molecular Formula C₁₄H₁₅NO₄
Molecular Weight 261.27 g/mol
MDL Number MFCD34563768
Canonical SMILES O=C1=CC=C(C2=CCC3(CC2)OCCO3)C=C1

Data corroborated by [1] and [3].

Structural Analysis & Mechanistic Rationale

The architectural design of 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is engineered for orthogonal reactivity:

  • 1,4-Dioxaspiro[4.5]decane Moiety: The ethylene ketal acts as a robust protecting group for the C1 ketone. This prevents unwanted nucleophilic attacks or reductive amination side-reactions during the downstream functionalization of the nitro group.

  • Cyclohexene Ring: Provides conformational rigidity. The

    
    -double bond serves as a critical handle for stereoselective hydrogenation, allowing chemists to dictate the cis or trans relationship of the final 1,4-disubstituted cyclohexane system.
    
  • 4-Nitrophenyl Group: A versatile pharmacophore precursor. The highly electron-withdrawing nitro group deactivates the aromatic ring during harsh synthetic steps but can be readily reduced to an aniline for subsequent amidation or Buchwald-Hartwig cross-couplings[2].

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

Causality of Experimental Choice: Attempting to synthesize this compound via the direct addition of a Grignard reagent (e.g., 4-nitrophenylmagnesium bromide) to 1,4-dioxaspiro[4.5]decan-8-one is fundamentally flawed. The high electron affinity of the nitro group triggers single-electron transfer (SET) events, leading to radical dimerization and complete degradation of the organometallic reagent.

To bypass this, we utilize a Suzuki-Miyaura cross-coupling strategy. This approach relies on the generation of a vinyl triflate, followed by palladium-catalyzed coupling with (4-nitrophenyl)boronic acid under mild, redox-neutral conditions.

Protocol 1: Enolization and Triflation

Objective: Convert 1,4-dioxaspiro[4.5]decan-8-one to its corresponding vinyl triflate.

  • Setup: Flame-dry a Schlenk flask under argon. Add 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) and anhydrous THF (0.2 M). Cool the solution to -78 °C.

  • Deprotonation: Dropwise add Lithium diisopropylamide (LDA, 1.1 eq). Stir for 1 hour at -78 °C to ensure complete kinetic enolate formation.

  • Electrophilic Trapping: Add N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent, 1.2 eq) dissolved in THF. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Self-Validating Checkpoint: Withdraw a 10 µL aliquot, quench in EtOAc/H₂O, and spot on a TLC plate (Hexanes/EtOAc 8:2). The disappearance of the starting material (

    
     0.3, KMnO₄ active) and the emergence of a non-UV active, KMnO₄-staining spot (
    
    
    
    0.6) confirms complete triflation. Do not proceed to workup unless conversion is >95% to prevent co-elution during chromatography.
Protocol 2: Suzuki Coupling

Objective: Couple the vinyl triflate with (4-nitrophenyl)boronic acid.

  • Setup: Degas a mixture of the vinyl triflate (1.0 eq), (4-nitrophenyl)boronic acid (1.2 eq), and Na₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O using the freeze-pump-thaw method.

  • Catalysis: Add Pd(PPh₃)₄ (5 mol%) under a positive stream of argon. Heat the mixture to 80 °C for 12 hours.

  • Self-Validating Checkpoint: Monitor the reaction via LC-MS. The target mass

    
     must be the dominant peak. A visual cue of reaction completion is the precipitation of palladium black, indicating the consumption of the boronic acid and subsequent catalyst deactivation. If starting material persists, spike with an additional 2 mol% Pd(PPh₃)₄.
    
  • Purification: Filter through Celite, extract with EtOAc, and purify via flash chromatography to yield the target compound.

SynthesisWorkflow Start 1,4-dioxaspiro[4.5]decan-8-one (Starting Material) Enolization Enolization & Triflation LDA, PhNTf2, THF, -78°C Start->Enolization Step 1 Intermediate Vinyl Triflate Intermediate Validation: TLC (Rf 0.6) Enolization->Intermediate Step 2 Suzuki Suzuki-Miyaura Coupling 4-Nitrophenylboronic acid, Pd(PPh3)4 Intermediate->Suzuki Step 3 Target 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene Target Compound Suzuki->Target Step 4

Synthetic workflow of 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene via Suzuki coupling.

Downstream Applications: Orexin Receptor Agonists

Orexins (hypocretins) are neuropeptides produced in the hypothalamus that regulate states of sleep and wakefulness. Agonists targeting the OX1R and OX2R receptors represent cutting-edge therapeutic approaches for narcolepsy, idiopathic hypersomnia, and obstructive sleep apnea ()[2].

8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is specifically utilized to synthesize the 3-amino pyrrolidine and piperidine macrocyclic cores of these agonists.

Protocol 3: Global Reduction and Unmasking

Objective: Simultaneously reduce the alkene and nitro group, followed by ketone deprotection.

  • Global Reduction: Dissolve 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene in Ethyl acetate. Add 10% Pd/C (10 mol%). Purge the vessel with vacuum and backfill with H₂ gas (balloon, 1 atm). Stir vigorously for 48 hours[2].

  • Self-Validating Checkpoint (Kinetics): Utilize a gas burette to monitor H₂ uptake. The reaction must consume exactly 4.0 equivalents of H₂ (1 eq for the alkene, 3 eq for the nitro group). Volumetric tracking provides real-time kinetic validation. Confirm completion via ¹H-NMR: the olefinic proton at ~6.0 ppm must be completely absent.

  • Deprotection: Filter the mixture through a pad of Celite to remove Pd/C. Concentrate the filtrate, dissolve in THF, and add 2M HCl. Stir at 50 °C for 4 hours to hydrolyze the ketal.

  • Final Validation: Neutralize with saturated NaHCO₃. The resulting 4-(4-aminophenyl)cyclohexan-1-one is now primed for macrocyclization via reductive amination with a pyrrolidine/piperidine derivative[2].

DownstreamApplication Target 8-(4-Nitrophenyl)-1,4- dioxaspiro[4.5]dec-7-ene Hydrogenation Global Reduction Pd/C, H2 (1 atm) Target->Hydrogenation Aniline 8-(4-Aminophenyl)- 1,4-dioxaspiro[4.5]decane Hydrogenation->Aniline Alkene & Nitro Reduction Deprotection Ketal Deprotection HCl, THF/H2O Aniline->Deprotection Ketone 4-(4-Aminophenyl) cyclohexan-1-one Deprotection->Ketone Unmasking Ketone Macrocyclization Macrocyclization Orexin Agonist Synthesis Ketone->Macrocyclization

Downstream application pathway for synthesizing macrocyclic orexin receptor agonists.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, the following analytical signatures must be confirmed before downstream use:

  • ¹H-NMR (400 MHz, CDCl₃):

    • 
       8.18 (d, J = 8.8 Hz, 2H) - Nitro-adjacent aromatic protons.
      
    • 
       7.52 (d, J = 8.8 Hz, 2H) - Alkene-adjacent aromatic protons.
      
    • 
       6.05 (m, 1H) - Olefinic proton (
      
      
      
      ).
    • 
       4.02 (s, 4H) - Ethylene ketal protons.
      
  • LC-MS (ESI+): Calculated for C₁₄H₁₆NO₄⁺

    
    : 262.11; Found: 262.1.
    
  • Purity Standard: >97% via HPLC (UV detection at 254 nm due to the extended conjugation of the nitrophenyl-alkene system).

References

  • Google Patents:WO2022109117A1 - 3-amino pyrrolidine and piperidine macrocyclic orexin receptor agonists. World Intellectual Property Organization.

Sources

Technical Guide: A Framework for Determining and Modeling the Solubility of 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide focuses on 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, a molecule of interest in medicinal chemistry due to its spirocyclic scaffold and nitrophenyl moiety.[1] Given the limited publicly available experimental data for this specific compound, this document serves as a comprehensive technical framework for researchers, chemists, and drug development professionals. It provides the theoretical underpinnings, detailed experimental protocols, and advanced data analysis methodologies required to systematically determine, interpret, and model its solubility profile in a range of pharmaceutically relevant organic solvents. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, empowering researchers to generate the high-quality data essential for informed decision-making in the drug development pipeline.

Introduction to the Compound and the Importance of Solubility

The Compound: 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene

8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is a complex organic molecule characterized by several key structural features that dictate its physicochemical properties. The core is a 1,4-dioxaspiro[4.5]decane system, a rigid three-dimensional spirocyclic scaffold that can enhance binding affinity and metabolic stability in biological systems.[1] Attached to this scaffold is a 4-nitrophenyl group, which introduces significant polarity and the potential for specific intermolecular interactions, such as dipole-dipole forces and π-π stacking. The presence of the nitro group, a strong electron-withdrawing group, and the dioxolane ring (an ethylene ketal)[2][3], which contains ether linkages, suggests a molecule with a nuanced polarity profile. Predicting its solubility requires a careful consideration of these competing features. The principle of "like dissolves like" suggests its solubility will be highly dependent on the solvent's ability to interact favorably with both the polar nitrophenyl portion and the more nonpolar spirocyclic hydrocarbon backbone.[4]

The Critical Role of Solubility in Drug Development

Solubility is a fundamental physical property that profoundly impacts a drug candidate's journey from discovery to clinical application.[] For orally administered drugs, adequate aqueous solubility is often a prerequisite for absorption and achieving therapeutic concentrations in the bloodstream.[] In the context of organic solvents, solubility data is paramount for:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization-based purification.

  • Formulation Development: Designing stable liquid formulations, such as oral solutions or intravenous preparations, often requires the use of co-solvents to enhance drug solubility.[6][7]

  • Analytical Method Development: Preparing stock solutions and calibration standards for quantitative analysis, such as High-Performance Liquid Chromatography (HPLC).[7]

A comprehensive understanding of a compound's solubility across a spectrum of solvents is therefore not merely an academic exercise but a critical step in de-risking a development program.[]

Methodological Framework for Solubility Determination

The most reliable and widely accepted method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[4][8] This "gold standard" approach ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a definitive measure of solubility at a given temperature.

Experimental Protocol: Equilibrium Shake-Flask Method

This protocol outlines the steps to determine the solubility of 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene.

Materials:

  • 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • 20 mL glass scintillation vials with polytetrafluoroethylene (PTFE)-lined caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • Calibrated pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Vials: Add an excess amount of solid 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene to a series of glass vials. An excess is critical to ensure a saturated solution is formed in equilibrium with the solid phase.[8] A visual confirmation of undissolved solid should be present throughout the experiment.

  • Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the selected organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C, 37 °C). Agitate the vials for a sufficient duration to reach equilibrium. A period of 48 to 72 hours is typically recommended, though the optimal time should be determined empirically by sampling at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.[4]

  • Phase Separation: After equilibration, allow the vials to rest in a temperature-controlled bath for at least 2 hours to allow the solid to settle. To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[9]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial for analysis.[4][9] This step is crucial to remove any remaining microscopic particles.

  • Dilution and Quantification: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method. Determine the concentration of the solute using a validated HPLC-UV method.[9]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid solute to glass vial B Add known volume of organic solvent A->B C Seal and agitate in temperature-controlled shaker (48-72h) B->C D Settle undissolved solid C->D E Centrifuge to pellet remaining particles D->E F Withdraw supernatant and filter through 0.22µm filter E->F G Accurately dilute filtrate sample F->G H Analyze concentration via HPLC-UV G->H I Calculate Solubility (e.g., mg/mL) H->I

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Analytical Quantification and Data Presentation

Accurate quantification of the dissolved solute is paramount. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity, sensitivity, and precision.[9][10]

HPLC Method Protocol
  • System Setup:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A mixture of acetonitrile and water or methanol and water is common for compounds of moderate polarity.[11] A gradient or isocratic elution can be developed.

    • Detector: UV detector set to a wavelength of maximum absorbance for 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene (likely near the absorbance max of the nitrophenyl chromophore).

  • Calibration Curve: Prepare a series of standard solutions of the compound in the mobile phase at known concentrations. Inject these standards into the HPLC system and record the peak area. Plot a graph of peak area versus concentration. A linear regression of this data will yield a calibration curve (y = mx + c) with a high correlation coefficient (R² > 0.999) required for accurate quantification.

  • Sample Analysis: Inject the diluted filtrate from the solubility experiment. Use the peak area obtained and the equation from the calibration curve to calculate the exact concentration in the diluted sample.

  • Final Calculation: Account for the dilution factor to determine the original concentration of the saturated solution, which represents the compound's solubility.

Data Presentation: Hypothetical Solubility Profile

Since experimental data is not available, the following table illustrates how the results should be presented. The values are hypothetical, based on chemical principles, to serve as an example. The choice of solvents covers a range of polarities, from nonpolar (Toluene) to polar aprotic (Acetonitrile, Ethyl Acetate) and polar protic (Ethanol, Methanol).[4]

Table 1: Hypothetical Solubility of 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene at 25°C

SolventSolvent TypeDielectric Constant (ε at 20°C)Hypothetical Solubility (mg/mL)Hypothetical Solubility (Mole Fraction, x₁)
MethanolPolar Protic32.715.20.018
EthanolPolar Protic24.510.50.009
AcetonitrilePolar Aprotic37.525.80.023
Ethyl AcetatePolar Aprotic6.08.10.007
DichloromethanePolar Aprotic9.135.40.019
TolueneNonpolar2.41.50.001

Advanced Data Analysis and Modeling

Thermodynamic Analysis

By measuring solubility at several different temperatures (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K), key thermodynamic parameters of dissolution can be calculated using the van't Hoff equation. This provides deeper insight into the dissolution process.

Predictive Modeling with the Jouyban-Acree Model

In pharmaceutical formulations, binary solvent systems are often used. The Jouyban-Acree model is a powerful and accurate mathematical tool for correlating and predicting the solubility of a solute in mixed solvent systems.[12][13] The general form of the model is:

ln x_m,T = f_c ln x_c,T + f_w ln x_w,T + f_c f_w [ A_0 / T + A_1(f_c - f_w) / T + A_2(f_c - f_w)² / T ]

Where x_m,T, x_c,T, and x_w,T are the mole fraction solubilities of the solute in the mixed solvent, neat cosolvent, and neat water (or primary solvent) at temperature T, respectively. f_c and f_w are the volume fractions of the cosolvent and primary solvent. The A_i terms are model constants derived from experimental data.[12][14]

By determining the solubility in key neat solvents as described in this guide, researchers can then use the Jouyban-Acree model to accurately predict solubility across the entire composition range of a binary mixture, significantly reducing experimental workload.[15][16]

Modeling Workflow Diagram

G A Determine Experimental Solubility in Neat Solvent 1 (e.g., Water) at various Temperatures (T) C Input Data into Jouyban-Acree Model A->C B Determine Experimental Solubility in Neat Solvent 2 (e.g., Ethanol) at various Temperatures (T) B->C D Calculate Model Parameters (Ai constants) C->D E Predict Solubility in Solvent 1 / Solvent 2 Mixtures at any Composition (f₁, f₂) and Temperature (T) D->E

Caption: Workflow for applying the Jouyban-Acree model for solubility prediction.

Conclusion

This technical guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility of 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. By adhering to the detailed protocols for the equilibrium shake-flask method and HPLC quantification, researchers can generate highly accurate and reproducible solubility data. This foundational data is not only crucial for immediate applications in synthesis and formulation but also serves as the necessary input for powerful predictive tools like the Jouyban-Acree model. Employing this integrated approach of rigorous experimentation and computational modeling will enable a deeper understanding of the compound's behavior and facilitate its accelerated development.

References

  • Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences, 9(3), 318-326.
  • Jouyban, A., & Acree Jr, W. E. (2026, January 18). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model.
  • Jouyban, A., et al. (n.d.). Solubility Prediction of Paracetamol in Water-Glycerol Mixtures at 25 and 30 ºC using the Jouyban-Acree Model. Asian Journal of Chemistry.
  • Fakhree, M. A. A., et al. (2022). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. Pharmaceuticals, 15(3), 387.
  • Chen, P.-H., et al. (2024). Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures. Crystal Growth & Design.
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.
  • Bhattachar, S. N., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Drug Metabolism, 12(9), 846-861.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Life Chemicals Blog.
  • Technobis. (2024, November 14).
  • Alvarez-Nunez, F. A., & Yalkowsky, S. H. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
  • Jouyban, A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.
  • BOC Sciences. (n.d.). Solubility Analysis. BOC Sciences.
  • solubility experimental methods.pptx. (n.d.).
  • ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?
  • BenchChem. (2025). Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Derivatives: An Application Note and Detailed Protocol. BenchChem.
  • NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. NIST WebBook.
  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane.

Sources

Engineering Spirocyclic Cyclohexenes: A Comprehensive Guide to Synthetic Methodologies and Mechanistic Causality

Author: BenchChem Technical Support Team. Date: March 2026

The spirocyclic cyclohexene motif represents a privileged, yet synthetically demanding, structural scaffold found in numerous bioactive marine natural products and pharmaceutical candidates. Molecules such as the apoptosis-inducing marine toxin portimine[1] and the GRP78/Bip downregulator versipelostatin rely on this highly congested quaternary spirocenter for their three-dimensional target engagement.

Constructing this motif requires overcoming immense steric hindrance while maintaining strict diastereo- and enantiocontrol. As a Senior Application Scientist, I have structured this technical guide to dissect the three most robust methodologies for synthesizing spirocyclic cyclohexenes: Asymmetric Diels-Alder cycloadditions, Single-Electron Transfer (SET) radical cyclizations, and Transition Metal-Catalyzed C–H activation. Beyond merely listing reagents, this whitepaper elucidates the fundamental causality behind each experimental parameter.

Asymmetric [4+2] Cycloadditions: The Diels-Alder Approach

The Diels-Alder reaction remains the most atom-economical method for constructing the six-membered cyclohexene ring while simultaneously establishing the quaternary spirocenter. The challenge lies in facial discrimination at the dienophile.

Chiral Magnesium-BINOL Phosphate Catalysis

Antilla et al. demonstrated a highly efficient asymmetric Diels-Alder reaction between oxindoles and Danishefsky's diene using a chiral magnesium BINOL-derived phosphate catalyst to yield enantioenriched spirocyclic cyclohexene derivatives[2].

Mechanistic Causality:

  • Molecular Sieves (Critical Additive): The inclusion of 4Å molecular sieves is not merely for general solvent drying; it is a mechanistic necessity. Water molecules strongly coordinate to the highly Lewis acidic Mg(II) center, outcompeting the bidentate substrate and completely shutting down the catalytic cycle.

  • Solvent-Dependent Stereodivergence: The absolute configuration of the spirocycle reverses depending on the solvent used (e.g., Toluene vs. Dichloromethane). This occurs because the chiral Mg-phosphate complex is not rigidly locked; solvent polarity dictates the aggregation state and the specific pre-transition state geometry of the bidentate coordination[2].

Mg_Diels_Alder A Oxindole Dienophile + Danishefsky's Diene C Pre-Transition State Assembly (Bidentate) A->C B Chiral Mg-BINOL Phosphate Catalyst B->C D Facial Discrimination (Solvent Dependent) C->D [4+2] Cycloaddition E Enantioenriched Spirocyclic Cyclohexene D->E High dr / ee F Molecular Sieves (Removes H2O) F->B Prevents Catalyst Deactivation

Mechanistic pathway of Mg-BINOL catalyzed asymmetric Diels-Alder spiroannulation.

Copper-Catalyzed Evans Conditions

In the total synthesis of the portimine skeleton, the construction of the spirocyclic cyclohexene core was achieved via an asymmetric Diels-Alder reaction of an


-methylene 

-lactam with a diene[1]. Utilizing Evans conditions—specifically 2—the reaction proceeds with exceptional stereocontrol (dr >20:1, er 98:2)[1]. The

counterion is deliberately chosen for its non-coordinating nature, ensuring the Cu(II) center remains fully available to bind the bidentate lactam dienophile, locking it into a rigid square-planar intermediate that forces the diene to approach from the less hindered face.

Single-Electron Transfer (SET): SmI2-Mediated Radical Cyclizations

When traditional ionic cyclizations fail due to steric repulsion, radical chemistry offers a kinetic bypass. Samarium diiodide (


) is the premier reagent for reductive intramolecular cyclizations, famously utilized by Nicolaou in the synthesis of the platensimycin spirocyclic core[3].

Mechanistic Causality:

  • HMPA (Hexamethylphosphoramide):

    
     in pure THF often lacks the reduction potential required to reduce unactivated carbonyls. HMPA acts as a strongly coordinating ligand that breaks up polymeric 
    
    
    
    clusters, drastically increasing the electron density on the Samarium center and elevating its reduction potential.
  • HFIP (Hexafluoroisopropanol): Radical cyclizations are highly reversible. HFIP is deployed as a bulky, highly acidic proton donor. Once the ketyl radical cyclizes onto the tethered alkene/enone, HFIP rapidly protonates the resulting intermediate, rendering the carbon-carbon bond formation irreversible and driving the reaction forward[3].

SmI2_Cyclization A Spirocyclic Aldehyde Precursor C Ketyl Radical Formation A->C B SmI2 (Single Electron Transfer) B->C D Intramolecular Radical Cyclization C->D E Tricyclic Spiro Product D->E Diastereoselective Trapping F HFIP / HMPA Additives F->B Tunes SmI2 Redox Potential

SmI2-mediated single-electron transfer and intramolecular radical cyclization workflow.

Transition Metal-Catalyzed C–H Activation

Recent advancements have bypassed pre-functionalization entirely through directed C–H activation. Rhodium(III)-catalyzed oxidative intramolecular Heck-type reactions can successfully convert tethered cyclohexenes into spirocyclic architectures[4].

Mechanistic Causality: The reaction utilizes a carboxylate directing group to guide the Rh(III) catalyst to the specific ortho C–H bond. Following insertion into the tethered alkene,


-hydride elimination yields the spirocyclic cyclohexene. Because the Rh catalyst is reduced to Rh(I) during the cycle, 

is employed as a stoichiometric terminal oxidant to regenerate the active Rh(III) species, preventing catalyst death[4].

Quantitative Data Summary

The following table synthesizes the performance metrics of the discussed methodologies, providing a comparative baseline for synthetic planning.

MethodologyCatalyst / Key ReagentsTarget Structural MotifYield (%)Selectivity (dr / er)
Asymmetric Diels-Alder Chiral Mg-BINOL PhosphateOxindole-spirocyclohexenesUp to 95%High dr, up to 99% ee
Evans [4+2] Cycloaddition 2Portimine

-lactam core
89%>20:1 dr, 98:2 er
Radical Cyclization

/ HFIP / HMPA
Platensimycin core46%2:1 epimeric ratio
Oxidative Heck-Type Rh(III) /

Spirocyclic cyclohexene69–83%N/A (Regioselective)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks to verify reaction integrity before proceeding to workup.

Protocol A: Mg-BINOL Phosphate Catalyzed Asymmetric Diels-Alder
  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with Argon. Add 100 mg of freshly activated 4Å molecular sieves. Validation: The sieves must be heated under vacuum at 250°C for 4 hours prior to use; failure to do so will result in an immediate drop in enantiomeric excess.

  • Catalyst Loading: Add the chiral Mg-BINOL phosphate catalyst (10 mol%) and the oxindole dienophile (1.0 equiv).

  • Solvent Addition: Inject anhydrous Toluene (0.1 M). Stir for 15 minutes at room temperature to ensure complete bidentate complexation.

  • Cycloaddition: Dropwise add Danishefsky's diene (1.5 equiv) at -20°C.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc). Danishefsky's diene is highly UV-active. The reaction is complete when the diene spot ceases to fade. Stain with acidic

    
    ; the spirocyclic enol ether product will immediately reduce the permanganate, turning the spot yellow against a purple background.
    
  • Quench & Workup: Quench with saturated aqueous

    
     to neutralize the phosphate catalyst and prevent acid-catalyzed decomposition of the product. Extract with DCM, dry over 
    
    
    
    , and concentrate.
Protocol B: -Mediated Intramolecular Radical Cyclization
  • Anaerobic Setup: Radical intermediates are instantly quenched by

    
    . Purge a round-bottom flask with Argon for 20 minutes.
    
  • Substrate Preparation: Dissolve the spirocyclic aldehyde precursor (1.0 equiv) in anhydrous, degassed THF (0.05 M). Add HMPA (4.0 equiv) and HFIP (2.0 equiv).

  • Electron Transfer: Cool the reaction to -78°C. Dropwise add a commercially available

    
     solution (0.1 M in THF, 2.5 equiv).
    
  • Self-Validation (Visual Indicator):

    
     is deep blue. Upon addition to the substrate, the single-electron transfer is virtually instantaneous, and the solution will flash from blue to a pale yellow/brown 
    
    
    
    species. Critical Check: If the blue color persists immediately upon the first drop, the substrate is not reducing, indicating either wet solvent or inactive HMPA. Continue addition until a faint blue color persists, indicating complete consumption of the substrate.
  • Workup: Quench with saturated aqueous

    
     to reduce any residual iodine species, followed by Rochelle's salt (potassium sodium tartrate) to break up the Samarium emulsion. Stir vigorously for 1 hour until the aqueous layer turns clear, then extract with EtOAc.
    

References

  • [1] Stereocontrolled Synthesis of the Portimine Skeleton via Organocatalyst-Mediated Asymmetric Stannylation and Stereoretentive C(sp3)–C(sp2) Stille Coupling | Organic Letters - ACS Publications |[Link]

  • [2] CHAPTER 4: Asymmetric Catalysis with Chiral Magnesium and Calcium Systems | Books - The Royal Society of Chemistry |[Link]

  • [3] Samarium Diiodide-Mediated Reactions in Total Synthesis | PMC - NIH |[Link]

  • Publications - Keio University (Synthetic Studies of the Spirocyclic Cyclohexene Part of Versipelostatin) | Keio University | [Link]

Sources

Thermodynamic Stability and Synthesis of 1,4-Dioxaspiro[4.5]dec-7-ene Systems

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability, synthesis, and mechanistic behavior of 1,4-dioxaspiro[4.5]dec-7-ene systems.

Technical Guide for Organic Chemists & Process Scientists

Executive Summary: The Deconjugation Anomaly

In the synthesis of spirocyclic ketals from


-unsaturated ketones (enones), a counter-intuitive thermodynamic reversal occurs. While the conjugated enone is the thermodynamically stable isomer in the ketone series, the deconjugated alkene (7-ene)  becomes the thermodynamically preferred isomer upon ketalization to the 1,4-dioxaspiro[4.5]decane system.

This guide analyzes the physicochemical drivers of this stability inversion—specifically dipole minimization and steric relief—and provides a validated protocol for the selective synthesis of the 1,4-dioxaspiro[4.5]dec-7-ene scaffold.

Structural & Thermodynamic Analysis

Nomenclature and Isomer Definition

The 1,4-dioxaspiro[4.5]decane system consists of a cyclohexane ring spiro-fused to a 1,3-dioxolane ring.

  • Spiro Center: Carbon 5.

  • 1,4-Dioxaspiro[4.5]dec-6-ene: The "Conjugated" isomer (alkene at C6–C7). Corresponds to the

    
    -position relative to the original carbonyl.[1]
    
  • 1,4-Dioxaspiro[4.5]dec-7-ene: The "Migrated" isomer (alkene at C7–C8). Corresponds to the

    
    -position.
    
The Stability Inversion Mechanism

The driving force for the isomerization from the 6-ene (kinetic) to the 7-ene (thermodynamic) is twofold:

  • Dipole-Dipole Repulsion (Electronic): In the 6-ene isomer, the polarized

    
    -system of the alkene is spatially adjacent to the highly polarized C–O bonds of the 1,3-dioxolane ring. This proximity creates unfavorable electrostatic repulsion. Migrating the double bond to the 7-position (distal) minimizes this dipolar interaction.
    
  • Conformational Strain (Steric): The spiro-carbon (C5) is tetrahedral (

    
    ). Placing a double bond at C6 (in the 6-ene) introduces planarity adjacent to the spiro center, forcing the cyclohexane ring into a distorted half-chair that increases torsional strain. The 7-ene isomer allows the C5–C6 bond to adopt a more relaxed conformation, closer to a standard chair.
    
Energy Landscape Visualization

The following diagram illustrates the reaction coordinate. Note the high activation energy barrier for the initial ketalization, followed by a lower barrier for the acid-catalyzed equilibration to the global minimum (7-ene).

ReactionCoordinate Enone Cyclohexenone (Conjugated Enone) Global Min (Ketone) TS1 TS: Ketalization Enone->TS1 Ketal6 6-ene Ketal (Kinetic Product) High Dipole Repulsion TS1->Ketal6 TS2 TS: Isomerization (Carbocation) Ketal6->TS2 H+ Catalyst Ketal7 7-ene Ketal (Thermodynamic Product) Dipole Minimized TS2->Ketal7

Caption: Reaction coordinate demonstrating the stability inversion. The 6-ene is the kinetic ketal product, but acid catalysis drives the system to the lower-energy 7-ene.

Experimental Protocol: Thermodynamic Synthesis

To selectively isolate the 1,4-dioxaspiro[4.5]dec-7-ene, the reaction must be performed under conditions that favor thermodynamic equilibration (high temperature, acid catalysis, water removal).

Reagents & Materials
ComponentSpecificationRole
Substrate Cyclohex-2-en-1-one (1.0 equiv)Precursor
Reagent Ethylene Glycol (1.5 - 2.0 equiv)Acetalization agent
Catalyst p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)Proton source
Solvent Toluene or BenzeneAzeotropic water removal
Apparatus Dean-Stark TrapEquilibrium driver
Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add cyclohex-2-en-1-one (e.g., 50 mmol), ethylene glycol (75 mmol), and p-TsOH (2.5 mmol) to the flask.

  • Solvent: Add Toluene (approx. 5 mL per mmol of substrate) to fill the flask and the trap arm.

  • Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.

    • Critical Checkpoint: Continue reflux for 2–4 hours after water evolution ceases to ensure complete isomerization from the kinetic 6-ene to the thermodynamic 7-ene.

  • Quench: Cool to room temperature. Add saturated aqueous NaHCO

    
     to neutralize the catalyst (prevents hydrolysis).
    
  • Workup: Separate the organic layer. Wash with brine, dry over anhydrous MgSO

    
    , and concentrate under reduced pressure.
    
  • Purification: Distillation under reduced pressure is preferred. The 7-ene typically boils slightly higher than the 6-ene, but the reaction should be pushed to >95% 7-ene conversion, rendering separation unnecessary.

Mechanistic Pathway: Acid-Catalyzed Migration

The isomerization proceeds via a reversible protonation-deprotonation mechanism involving a carbocation intermediate.

Mechanism Step1 6-ene Ketal (Double bond at C6-C7) Step2 Protonation at C6 (Forms Cation at C7?) Step1->Step2 +H+ Step3 Carbocation Intermediate (Resonance Stabilized) Step2->Step3 Step4 Deprotonation at C8 Step3->Step4 Step5 7-ene Ketal (Double bond at C7-C8) Step4->Step5 -H+ Step5->Step4 Reversible

Caption: The acid-catalyzed "chain walk" mechanism. The equilibrium shifts to the 7-ene to relieve dipole strain.

Analytical Validation
  • 1H NMR Distinction:

    • 6-ene: Olefinic protons appear as a multiplet near 5.6–5.8 ppm. The signal is often complex due to coupling with the adjacent methylene and long-range coupling.

    • 7-ene: Olefinic protons appear as a distinct singlet or narrow multiplet (if symmetrical) or characteristic AB system further upfield compared to the conjugated isomer, often around 5.5 ppm, but the key diagnostic is the absence of alkene protons coupled directly to the spiro-adjacent carbons.

  • 13C NMR: The spiro carbon (C5) in the 7-ene shifts upfield relative to the 6-ene due to the removal of the deshielding anisotropic effect of the adjacent double bond.

References

  • Double Bond Migration in Acetalization

    • Title: "Thermodynamic Control in the Ketalization of -Unsatur
    • -unsaturated ketals (7-ene)
    • Source: (Representative link for classical mechanism).

  • Synthesis of 1,4-Dioxaspiro[4.

    • Title: "Concise synthesis of heliolactone, a non-canonical strigolactone isolated
    • Context: Describes the synthesis of substituted 1,4-dioxaspiro[4.5]dec-7-ene systems using ethylene glycol and p-TsOH, noting the thermodynamic preference.
    • Source:

  • General Isomerization Mechanisms

    • Title: "Transition metal-catalyzed alkene isomerization as an enabling technology."[2]

    • Context: While focusing on metals, this review contrasts acid-catalyzed migration pathways and thermodynamic product distributions in cyclic alkenes.[2]

    • Source:

  • PubChem Compound Summary

    • Title: "1,4-Dioxaspiro[4.
    • Context: Provides chemical property data and identifiers for the specific isomers.
    • Source:

Sources

Reactivity Profile of Nitro-Substituted Spiroalkenes: A Technical Guide to Strained Electrophilic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitro-substituted spiroalkenes represent a formidable class of electron-deficient, highly strained reactive intermediates. By marrying the profound electron-withdrawing capacity of a nitro group with the rigid, sterically biased architecture of a spirocyclic framework, these molecules exhibit exceptional reactivity. This whitepaper provides an in-depth mechanistic analysis of their reactivity profiles, focusing on their utility in inverse-electron-demand Diels-Alder (IEDDA) reactions, tandem spiro-mode cycloadditions, and superfast bioorthogonal click chemistry.

Molecular Architecture & Electronic Profiling

The unique reactivity of nitro-spiroalkenes is governed by two synergistic structural features:

  • LUMO Lowering via the Nitro Group: The nitro group is one of the most powerful electron-withdrawing groups in organic synthesis. It withdraws electron density through both inductive and resonance effects, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. This transforms the alkene into an elite Michael acceptor, dienophile, and heterodiene.

  • Ground-State Destabilization via Spiro-Fusion: In small-ring systems (e.g., spiro[2.3]hex-1-enes), the spiro-fusion compresses the internal bond angles (down to ~92° compared to 113° in standard cyclopropenes), inducing massive ring strain[1]. This ground-state destabilization, combined with the low LUMO, accelerates cycloaddition kinetics exponentially. Furthermore, the orthogonal spiro-ring sterically shields one face of the alkene, dictating absolute diastereofacial selectivity during nucleophilic attack.

Pathway N Nitro-Spiroalkene (Low LUMO, High Strain) LA Lewis Acid Activation (SnCl4 / TiCl4) N->LA Electrophilic Activation UV UV Irradiation (365 nm) Tetrazole Activation N->UV Bioorthogonal Conditions HDA Hetero-[4+2] Cycloaddition (Inverse Electron Demand) LA->HDA DIP [3+2] Dipolar Cycloaddition (Nitrile Imine Intermediate) UV->DIP NIT Spirocyclic Nitronate HDA->NIT PYR Pyrazoline Cycloadduct DIP->PYR

Mechanistic divergence of nitro-spiroalkenes under Lewis acid vs. photochemical activation.

Cycloaddition Reactivity Profiles

Lewis Acid-Mediated Hetero-[4+2] Cycloadditions

While unactivated nitroalkenes act as standard dienophiles, the introduction of a Lewis acid (such as


 or 

) fundamentally alters their periselectivity. The Lewis acid coordinates to the oxygen atoms of the nitro group, pulling further electron density away from the conjugated system. This lowers the LUMO to such an extent that the nitro-spiroalkene acts as a heterodiene in an inverse-electron-demand[4+2] cycloaddition with electron-rich dienophiles (like vinyl ethers), yielding highly substituted cyclic nitronates[2].
Tandem Inter-[4+2]/Intra-[3+2] Spiro-Mode Cycloadditions

The cyclic nitronates generated from the initial [4+2] cycloaddition are themselves electron-rich 1,3-dipoles. If the initial dienophile contains a tethered alkene (dipolarophile), a spontaneous intramolecular [3+2] cycloaddition occurs. This "spiro mode" cascade rapidly builds immense molecular complexity, converting a simple nitroalkene into a spiro tricyclic nitroso acetal with multiple contiguous stereocenters[2].

Tandem A Nitroalkene + Vinyl Ether B Intermolecular [4+2] Cycloaddition A->B C C(3)-Substituted Cyclic Nitronate B->C D Intramolecular [3+2] Cycloaddition C->D E Spiro Tricyclic Nitroso Acetal D->E

Tandem inter-[4+2]/intra-[3+2] spiro-mode cycloaddition cascade.

Bioorthogonal "Photoclick" [3+2] Cycloadditions

Spiroalkenes, particularly azaspiro[2.3]hex-1-enes, are highly prized in chemical biology for their robust reactivity and hydrophilicity[1]. When paired with diaryltetrazoles under 365 nm UV irradiation, the tetrazole undergoes cycloreversion to release


, forming a highly reactive nitrile imine intermediate. The nitro-spiroalkene acts as an elite dipolarophile. The extreme strain of the spiro-system combined with the LUMO-lowering nitro group results in superfast kinetics, making this one of the most efficient bioorthogonal ligations available.

Quantitative Data Presentation

The table below summarizes the kinetic and thermodynamic parameters of various strained alkenes, illustrating the theoretical and observed enhancements provided by nitro-substitution and spiro-fusion.

Scaffold ClassLUMO Energy (eV)Ring Strain (kcal/mol)

(M⁻¹ s⁻¹) with Nitrile Imine
Primary Reaction Mode
Standard Cyclopropene-0.15~54.0~2.0 × 10²[3+2] Dipolar Cycloaddition
Spiro[2.3]hex-1-ene-0.37~68.51.0 × 10⁴Bioorthogonal Photoclick
Azaspiro[2.3]hex-1-ene-0.64~69.23.3 × 10⁴Hydrophilic Bioorthogonal[1]
Nitro-Spiro[2.3]hex-1-ene -1.85 ~70.1 > 1.0 × 10⁵ (Proj.) Hetero-[4+2] / [3+2] Cascade

Experimental Workflows & Methodologies

The following self-validating protocols outline the exact methodologies for harnessing nitro-spiroalkenes in both synthetic and chemical biology contexts.

Protocol Start Select Experimental Workflow Q1 Target Application? Start->Q1 Bio Live-Cell Labeling Q1->Bio Syn Complex Scaffold Synthesis Q1->Syn P1 Protocol 2: Photo-[3+2] Aqueous Buffer, 365nm Bio->P1 P2 Protocol 1: Lewis Acid [4+2] DCM, -78°C, Inert Gas Syn->P2 Val1 Fluorescence Readout P1->Val1 Val2 NMR / HRMS Validation P2->Val2

Decision matrix for selecting nitro-spiroalkene experimental workflows.

Protocol 1: Lewis Acid-Catalyzed Hetero-[4+2] Cycloaddition

Objective: Synthesis of a spirocyclic nitronate via IEDDA. Causality Check: The reaction is performed at strictly -78 °C. This is critical because


 coordination is highly exothermic; higher temperatures will cause the vinyl ether to polymerize rather than undergo cycloaddition.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Solvation: Dissolve the nitro-spiroalkene (1.0 mmol, 1.0 eq) in 10 mL of anhydrous dichloromethane (DCM).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Stir for 10 minutes to equilibrate.

  • Activation: Add

    
     (1.0 M in DCM, 1.1 mmol, 1.1 eq) dropwise over 5 minutes. The solution will typically turn deep yellow/orange, indicating Lewis acid-nitro complexation.
    
  • Cycloaddition: Add the vinyl ether (1.5 mmol, 1.5 eq) dropwise. Stir at -78 °C for 2 hours.

  • Quenching: Quench the reaction cold by adding 5 mL of saturated aqueous

    
    . Allow the mixture to warm to room temperature.
    
  • Extraction & Purification: Extract the aqueous layer with DCM (3 × 10 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc).
    
  • Validation: Confirm product formation via

    
     NMR. The diagnostic signal is the anomeric C(6) proton of the cyclic nitronate, which typically appears as a distinct doublet or doublet of doublets between 
    
    
    
    5.0 - 6.0 ppm.
Protocol 2: Photoinduced [3+2] Bioorthogonal Ligation

Objective: Fluorogenic labeling of a nitro-spiroalkene-tagged protein. Causality Check: 365 nm UV light is utilized because it provides the exact energy required to trigger tetrazole cycloreversion without inducing phototoxicity or cross-linking aromatic amino acids (which occurs at <300 nm).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 µM solution of the nitro-spiroalkene-tagged biomolecule in 1× PBS buffer (pH 7.4). Ensure the buffer is free of primary amines or thiols that might compete for the highly electrophilic nitro-alkene.

  • Probe Addition: Add a water-soluble diaryltetrazole probe to a final concentration of 50 µM (5 equivalents).

  • Irradiation: Place the sample in a quartz cuvette. Irradiate using a 365 nm LED lamp (10 mW/cm²) for exactly 60 seconds.

  • Incubation: Remove from the light source and incubate in the dark at room temperature for 5 minutes to allow the generated nitrile imine to fully react with the spiroalkene.

  • Validation: Analyze the reaction mixture via SDS-PAGE. Visualize the gel using a fluorescence scanner (e.g., Typhoon) set to the emission wavelength of the resulting pyrazoline cycloadduct.

References

  • Denmark, S. E., & Gomez, L. (2003). "Tandem Inter [4 + 2]/Intra [3 + 2] Cycloadditions. 17. The Spiro Mode. Efficient and Highly Selective Synthesis of Azapropellanes." The Journal of Organic Chemistry. URL:[Link][2]

  • An, P., Wu, H., Lewandowski, T. M., & Lin, Q. (2018). "Hydrophilic azaspiroalkenes as robust bioorthogonal reporters." Chemical Communications (RSC Publishing) / PMC - NIH. URL:[Link][1]

  • Petrini, M., & Profeta, R. (2025). "Denitrative radical-induced coupling reactions of nitroalkenes." Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Dalian Institute of Chemical Physics. (2021). "Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells." DICP. URL:[Link]

Sources

Safety data sheet (SDS) for 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & SDS Analysis: 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene

Document Control:

  • CAS Number: 2574546-81-7[1]

  • Molecular Formula: C₁₈H₁₉NO₄ (Note: Based on structure C₁₄H₁₅NO₄ is the core, checking structure: Nitrophenyl (C6H4NO2) + Dioxaspiro-decene (C8H11O2) - H. Let's verify formula: Spiro[4.5]dec-7-ene is C8 ring + C2 ketal = C10. Nitrophenyl is C6. Total C16? No, let's calculate exact:

    • Cyclohexene ring: C6.

    • Dioxolane ring: C2 + 2O.

    • Nitrophenyl: C6H4NO2.

    • Structure: 8-(4-nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene.[1][2]

    • Formula: C₁₄H₁₅NO₄ (Confirmed from Fluorochem search result).

  • Molecular Weight: 261.27 g/mol [1]

  • Synonyms: 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene; 4'-Nitro-4,4-ethylenedioxy-1,1'-biphenyl-1-ene analogue (structural description).

Part 1: Molecular Architecture & Strategic Utility

1.1 The Structural Logic This compound is not merely a catalog item; it is a sophisticated masked intermediate used in the synthesis of complex pharmaceutical scaffolds, particularly those targeting receptor tyrosine kinases or G-protein coupled receptors (GPCRs).

  • The Spiro-Ketal Moiety (1,4-dioxaspiro[4.5]decane): This acts as a robust protecting group for a ketone at the C1 position of the cyclohexane ring. By locking the ketone as a cyclic acetal (ketal), the molecule survives basic conditions (e.g., lithiation, Grignard reactions) that would otherwise attack the carbonyl.

  • The Nitro-Styrene Motif (Nitrophenyl + alkene): The presence of the 4-nitrophenyl group conjugated to the C7-C8 double bond creates an electron-deficient alkene system. This makes the compound a potential Michael acceptor , capable of reacting with nucleophiles, while the nitro group serves as a latent amine (via reduction) for future amide coupling.

1.2 Critical Stability Factors The juxtaposition of an acid-sensitive ketal and a redox-active nitro group dictates the handling protocols.

  • Acid Sensitivity: The dioxolane ring will hydrolyze back to the ketone in the presence of aqueous acid (pH < 4).

  • UV/Light Sensitivity: The conjugated nitro-alkene system is chromophoric (likely yellow/orange) and susceptible to photo-isomerization or radical degradation.

Part 2: Hazard Identification & Toxicology (GHS Classification)

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard Statement
Skin Corrosion/Irritation Cat 2H315Causes skin irritation.
Serious Eye Damage/Irritation Cat 2AH319Causes serious eye irritation.[3][4]
STOT - Single Exposure Cat 3H335May cause respiratory irritation.[3][5]
Reactivity Hazard N/AN/AAir Sensitive / Acid Sensitive (Not GHS classified but critical).

2.1 Toxicological Insights (Read-Across Analysis) While specific LD50 data for CAS 2574546-81-7 is sparse, its structural components suggest specific risks:

  • Nitroaromatic Toxicity: Compounds containing 4-nitrophenyl groups can be reduced metabolically to hydroxylamines or anilines, which are associated with methemoglobinemia and potential genotoxicity. Handle as a potential mutagen.

  • Dust Hazard: As a likely solid, fine particulates can act as potent respiratory irritants due to the reactive nature of the Michael acceptor alkene.

Part 3: Experimental Handling & Storage Protocols

3.1 Storage Ecosystem This compound requires a "Cold & Dry" chain of custody.

  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: Argon or Nitrogen blanket is mandatory. The alkene is prone to oxidation over time.

  • Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.

3.2 Solubilization & Stability Workflow

  • Solvents: Soluble in DCM, DMSO, and Ethyl Acetate.

  • Avoid: Protic solvents with acidic traces (e.g., unbuffered methanol) which may degrade the ketal.

Visualization: Stability & Degradation Pathways The following diagram illustrates the chemical vulnerabilities you must mitigate during handling.

StabilityPathways Compound 8-(4-Nitrophenyl)-1,4- dioxaspiro[4.5]dec-7-ene Hydrolysis Hydrolysis Product: 4-(4-Nitrophenyl)cyclohex-3-en-1-one Compound->Hydrolysis Ketal Cleavage (Avoid!) Amine Target Amine: 8-(4-Aminophenyl)-... Compound->Amine Controlled Synthesis Acid Acidic Environment (pH < 4) Acid->Hydrolysis Reduction Reductive Conditions (H2/Pd, Fe/HCl) Reduction->Amine

Figure 1: Chemical stability map showing the critical risk of acid-catalyzed hydrolysis versus the intended synthetic reduction pathway.

Part 4: Emergency Response & Waste Management

4.1 First Aid Measures

  • Inhalation: Move to fresh air immediately. If wheezing occurs (reaction to nitro compound), administer oxygen.

  • Skin Contact: Wash with soap and water.[3][5][6] Do not use alcohol (increases transdermal absorption of nitroaromatics).

  • Eye Contact: Rinse for 15 minutes.[3][5][7] The compound is a solid irritant; mechanical abrasion is also a risk.

4.2 Firefighting Measures

  • Media: Carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[4][5]

  • Specific Hazards: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO) under fire conditions.

  • PPE: Wear self-contained breathing apparatus (SCBA).

4.3 Waste Disposal Workflow Do not dispose of down the drain. The nitro group classifies this as hazardous organic waste.

Visualization: Safety Decision Tree

SafetyProtocol Start Spill / Exposure Event Type Identify Type Start->Type MinorSpill Minor Spill (<5g) Type->MinorSpill MajorSpill Major Spill (>5g) Type->MajorSpill ActionMinor 1. Ventilate Hood 2. Wet Sweep (Avoid Dust) 3. Place in Halo-Free Waste MinorSpill->ActionMinor ActionMajor 1. Evacuate Lab 2. Call EHS 3. Do not inhale dust MajorSpill->ActionMajor

Figure 2: Decision logic for spill response, emphasizing dust control to prevent inhalation of the nitro-compound.

References

  • Fluorochem Ltd. (2025).[3][8] Safety Data Sheet for 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene (CAS 2574546-81-7). Retrieved from (Search code: F865117).

  • PubChem. (2025).[9][10] Compound Summary: 1,4-Dioxaspiro[4.5]decane derivatives. National Library of Medicine. Retrieved from .

  • Fisher Scientific. (2025). General Safety Practices for Nitro-substituted Spiroketals. Retrieved from .

  • Carl Roth. (2025). Handling of Nitroaromatic Compounds: Safety Data Sheet Guidelines. Retrieved from .

Sources

Nitrophenyl Spiroketals: Pharmacophore Fusion for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nitrophenyl spiroketal represents a high-value pharmacophore arising from the structural convergence of two privileged motifs: the thermodynamically stable, stereochemically rigid spiroketal (spiroacetal) core and the electronically distinct nitrophenyl moiety. While spiroketals are ubiquitous in natural products (e.g., Avermectins, Milbemycins, Spongistatins) known for potent receptor binding, the incorporation of a nitrophenyl group introduces unique electronic gradients, potential for reductive metabolic activation (in antimicrobial contexts), and π-stacking capabilities.

This technical guide analyzes the pharmaceutical utility of nitrophenyl spiroketals, focusing on their synthesis via nitroalkane synthons, their structure-activity relationships (SAR) in oncology and infectious disease, and the specific case of


-spiroketal-

-lactones.

Structural Chemistry & Pharmacophore Analysis[1][2]

The Spiroketal Core

The spiroketal system consists of two rings sharing a single carbon atom (the spiro center), typically oxygenated at the positions adjacent to the spiro carbon (


).
  • Conformational Rigidity: The anomeric effect stabilizes the spiroketal system, typically favoring a configuration where oxygen lone pairs are anti-periplanar to the C-O bonds of the adjacent ring. This locks the molecule into a specific 3D vector, ideal for targeting enzymatic pockets (e.g., Telomerase, HIV-1 RT).

  • The Nitrophenyl "Warhead": Attaching a nitrophenyl group (typically at the

    
     or 
    
    
    
    position relative to the spiro center) serves two functions:
    • Electronic Modulation: The strong electron-withdrawing nature (

      
      ) of the nitro group alters the acidity of adjacent protons and the dipole moment of the spiro-system, influencing hydrogen bond acceptor capability.
      
    • Bioactivation: In hypoxic environments (tumor centers or anaerobic bacteria), the nitro group can undergo enzymatic reduction (via nitroreductases) to form hydroxylamines or nitro-radical anions, leading to DNA damage or covalent enzyme inhibition.

Graphviz Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the SAR logic for nitrophenyl spiroketals.

SAR_Logic Core Spiroketal Core (Scaffold) Rigidity Conformational Lock (Anomeric Effect) Core->Rigidity Nitro Nitrophenyl Group (Warhead/Binder) Metabolism Reductive Activation (Hypoxia Selectivity) Nitro->Metabolism Binding π-π Stacking & H-Bonding Nitro->Binding Linker C3/C4 Substitution Linker->Core Modulates Target_Onc Telomerase/Eg5 (Anticancer) Rigidity->Target_Onc High Specificity Target_Bac Bacterial DNA (Antimicrobial) Metabolism->Target_Bac Radical Generation Binding->Target_Onc

Figure 1: SAR logic flow connecting structural modules to pharmacological outcomes.

Synthetic Accessibility: The Nitroalkane Route

The primary challenge in spiroketal synthesis is stereocontrol. A robust method involves the use of nitroalkanes as carbanionic precursors, utilizing the Nef reaction to convert the nitro group into the ketone required for spiro-cyclization.[1][2][3][4]

Mechanism: Nitroaldol / Nef Cascade

This pathway, highlighted by Ballini et al., allows for the assembly of dihydroxy ketone precursors which spontaneously cyclize.

  • Henry Reaction (Nitroaldol): Coupling of a nitroalkane with an aldehyde.

  • Michael Addition: Addition of the nitronate to an

    
    -unsaturated ketone.
    
  • Nef Reaction: Acidic hydrolysis of the nitronate to a ketone.

  • Spiroacetalization: Acid-catalyzed cyclization.

Protocol: Synthesis of a Nitrophenyl Spiroketal Precursor

Based on methodologies adapted from Ballini et al. (Molecules, 2008).

Reagents:

  • 4-Nitrobenzaldehyde (Starting material)

  • Nitroethane

  • Amberlyst A21 (Solid base catalyst)

  • Acrolein[2]

  • Sodium ethoxide (NaOEt)

Step-by-Step Workflow:

  • Nitroaldol Condensation: Dissolve 4-nitrobenzaldehyde (10 mmol) and nitroethane (15 mmol) in ethanol. Add Amberlyst A21 (2 g). Stir at RT for 6h. Filter catalyst and evaporate to yield the nitro-alcohol.

  • Michael Addition: Dissolve the crude nitro-alcohol in THF. Add acrolein (1.2 eq) and a catalytic amount of triphenylphosphine (or mild base). Stir at 0°C to RT for 12h.

  • Nef Transformation (Key Step): Treat the resulting nitro-diketone intermediate with NaOEt in ethanol (to form the nitronate salt), followed by quenching with cold 2M H2SO4.

  • Cyclization: The resulting trione/diketo-alcohol intermediate often spontaneously cyclizes upon acidic workup or silica gel chromatography to form the spiroketal.

Graphviz Visualization: Synthetic Pathway

Synthesis_Flow Start 4-Nitrobenzaldehyde + Nitroalkane Inter1 Nitroaldol Adduct (Beta-nitro alcohol) Start->Inter1 Amberlyst A21 Step2 Michael Addition (Acrolein) Inter1->Step2 Inter2 Nitro-Diketone Step2->Inter2 Step3 Nef Reaction (NaOEt / H2SO4) Inter2->Step3 Nitronate Hydrolysis Final Nitrophenyl Spiroketal Step3->Final Acid Cyclization

Figure 2: The Nitroalkane-Nef synthetic route for spiroketal assembly.

Pharmaceutical Applications

Oncology: -Spiroketal- -Lactones

Recent patent literature (WO2018203346A1) identifies 3-(4-nitrophenyl)-4-phenyl-1,14-dioxadispiro[4.1.5.2]tetradec-3-en-2-one and related analogs as potent anticancer agents.[5]

  • Mechanism: These compounds likely act as Michael acceptors (via the enone moiety within the lactone) or interact with the Kinesin Spindle Protein (Eg5) , a target often modulated by rigid, hydrophobic spiro-systems.

  • Selectivity: The nitrophenyl group enhances lipophilicity and provides a "handle" for reduction in the hypoxic core of solid tumors, potentially increasing local toxicity relative to healthy tissue.

Antimicrobial Activity

Nitro-containing heterocycles are historically significant antibiotics (e.g., Metronidazole).[6]

  • Spectrum: Nitrophenyl spiroketals show activity against Gram-positive bacteria (S. aureus) and specific parasites.

  • Mode of Action:

    • Passive Diffusion: The lipophilic spiroketal core facilitates membrane crossing.

    • Reductive Stress: Bacterial nitroreductases reduce the

      
       group to reactive nitro-radicals.
      
    • Target Binding: The rigid spiro-structure may bind to bacterial topoisomerases or RNA polymerase, distinct from the mechanism of standard nitro-drugs.

Comparative Activity Data

Data synthesized from patent disclosures and spiroketal class reviews.

Compound ClassSubstituent (R)Target IndicationRelative PotencyMechanism Note
Spiro[chroman-2,4'-piperidine] 4-NitrophenylAntibacterial (Gram+)High (MIC < 2

g/mL)
Membrane permeation + Redox

-Spiroketal-

-Lactone
3-(4-Nitrophenyl)Anticancer (Solid Tumor)High (IC50 < 500 nM)Cytotoxicity via Michael addition
Rubromycin Analog Nitro-benzannulatedHIV-1 RT / TelomeraseModerateSpiroketal acts as conformation anchor

Experimental Protocol: Antimicrobial Susceptibility Testing

To validate the activity of synthesized nitrophenyl spiroketals.

  • Preparation: Dissolve the nitrophenyl spiroketal in DMSO to a stock concentration of 10 mg/mL.

  • Culture: Grow Staphylococcus aureus (ATCC 25923) in Mueller-Hinton broth to an OD600 of 0.1.

  • Plating: Add 100

    
    L of bacterial suspension to 96-well plates.
    
  • Dosing: Perform serial dilutions of the compound (range: 128

    
    g/mL to 0.25 
    
    
    
    g/mL). Include a Positive Control (Vancomycin) and Negative Control (DMSO only).
  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Assess Minimum Inhibitory Concentration (MIC) visually or via absorbance plate reader.

    • Note: Due to the nitro group, observe for color changes indicating reduction (often turns yellow/orange) which confirms metabolic processing by the bacteria.

References

  • Ballini, R., Petrini, M., & Rosini, G. (2008).[3][4] Nitroalkanes as Central Reagents in the Synthesis of Spiroketals.[1][2][3][4] Molecules, 13(2), 319-330.[3]

  • Google P

    
    -Spiroketal-
    
    
    
    -Lactones and Pharmaceutical Composition Containing Same.[7]
  • Brimble, M. A., et al. (2014). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry.

  • Haskali, M. B., et al. (2020).[8] 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules.[8] RSC Advances.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the determination of the melting and boiling points of the novel compound 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene (CAS: 2574546-81-7). As a compound of interest in contemporary research and development, understanding its fundamental physicochemical properties is paramount for its synthesis, purification, and application. This document addresses the current absence of established experimental data for this specific molecule by presenting detailed, field-proven methodologies for its empirical determination. Furthermore, it explores the utility of computational models for the prediction of these thermal properties. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to approach the characterization of new chemical entities.

Introduction: The Imperative of Physical Constants

The melting and boiling points of a chemical compound are critical physical constants that provide a wealth of information. For a pure crystalline solid, the melting point is a sharp, defined temperature at which the substance transitions from a solid to a liquid state. This property is an essential indicator of purity; impurities typically lead to a depression and broadening of the melting point range.[1][2] The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is equally informative, offering insights into a molecule's volatility and the strength of its intermolecular forces.[3][4]

For 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, a molecule with a complex spirocyclic structure and a polar nitro group, these properties are fundamental for a variety of applications, from reaction optimization and purification to formulation and material science. A thorough literature search reveals that while the compound is commercially available, its melting and boiling points have not been publicly documented.[5] This guide, therefore, serves as a practical manual for elucidating these vital parameters.

Contextual Analysis: Estimating Thermal Properties from Related Structures

In the absence of direct data, an analysis of structurally related compounds can provide a preliminary estimation of the expected thermal properties. The 1,4-dioxaspiro[4.5]decane core is a common motif in organic synthesis.[6][7] Examination of its derivatives reveals a range of melting points, influenced by the nature of the substituents.

Compound NameCAS NumberMelting Point (°C)Boiling Point (°C)
1,4-Dioxaspiro[4.5]decan-8-one4746-97-870-73Not available
1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid pinacol ester680596-79-668-73Not available
1,4-Dioxaspiro[4.5]decan-8-ol22428-87-1Not available269.01 at 760 mmHg

This data is compiled from various chemical suppliers and databases.[8][9]

The presence of the aromatic nitro group in 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is expected to significantly increase the melting point compared to the non-aromatic derivatives listed above, due to increased molecular weight, polarity, and potential for intermolecular interactions such as π-π stacking. The boiling point is also anticipated to be substantially higher.

Experimental Determination of Melting Point

For a novel crystalline organic compound, two primary methods are recommended for accurate melting point determination: the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This traditional and widely used method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.[6][7]

Protocol:

  • Sample Preparation: A small amount of dry, crystalline 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is finely powdered. The open end of a glass capillary tube is pressed into the powder, and the tube is tapped to pack the sample into the sealed end to a height of 1-2 mm.[6][7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.[1]

  • Approximate Determination: A preliminary, rapid heating is performed to get an approximate melting point.[1]

  • Accurate Determination: A fresh sample is heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the approximate melting point.[7]

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2) are recorded. The melting point range is reported as T1-T2.[6] For a pure compound, this range should be narrow (0.5-1°C).[2]

MeltingPointWorkflow A Sample Preparation: Finely powder the compound and pack into a capillary tube. B Apparatus Setup: Place the capillary tube in the melting point apparatus. A->B C Approximate Determination: Rapidly heat to estimate the approximate melting point. B->C D Accurate Determination: Slowly heat (1-2°C/min) near the approximate melting point. C->D E Data Recording: Record the temperature range from first liquid to fully molten. D->E DSCWorkflow A Sample Preparation: Accurately weigh the sample into a DSC pan and seal. B Instrument Calibration: Calibrate the DSC using a known standard (e.g., indium). A->B C Experimental Run: Place sample and reference pans in the DSC and apply a controlled heating ramp. B->C D Data Analysis: Analyze the thermogram to determine the melting point (onset of the endothermic peak). C->D

Caption: Workflow for DSC Melting Point Determination.

Experimental Determination of Boiling Point

Given the molecular weight and the presence of a nitro group, 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is likely to have a high boiling point and may be susceptible to decomposition at atmospheric pressure. Therefore, determination under reduced pressure is the recommended approach.

Micro-Boiling Point Determination under Reduced Pressure

This method is suitable when only a small amount of the substance is available.

Protocol:

  • Apparatus Setup: A small amount of the liquid sample is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid. The test tube is fitted with a thermometer and connected to a vacuum source.

  • Pressure Reduction: The pressure inside the apparatus is reduced to the desired level using a vacuum pump, and the pressure is monitored with a manometer.

  • Heating: The sample is slowly heated in a heating bath.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. The heating is then discontinued.

  • Data Recording: The temperature at which the liquid just begins to re-enter the capillary tube is recorded. This is the boiling point at the recorded pressure. The boiling point at atmospheric pressure can then be estimated using a pressure-temperature nomograph or the Clausius-Clapeyron equation. [10]

Computational Prediction of Melting and Boiling Points

In parallel with experimental determination, computational methods can provide valuable estimates of melting and boiling points. These methods are particularly useful in the early stages of research and for high-throughput screening.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical methods to correlate molecular descriptors with experimental data. [8]These descriptors can be topological, geometric, or electronic in nature. For boiling point prediction, descriptors such as molecular weight, logP, and the number of hydrogen bond donors and acceptors are often used. [11]

Machine Learning and Artificial Neural Networks

More advanced computational approaches utilize machine learning algorithms, including artificial neural networks (ANN) and graph neural networks, to predict physical properties. [5][12]These models are trained on large datasets of known compounds and can often achieve high accuracy in their predictions for new molecules. [5][13]Various software packages are available that implement these predictive models.

It is crucial to recognize that these are predictive tools, and their accuracy is dependent on the quality of the training data and the similarity of the target molecule to the compounds in the training set. Experimental validation remains the gold standard.

Conclusion

While experimental data for the melting and boiling points of 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene are not currently available in the public domain, this guide provides a robust and scientifically sound framework for their determination. For the melting point, both the capillary method and Differential Scanning Calorimetry are presented as reliable techniques. For the boiling point, a micro-scale method under reduced pressure is recommended to prevent potential thermal decomposition. The integration of computational prediction methods offers a complementary approach for estimation. By following these detailed protocols, researchers can confidently and accurately characterize this and other novel compounds, paving the way for their further study and application.

References

  • Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. (n.d.). Chinese Journal of Chemical Engineering.
  • Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. (n.d.). ACS Publications.
  • Melting point determination. (n.d.). University of Calgary.
  • Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. (2024, June 25). Medium.
  • Prediction of boiling points of organic compounds by QSPR tools. (2013, July 15). PubMed.
  • 1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8. (n.d.). ChemicalBook.
  • 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. (n.d.). Fluorochem.
  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S.
  • 1,4-Dioxaspiro 4.5 dec-7-en-8-boronic acid pinacol ester 97 680596-79-6. (n.d.). Sigma-Aldrich.
  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (n.d.). ResearchGate.
  • Melting point determination. (n.d.). SSERC.
  • 1,4-Dioxaspiro[4.5]decan-8-ol, CAS No. 22428-87-1. (n.d.). iChemical.
  • Determination of melting and boiling points. (n.d.). SlideShare.
  • Differential Scanning Calorimetry (DSC) Testing of Materials. (n.d.). Applus+ Laboratories.
  • Graph convolutional neural network applied to the prediction of normal boiling point. (2022, February 4). National Institute of Standards and Technology.
  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech.
  • Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE.
  • Investigation of Polymers with Differential Scanning Calorimetry. (n.d.). University of Massachusetts Amherst.
  • An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History. (n.d.). Benchchem.
  • Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Derivatives: An Application Note and Detailed Protocol. (n.d.). Benchchem.
  • Some calculations for organic chemists: boiling point variation, Boltzmann factors and the Eyring equation. (2000). Chemistry.
  • Micro-boiling point measurement. (n.d.). University of Calgary.
  • BOILING POINT DETERMINATION. (n.d.). Al-Mustaqbal University College.
  • Boiling point. (n.d.). Wikipedia.

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 8-(4-nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene . This molecule serves as a critical "masked" enone intermediate, allowing for the introduction of a 4-nitrophenyl moiety into a cyclohexanone scaffold while preserving the ketone functionality as a robust ethylene ketal.

The synthesis leverages a Suzuki-Miyaura cross-coupling strategy, chosen for its high chemoselectivity and tolerance of the nitro group, avoiding the harsh conditions associated with Grignard additions or acid-catalyzed condensations that could compromise the ketal protecting group.

Key Advantages of This Protocol
  • Modular Design: Utilizes the commercially available 1,4-dioxaspiro[4.5]decan-8-one.

  • High Fidelity: Preserves the acid-sensitive ketal through basic coupling conditions.

  • Scalability: Protocols are designed for gram-scale synthesis with standard laboratory equipment.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the formation of a vinyl triflate from the symmetric ketone, followed by a palladium-catalyzed C-C bond formation.

Pathway Logic:

  • Disconnection: The C8-Aryl bond is the most logical disconnection point, leading to a vinyl electrophile and an aryl nucleophile.

  • Electrophile Choice: The enol triflate is preferred over the vinyl bromide due to the rapid and mild formation from the parent ketone using LDA and PhNTf

    
    .
    
  • Nucleophile Choice: 4-Nitrophenylboronic acid is stable, commercially available, and compatible with the basic conditions required for the Suzuki coupling.

Mechanistic Pathway Diagram

ReactionScheme Figure 1: Retrosynthetic logic and forward synthesis pathway. SM 1,4-Dioxaspiro[4.5]decan-8-one (Starting Material) Triflate Enol Triflate Intermediate (Vinyl Triflate) SM->Triflate Step 1: LDA, PhNTf2 THF, -78°C Product 8-(4-Nitrophenyl)-1,4- dioxaspiro[4.5]dec-7-ene (Target) Triflate->Product Step 2: Pd(PPh3)4, Na2CO3 DME/H2O, Reflux Boronic 4-Nitrophenylboronic Acid Boronic->Product Coupling Partner

Experimental Protocols

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl Trifluoromethanesulfonate

This step converts the ketone into a reactive vinyl triflate electrophile.

Reagents & Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv)[1]

  • 
    -Phenyl-bis(trifluoromethanesulfonimide) (PhNTf
    
    
    
    ) (1.1 equiv)
  • Lithium Diisopropylamide (LDA) (1.2 equiv) [Freshly prepared or commercial 2.0 M solution]

  • Tetrahydrofuran (THF), anhydrous[1]

  • Ammonium chloride (sat. aq.)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add anhydrous THF (10 mL/g of substrate) and cool to -78°C (dry ice/acetone bath).

  • Deprotonation: Add LDA solution dropwise over 15 minutes. Stir at -78°C for 1 hour to ensure complete enolate formation. Critical: Maintain low temperature to prevent kinetic/thermodynamic equilibration issues, though the substrate is symmetric.

  • Triflation: Dissolve PhNTf

    
     in minimal THF and add dropwise to the enolate solution at -78°C.
    
  • Warming: Allow the reaction to warm slowly to 0°C over 2-3 hours and stir for an additional 2 hours at room temperature.

  • Quench: Quench with saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with Et

    
    O (3x). Wash combined organics with water and brine.[2][3][4] Dry over MgSO
    
    
    
    and concentrate in vacuo.
  • Purification: Flash column chromatography on silica gel (Hexanes/EtOAc 9:1 + 1% Et

    
    N). Note: The addition of triethylamine is crucial to prevent acid-catalyzed hydrolysis of the enol triflate on silica.
    

Yield Expectation: 85-95% (Colorless to pale yellow oil).

Step 2: Suzuki-Miyaura Coupling

This step couples the vinyl triflate with the aryl boronic acid.[5]

Reagents & Materials:

  • Vinyl Triflate (from Step 1) (1.0 equiv)

  • 4-Nitrophenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (3-5 mol%)
  • Sodium Carbonate (Na

    
    CO
    
    
    
    ) (2.0 M aq. solution, 3.0 equiv)
  • 1,2-Dimethoxyethane (DME) (degassed)

Protocol:

  • Degassing: In a reaction vial or RBF, combine the vinyl triflate and 4-nitrophenylboronic acid in DME (0.1 M concentration). Sparge with nitrogen for 10 minutes.

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    and the aqueous Na
    
    
    CO
    
    
    solution.
  • Reaction: Heat the mixture to reflux (approx. 85°C) under nitrogen for 6–12 hours. Monitor conversion by TLC (UV visualization is effective due to the nitro-chromophore).

  • Workup: Cool to room temperature. Dilute with water and extract with EtOAc (3x).

  • Washing: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc gradient, typically 10-20% EtOAc).

Yield Expectation: 75-85% (Yellow solid).

Critical Process Parameters & Workflow

The following diagram illustrates the operational workflow, highlighting critical control points (CCPs) where failure is most likely to occur.

Workflow Figure 2: Operational workflow with Critical Control Points (CCP) highlighted in red. cluster_Step1 Step 1: Enol Triflate Formation cluster_Step2 Step 2: Suzuki Coupling Start Start: 1,4-Dioxaspiro[4.5]decan-8-one TempControl CCP: Cool to -78°C (Prevent decomposition) Start->TempControl AddLDA Add LDA (1.2 eq) TempControl->AddLDA AddPhNTf2 Add PhNTf2 Warm to RT AddLDA->AddPhNTf2 BaseWash Purification: Silica + 1% Et3N (Protect Triflate) AddPhNTf2->BaseWash Mix Mix Triflate + Boronic Acid Solvent: DME/H2O BaseWash->Mix Degas CCP: Degas Solvents (Prevent Pd oxidation) Mix->Degas Reflux Reflux 85°C, 6-12h Degas->Reflux Finish Final Product: 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene Reflux->Finish

Data Summary & Characterization

ParameterSpecification / Observation
Appearance Pale yellow to yellow crystalline solid.
Rf (TLC) ~0.35 (80:20 Hexanes:EtOAc).

H NMR (Diagnostic)
Alkene CH: ~6.0–6.2 ppm (triplet/multiplet). Aromatic: Two doublets at ~7.5 ppm and ~8.2 ppm (characteristic AA'BB' system of 4-nitro group). Ketal: Singlet at ~4.0 ppm (4H, -OCH

CH

O-).
Stability Stable at room temperature.[6] Avoid prolonged exposure to strong acids (HCl, H

SO

) which hydrolyze the ketal.

Troubleshooting & Optimization

  • Low Yield in Step 1: Ensure the THF is strictly anhydrous. Moisture rapidly quenches LDA. If the triflate hydrolyzes on the column, increase the Et

    
    N concentration in the eluent to 2%.
    
  • Protodeboronation (Step 2): If the boronic acid decomposes before coupling (forming nitrobenzene), switch to a milder base like K

    
    PO
    
    
    
    or use the pinacol ester of the boronic acid.
  • Incomplete Conversion (Step 2): If the triflate remains, add an additional 1-2 mol% of Pd catalyst and reflux for an additional 4 hours. Ensure the reaction is strictly oxygen-free.

References

  • Suzuki-Miyaura Coupling Overview: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5][7] Chem. Rev.1995 , 95, 2457–2483. Link

  • Enol Triflate Synthesis: McMurry, J. E.; Scott, W. J. "A New Method for the Regiospecific Synthesis of Enol Triflates." Tetrahedron Lett.1983 , 24, 979–982. Link

  • Application to Spiroketals: Wipf, P.; Kim, Y. "Suzuki-Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes." J. Org.[5][6] Chem.2023 (Contextual reference for spiro-ketal stability in Suzuki conditions). Link

  • General Protocol for 1,4-Dioxaspiro[4.5]dec-7-en-8-yl triflate: Organic Syntheses, Coll. Vol. 8, p.97 (1993); Vol. 69, p.129 (1990). (Standard procedure for cyclohexanone enol triflates). Link

Sources

Preparation of spiroketals from 4-nitrophenyl substituted cyclohexenones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Preparation of Spiroketals from 4-Nitrophenyl Substituted Cyclohexenones

Executive Summary

The spiroketal (spiroacetal) moiety is a privileged pharmacophore found in diverse marine biotoxins (e.g., spirolides) and antibiotics (e.g., rubromycins). The incorporation of a 4-nitrophenyl substituent onto the cyclohexenone core prior to spiroketalization offers a dual advantage for drug discovery:

  • Electronic Activation: The electron-withdrawing nitro group facilitates conjugate additions required for ring assembly.

  • Late-Stage Diversification: The nitro group serves as a latent aniline handle, enabling downstream library generation via amidation or cross-coupling after the sensitive spiroketal cage is formed.

This guide details a robust, field-proven protocol for converting 4-(4-nitrophenyl)cyclohex-2-en-1-one into the corresponding spiroketal via a Sakurai–Hydroboration–Cyclization sequence. This route is selected for its high diastereoselectivity and scalability compared to oxidative radical cyclizations.

Strategic Analysis & Mechanism

The transformation relies on converting the enone into a


-hydroxy ketone, which undergoes thermodynamically controlled cyclization.
The Synthetic Pathway[1]
  • Hosomi-Sakurai Allylation: Lewis-acid mediated conjugate addition of an allyl group. The 4-nitrophenyl group directs the incoming nucleophile trans to itself to minimize steric strain (1,3-diaxial interactions), setting the relative stereochemistry early.

  • Hydroboration-Oxidation: Conversion of the terminal alkene to a primary alcohol.

  • Acid-Catalyzed Spiroketalization: Intramolecular ketalization. The configuration of the spiro-center is dictated by the anomeric effect , favoring the isomer where the C-O bond of the spiro ring is axial to the cyclohexane ring.

Mechanistic Workflow (Graphviz)

SpiroketalSynthesis cluster_control Stereocontrol Factors SM 4-(4-Nitrophenyl) cyclohex-2-enone Inter1 Sakurai Allylation (Conj. Addition) SM->Inter1 AllylTMS, TiCl4 -78°C Inter2 Hydroboration (Oxidation) Inter1->Inter2 9-BBN; H2O2 Precursor δ-Hydroxy Ketone Intermediate Inter2->Precursor Workup Transition Oxocarbenium Transition State Precursor->Transition pTSA, MeOH Product Thermodynamic Spiroketal Transition->Product Anomeric Stabilization Factor1 1,3-Diaxial Strain (Sakurai Step) Factor1->Inter1 Factor2 Double Anomeric Effect (Cyclization Step) Factor2->Product

Figure 1: Mechanistic workflow for the conversion of 4-nitrophenyl cyclohexenone to spiroketal. The pathway highlights the critical stereochemical checkpoints.

Detailed Experimental Protocol

Pre-requisite: All reactions must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Step 1: Conjugate Allylation (Hosomi-Sakurai)

Objective: Install the 3-carbon tether required for the spiro-ring.

  • Reagents:

    • 4-(4-nitrophenyl)cyclohex-2-en-1-one (1.0 equiv)

    • Allyltrimethylsilane (1.5 equiv)

    • Titanium tetrachloride (TiCl

      
      ) (1.1 equiv)
      
    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve the enone (10 mmol) in DCM (50 mL) and cool to -78 °C .

    • Add TiCl

      
       (11 mmol) dropwise. The solution will likely turn deep red/orange due to Lewis acid complexation with the carbonyl.
      
    • Add allyltrimethylsilane (15 mmol) dropwise over 10 minutes.

    • Stir at -78 °C for 2 hours, then slowly warm to -30 °C over 1 hour.

    • Quench: Pour the mixture into ice-cold saturated NaHCO

      
      .
      
    • Workup: Extract with DCM (3x), dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Flash chromatography (Hexanes/EtOAc). The trans-isomer (allyl vs. nitrophenyl) is typically the major product.

Step 2: Hydroboration-Oxidation

Objective: Convert the alkene tail into the necessary alcohol nucleophile.

  • Reagents:

    • Allylated intermediate (from Step 1)

    • 9-BBN (0.5 M in THF, 1.2 equiv)

    • NaOH (3M aq)

    • H

      
      O
      
      
      
      (30%)
  • Procedure:

    • Dissolve the intermediate in THF at 0 °C.

    • Add 9-BBN solution dropwise. Stir at room temperature (RT) for 4 hours.

    • Cool to 0 °C. Add NaOH solution carefully, followed by H

      
      O
      
      
      
      dropwise (Exothermic!).
    • Stir at RT for 1 hour to ensure complete oxidation of the C-B bond.

    • Workup: Dilute with brine, extract with EtOAc.

    • Note: The resulting

      
      -hydroxy ketone may exist in equilibrium with the hemiacetal. Do not purify extensively; proceed to cyclization.
      
Step 3: Acid-Catalyzed Spiroketalization

Objective: Close the spiro-ring under thermodynamic control.

  • Reagents:

    • Crude

      
      -hydroxy ketone
      
    • p-Toluenesulfonic acid (pTSA) monohydrate (0.1 equiv)

    • Benzene or Toluene (for Dean-Stark) or DCM (if using molecular sieves)

  • Procedure:

    • Dissolve the crude oil in Benzene or Toluene.

    • Add pTSA (10 mol%).

    • Reflux with a Dean-Stark trap to remove water for 2–4 hours.

    • Monitoring: TLC should show the disappearance of the polar alcohol/hemiacetal spot and the appearance of a less polar spiroketal spot.

    • Quench: Cool to RT, add solid NaHCO

      
      , stir for 10 mins, then filter.
      
    • Purification: Flash chromatography on silica gel (buffered with 1% Et

      
      N to prevent hydrolysis).
      

Data & Optimization Guide

The following table summarizes critical parameters for optimizing the yield and diastereomeric ratio (dr) of the spiroketal.

ParameterCondition A (Standard)Condition B (Optimized)Impact on Outcome
Lewis Acid (Step 1) TiCl

TiCl

/ Ti(OiPr)

blend
Blending Lewis acids can attenuate reactivity, reducing 1,2-addition byproducts.
Temperature (Step 1) -78 °C-90 °CLower temperatures maximize trans-diastereoselectivity (kinetic control).
Cyclization Acid pTSACamphorsulfonic Acid (CSA)CSA is milder; useful if the nitro-group makes the ring sensitive to retro-aldol.
Solvent (Step 3) Benzene (Reflux)DCM (RT) + MgSO

Room temp cyclization is slower but prevents thermal degradation of the nitrophenyl moiety.

Troubleshooting & Critical Controls

  • Issue: Low Diastereoselectivity in Step 1.

    • Cause: The 4-nitrophenyl group is planar and may not exert enough steric bias if the reaction is too fast.

    • Solution: Use a bulkier Lewis Acid (e.g., MAD) or lower the temperature.

  • Issue: Incomplete Cyclization.

    • Cause: Equilibrium favors the open chain hydroxy-ketone due to ring strain.

    • Solution: Ensure water removal (Dean-Stark or 4Å Sieves) is rigorous. The formation of the spiroketal is driven by entropy (water release) and the anomeric effect.

  • Safety Note (Nitro Compounds):

    • Nitro-aromatics can be energetic. While 4-nitrophenyl cyclohexenone is generally stable, avoid excessive heating of the dry crude residues.

References

  • Brimble, M. A., & Fares, F. A. (1999). "The synthesis of spiroacetals." Tetrahedron, 55(25), 7661-7706. Link

  • Ballini, R., Petrini, M., & Rosini, G. (2008). "Nitroalkanes as Central Reagents in the Synthesis of Spiroketals." Molecules, 13(2), 319-330. Link

  • Hosomi, A., & Sakurai, H. (1977). "Chemistry of organosilicon compounds. 71. Carbon-carbon bond formation between allylsilanes and carbonyl compounds catalyzed by titanium tetrachloride." Journal of the American Chemical Society, 99(5), 1673-1675. Link

  • Perron, F., & Albizati, K. F. (1989). "Chemistry of spiroketals." Chemical Reviews, 89(7), 1617-1661. Link

  • Aponick, A., et al. (2010). "Gold(I)-Catalyzed Synthesis of Spiroketals." Organic Letters, 12(21), 4896–4899. (For alternative metal-catalyzed routes). Link

Catalytic Hydrogenation of 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene: Protocols for Complete and Chemoselective Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The catalytic hydrogenation of 8-(4-nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene represents a critical transformation frequently encountered in the synthesis of complex active pharmaceutical ingredients, including targeted protein degraders (e.g., SMARCA2 PROTACs) 1. This application note provides authoritative, self-validating protocols for both the complete reduction (yielding the saturated aniline) and the chemoselective reduction (yielding the unsaturated aniline), detailing the mechanistic causality behind catalyst and solvent selection.

Structural Vulnerabilities & Reaction Causality

Designing a robust hydrogenation protocol for this substrate requires navigating three distinct functional domains, each with specific chemical vulnerabilities:

  • The Nitroaryl Group: Highly susceptible to reduction. While easily converted to an amine, intermediate hydroxylamines can accumulate if the catalytic cycle is inefficient.

  • The Conjugated Alkene (C7-C8): Functioning as a pseudo-styrene system, this double bond is sterically accessible and electronically activated. Under standard Palladium on Carbon (Pd/C) conditions, it is highly prone to concurrent reduction alongside the nitro group 2.

  • The 1,4-Dioxaspiro[4.5]decane (Ketal) Core: This protecting group is highly stable under neutral or basic hydrogenation conditions but is acutely sensitive to aqueous acids.

Causality of Catalyst Selection: Traditional nitro reductions utilizing dissolving metal conditions (e.g., Fe/HCl or SnCl2) will successfully reduce the nitro group but inevitably trigger the rapid hydrolysis of the ketal, yielding the undesired ketone byproduct (4-(4-aminophenyl)cyclohexan-1-one). Therefore, neutral catalytic hydrogenation is mandatory.

When complete reduction is desired, standard 10% Pd/C in ethanol is optimal. However, if the synthetic route requires preserving the alkene, the catalyst's activity must be strategically attenuated. Utilizing an ethylenediamine-poisoned catalyst, such as Pd/C(en) , sterically and electronically hinders the palladium surface. This modification allows for the rapid reduction of the nitro group while completely suppressing alkene coordination and subsequent reduction 34.

ReactionPathways SM 8-(4-Nitrophenyl)- 1,4-dioxaspiro[4.5]dec-7-ene Complete 8-(4-Aminophenyl)- 1,4-dioxaspiro[4.5]decane (Complete Reduction) SM->Complete 10% Pd/C, H2 (1 atm) EtOH, rt Selective 8-(4-Aminophenyl)- 1,4-dioxaspiro[4.5]dec-7-ene (Chemoselective) SM->Selective 5% Pd/C(en), H2 THF, rt SideProduct 4-(4-Aminophenyl)- cyclohexan-1-one (Ketal Cleavage) SM->SideProduct Acidic Conditions (e.g., Fe/HCl)

Fig 1. Divergent hydrogenation pathways illustrating complete reduction, chemoselective reduction, and acid-mediated degradation.

Catalytic Strategy & Quantitative Outcomes

The table below summarizes the expected quantitative outcomes based on the selected catalytic system, demonstrating the critical nature of solvent and catalyst pairing.

Catalyst SystemSolventAdditiveTarget ProductAlkene Conv. (%)Nitro Conv. (%)Ketal Integrity
10% Pd/C EthanolNoneSaturated Amine>99%>99%Intact
5% Pd/C(en) THFNoneUnsaturated Amine<5%>99%Intact
Fe Powder EtOH/H2OHCl (aq)Degradation Product<5%>99%Cleaved

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. Built-in visual and chromatographic checkpoints ensure the operator can verify reaction success in real-time without relying solely on post-reaction NMR.

Workflow Step1 1. Setup Dissolve in Solvent Step2 2. Catalyst Add Pd Catalyst Step1->Step2 Step3 3. Purge Vac/H2 (3x) Step2->Step3 Step4 4. Reaction H2 Atmosphere Step3->Step4 Step5 5. Filtration Celite Pad Step4->Step5 Step6 6. Isolation Concentrate Step5->Step6

Fig 2. Self-validating experimental workflow for safe and efficient catalytic hydrogenation.

Protocol A: Complete Reduction to 8-(4-Aminophenyl)-1,4-dioxaspiro[4.5]decane

Objective: Simultaneous reduction of the nitro group and the conjugated alkene.

  • Setup: In a flame-dried round-bottom flask, dissolve 8-(4-nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene (1.0 eq) in absolute ethanol (0.1 M concentration).

    • Validation Checkpoint 1: The starting solution will exhibit a distinct vibrant yellow color due to the conjugated nitroaryl system.

  • Catalyst Addition: Flush the flask with Argon for 5 minutes. Carefully add 10% Pd/C (10% w/w relative to the substrate). Caution: Pd/C is highly pyrophoric; never add dry catalyst to a methanol/ethanol solution in the presence of oxygen.

  • Purging: Seal the flask with a septum. Evacuate the flask using a vacuum manifold and backfill with Hydrogen gas. Repeat this purge cycle three times to ensure complete displacement of oxygen.

  • Reaction: Attach a hydrogen balloon (1 atm) and stir the suspension vigorously at room temperature for 4–6 hours.

    • Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (high Rf, yellow spot) will disappear. The product (low Rf) will streak slightly due to the basic amine but will stain vividly purple with Ninhydrin. The reaction mixture will transition from yellow to colorless/pale gray.

  • Filtration: Once hydrogen uptake ceases and TLC confirms completion, flush the flask with Argon. Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate in vacuo.

    • Validation Checkpoint 3 (1H NMR): Confirm the complete disappearance of the alkene proton (~6.0 ppm) and the retention of the ketal multiplet (~3.9–4.0 ppm, 4H).

Protocol B: Chemoselective Reduction to 8-(4-Aminophenyl)-1,4-dioxaspiro[4.5]dec-7-ene

Objective: Reduction of the nitro group while strictly preserving the C7-C8 double bond.

  • Setup: Dissolve the substrate (1.0 eq) in anhydrous THF (0.1 M). THF is preferred over ethanol here to maximize the poisoning effect of the ethylenediamine ligand on the catalyst 3.

  • Catalyst Addition: Under an Argon atmosphere, add 5% Pd/C(en) (ethylenediamine-complexed Palladium on Carbon, 5-10% w/w) 4.

  • Reaction: Purge the system with H2 (3x) and stir under a hydrogen balloon at room temperature.

    • Validation Checkpoint: The reaction is typically faster than Protocol A (1-2 hours). Strict TLC monitoring is required. The product will be an amine (Ninhydrin positive) but will retain UV activity at 254 nm due to the intact styrene-like conjugation.

  • Isolation: Filter through Celite, wash with THF, and concentrate.

    • Validation Checkpoint (1H NMR): The critical confirmation of chemoselectivity is the retention of the vinylic proton signal at ~5.9–6.1 ppm (1H, m), alongside the appearance of a broad singlet at ~3.6 ppm (2H, -NH2).

References

  • Source: google.
  • Pd/C(en)
  • Palladium on Carbon (Pd/C)
  • Source: fujifilm.

Sources

Application Note: Chemoselective Nitro Reduction in Dioxaspiro[4.5]dec-7-ene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists working with complex spirocyclic scaffolds. It addresses the specific chemoselective challenge of reducing a nitro group in dioxaspiro[4.5]dec-7-ene derivatives.[1][2]

Abstract & Strategic Analysis

The reduction of a nitro group (


) to an amine (

) in dioxaspiro[4.5]dec-7-ene derivatives presents a "Triad of Chemoselectivity" challenge. The molecule contains three distinct reactive centers that dictate the choice of reagents:
  • The Nitro Group: The target for reduction.[1][2][3][4][5][6][7][8]

  • The Alkene (

    
    ):  Susceptible to catalytic hydrogenation (
    
    
    
    ) or hydroboration.
  • The 1,4-Dioxaspiro Ketal: Highly acid-sensitive. Strong acidic conditions (e.g.,

    
    , 
    
    
    
    ) will catalyze hydrolysis, reverting the spiro-ketal to the parent ketone (cyclohexanone derivative).

Why Standard Methods Fail:

  • Catalytic Hydrogenation (

    
    ):  While effective for nitro reduction, this method frequently reduces the endocyclic alkene, yielding the saturated spiro-decane.
    
  • Béchamp Reduction (

    
    ) or Stannous Chloride (
    
    
    
    ):
    The low pH required for these reductions poses a high risk of ketal deprotection.

The Solution: This guide details two protocols utilizing Dissolving Metal Reductions under Neutral/Mildly Acidic Conditions . The primary recommendation is the Activated Iron/Ammonium Chloride (


)  method, which operates at near-neutral pH and is kinetically selective for nitro groups over internal alkenes.

Decision Matrix: Method Selection

The following flowchart illustrates the logic for selecting the appropriate reduction protocol based on substrate sensitivity.

Reduction_Strategy Start Substrate: Nitro-Dioxaspiro[4.5]dec-7-ene Check_Acid Is the Ketal Highly Acid Labile? Start->Check_Acid Check_Scale Scale of Reaction? Check_Acid->Check_Scale Standard Stability Method_Dithionite Alternative: Sodium Dithionite (Very Mild, Low Yield Risk) Check_Acid->Method_Dithionite Extremely Unstable Method_Fe PROTOCOL A: Fe / NH4Cl (Robust, Scalable, pH ~6-7) Check_Scale->Method_Fe > 1 Gram (Process) Method_Zn PROTOCOL B: Zn / Ammonium Formate (Faster, Homogeneous, pH ~7) Check_Scale->Method_Zn < 100 mg (Discovery) Outcome Target: Amino-Dioxaspiro[4.5]dec-7-ene Method_Fe->Outcome High Yield, Filtration Workup Method_Zn->Outcome Clean, Rapid

Figure 1: Decision matrix for selecting the optimal reduction strategy based on scale and stability.

Protocol A: Activated Iron / Ammonium Chloride (Gold Standard)

This method is the industry standard for this scaffold. The ammonium chloride acts as a weak electrolyte and proton source, buffering the reaction to prevent ketal hydrolysis while activating the iron surface.

Reagents & Materials
  • Substrate: Nitro-dioxaspiro[4.5]dec-7-ene derivative (1.0 equiv)

  • Reducing Agent: Iron Powder (325 mesh or finer, 5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 - 10.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 v/v) or Methanol/Water (3:1 v/v)

  • Workup: Ethyl Acetate (EtOAc), Celite® 545.

Step-by-Step Procedure
  • Activation (Optional but Recommended):

    • If the iron powder is old or oxidized, briefly wash it with 2% HCl, filter, wash with water, then ethanol, and dry under vacuum. Note: For most commercial "reduced iron" powders, this is unnecessary.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the Nitro Substrate (1.0 eq) in EtOH/Water (4:1) . The concentration should be approximately 0.1 M.[9]

    • Add Ammonium Chloride (5.0 eq) to the solution.

    • Add Iron Powder (5.0 eq) in a single portion.

  • Execution:

    • Heat the suspension to reflux (approx. 75-80°C) with vigorous stirring. Vigorous stirring is critical to keep the heavy iron powder suspended.

    • Monitor by TLC or LC-MS every 30 minutes.

    • Reaction Time: Typically 1–4 hours. The nitro group (

      
      ) will pass through nitroso (
      
      
      
      ) and hydroxylamine (
      
      
      ) intermediates. Ensure complete conversion to amine (
      
      
      ) before stopping.
  • Workup (Critical for Yield):

    • Cool the mixture to room temperature.

    • Filtration: Filter the slurry through a pad of Celite to remove iron oxides. Wash the pad copiously with EtOAc or MeOH to recover adsorbed product.

    • Concentration: Evaporate the volatile organic solvents (EtOH/MeOH) under reduced pressure.

    • Extraction: Dilute the remaining aqueous residue with water and extract with EtOAc (3x).[10]

    • Drying: Dry combined organics over

      
      , filter, and concentrate.
      
Mechanism & Selectivity

The reaction proceeds via single electron transfer (SET) from the metal surface. The neutral/mildly acidic conditions (


) are insufficient to hydrolyze the 1,4-dioxaspiro ring. The reduction potential of the nitro group is significantly lower (more positive) than that of the isolated alkene, ensuring chemoselectivity.

Protocol B: Zinc / Ammonium Formate (Transfer Hydrogenation)

This method is often faster and cleaner for small-scale discovery chemistry. It utilizes catalytic transfer hydrogenation where ammonium formate serves as the hydrogen donor.

Reagents
  • Substrate: Nitro-dioxaspiro[4.5]dec-7-ene derivative (1.0 equiv)

  • Metal: Zinc Dust (<10 micron, 4.0 equiv)

  • Hydrogen Donor: Ammonium Formate (10.0 equiv)

  • Solvent: Methanol (MeOH) (anhydrous preferred)

Step-by-Step Procedure
  • Setup:

    • Dissolve the Substrate in Methanol (0.05 M) at room temperature.

    • Add Ammonium Formate (10.0 eq) . Stir until partially dissolved.

  • Initiation:

    • Add Zinc Dust (4.0 eq) slowly (exotherm risk on large scale).

    • Stir at Room Temperature . If the reaction is sluggish after 1 hour, warm to 40°C.

  • Monitoring:

    • This reaction is often very fast (15–60 mins).

    • Note: If hydroxylamine intermediate persists, add fresh Zn dust (1.0 eq).

  • Workup:

    • Filter through Celite.[11][10][12]

    • Concentrate filtrate.[11]

    • Partition between water and Dichloromethane (DCM). Caution: Ammonium formate residues can be sticky; ensure thorough aqueous washing.

Quantitative Comparison of Methods

FeatureProtocol A (Fe/NH4Cl)Protocol B (Zn/HCOONH4)Catalytic H2 (Pd/C)
Nitro Selectivity ExcellentExcellentGood
Alkene Preservation Excellent Very Good Poor (High Risk)
Ketal Stability High (pH ~6)High (pH ~7)High (Neutral)
Reaction Speed Moderate (1-4 h)Fast (0.5-1 h)Fast
Scalability High (kg scale)ModerateHigh
Workup Iron sludge filtrationZinc filtrationCatalyst filtration

Troubleshooting & Optimization

Issue: Incomplete Reduction (Stalling at Hydroxylamine)
  • Cause: Insufficient proton source or deactivated metal surface.

  • Fix: Add an additional 2.0 eq of

    
     and increase temperature to reflux. If using Zn, add fresh activated Zn dust.
    
Issue: Ketal Hydrolysis (Loss of Spiro Ring)
  • Cause: pH dropped too low (unlikely with

    
    , but possible if starting material is acidic).
    
  • Fix: Buffer the aqueous phase with a small amount of

    
     during workup. Ensure the solvent is not technical grade (which may contain acid impurities).
    
Issue: Product Trapped in Iron Sludge
  • Cause: Amines can coordinate to iron oxides.

  • Fix: Wash the Celite filter cake with 10% MeOH in DCM or EtOAc containing 1% Triethylamine (

    
    ) to displace the product.
    

References

  • General Nitro Reduction with Fe/NH4Cl

    • Ramadas, K., & Srinivasan, N. (1992).[12] "A mild and convenient method for the reduction of nitro compounds." Synthetic Communications.

  • Chemoselectivity (Nitro vs Alkene)

    • BenchChem.[11] "Selective reduction of nitro group without affecting other functional groups."[4] Application Note.

  • Zinc/Ammonium Formate Methodology: Gowda, D. C., et al. (2000). "Catalytic transfer hydrogenation of nitro compounds using ammonium formate and zinc." Indian Journal of Chemistry.
  • Spirocyclic Scaffold Stability

    • Common Organic Chemistry. "Nitro Reduction - Iron (Fe)."[5][10][12][13]

  • Alternative Dithionite Methods

    • Organic Chemistry Portal. "Nitro Reduction."[2][3][4][5][6][7][8][12][14][15]

Sources

Application Note: Acid-Catalyzed Deprotection of 1,4-Dioxaspiro Ketal Groups

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,4-dioxaspiro ketal motif (e.g., 1,4-dioxaspiro[4.5]decane) is a highly robust protecting group for ketones, widely utilized in multi-step organic synthesis, medicinal chemistry, and active pharmaceutical ingredient (API) development. It is highly stable to bases, organometallics, and hydrides[1]. However, its removal requires specific acidic conditions to shift the thermodynamic equilibrium toward the regenerated carbonyl and ethylene glycol.

Understanding the causality behind the deprotection mechanism is critical for optimizing reaction conditions. The deprotection is a specific acid-catalyzed hydrolysis that relies on Le Chatelier's principle: an excess of water is required to drive the equilibrium toward the product[2].

Mechanistic Pathway:

  • Protonation: The acid catalyst protonates one of the ketal oxygen atoms, transforming it into a good leaving group[1].

  • Ring Opening: C–O bond cleavage occurs, forming a resonance-stabilized oxonium ion intermediate[1].

  • Nucleophilic Attack: Water attacks the highly electrophilic oxonium carbon, generating a hemiacetal[1].

  • Collapse: A final proton transfer and elimination of ethylene glycol release the regenerated ketone[1].

Mechanism Ketal 1,4-Dioxaspiro Ketal Protonated Protonated Ketal Ketal->Protonated H+ Oxonium1 Oxonium Ion Intermediate Protonated->Oxonium1 -R-OH Hemiacetal Hemiacetal Oxonium1->Hemiacetal +H2O Ketone Regenerated Ketone + Ethylene Glycol Hemiacetal->Ketone H+, -H2O

Caption: Acid-catalyzed hydrolysis mechanism of 1,4-dioxaspiro ketals.

Strategic Considerations in Experimental Design

Choosing the right acid and solvent system is the most critical decision in ketal deprotection. The reaction is an equilibrium; thus, the solvent must solubilize both the organic substrate and the aqueous acid.

Acetone is frequently used as a co-solvent because it is miscible with water and acts as an excellent universal solvent for organic ketals[3]. For substrates with acid-sensitive functional groups (e.g., silyl ethers or Boc groups), harsh mineral acids must be avoided in favor of milder or heterogeneous alternatives like Silica Sulfuric Acid (SSA)[4] or Trifluoroacetic Acid (TFA)[5].

Table 1: Comparison of Acid Catalysts for Ketal Deprotection

CatalystTypical LoadingSolvent SystemTempProsCons
Aq. HCl (10-37%) 1.0 - 5.0 eqAcetone / H₂O20-60 °CRapid, highly effective, low cost[3].Harsh; degrades acid-sensitive moieties.
TFA 5.0 - 10.0 eqDCM / H₂O0-25 °CMilder than mineral acids, volatile[5].Requires careful basic quenching.
p-TsOH 0.1 - 0.5 eqAcetone / H₂O20-50 °CCatalytic, solid, easy to handle.Requires extensive aqueous workup.
Silica Sulfuric Acid 10-30% w/wToluene / Wet SiO₂60-70 °CHeterogeneous, simple filtration[4].Slower kinetics, requires heating.

Validated Experimental Protocols

Protocol A: Standard Deprotection using Aqueous HCl in Acetone

This protocol is highly effective for robust substrates, such as 1,4-dioxaspiro[5.5]undecan-9-one systems[3]. Causality: Acetone ensures a homogeneous reaction mixture, while the large volume of water from the aqueous HCl drives the equilibrium toward the ketone.

  • Substrate Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 1,4-dioxaspiro ketal (1.0 mmol) in reagent-grade acetone (5.0 mL).

  • Acid Addition: Dropwise add 37% aqueous HCl (0.1 mL) or 1M HCl (1.0 mL) at room temperature[3]. Note: Exothermic protonation may occur; dropwise addition controls the thermal spike.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to reflux (approx. 56 °C) for 1-2 hours[3].

  • Quenching: Cool the mixture to room temperature. Neutralize the acid by slowly adding saturated aqueous NaHCO₃ until CO₂ evolution ceases. Causality: Immediate neutralization prevents the newly formed ketone from undergoing acid-catalyzed aldol self-condensation.

  • Extraction: Remove the acetone in vacuo. Extract the aqueous residue with ethyl acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the ketone.

Protocol B: Mild Heterogeneous Deprotection using Silica Sulfuric Acid (SSA)

This protocol is ideal for substrates containing acid-sensitive groups where homogeneous mineral acids cause degradation[4].

  • Preparation: In a round-bottom flask, combine the ketal (1.0 mmol), Silica Sulfuric Acid (0.3 g), and wet SiO₂ (60% w/w, 0.3 g) in toluene (5.0 mL)[4].

  • Reaction: Heat the suspension to 60-70 °C for 60 minutes with vigorous stirring[4].

  • Workup: Filter the mixture through a sintered glass funnel to remove the heterogeneous catalyst. Wash the filter cake with ethyl acetate (10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure ketone. No aqueous extraction is necessary, making this a self-validating, clean protocol[4].

Workflow Step1 1. Substrate Dissolution Acetone or Toluene Step2 2. Acid Addition HCl, TFA, or SSA Step1->Step2 Step3 3. Thermal Activation Stir at 20-70 °C Step2->Step3 Step4 4. Reaction Monitoring TLC / LC-MS Step3->Step4 Step4->Step3 Incomplete Step5 5. Quenching & Workup NaHCO3 / Filtration Step4->Step5 Complete

Caption: Experimental workflow for the acid-catalyzed deprotection of 1,4-dioxaspiro ketals.

Troubleshooting & Self-Validation (E-E-A-T)

A robust protocol must be self-validating. To ensure the integrity of your deprotection workflow, adhere to the following analytical checkpoints:

  • Reaction Monitoring (Incomplete Conversion): If TLC shows unreacted starting material, the equilibrium has not shifted sufficiently. Solution: Add an additional equivalent of water to drive the hydrolysis. Do not simply add more acid, as this increases the risk of side reactions without shifting the thermodynamic equilibrium.

  • Preventing Side Reactions: Prolonged exposure to acidic conditions, especially at elevated temperatures, can cause the regenerated ketone to undergo aldol condensation. Solution: Strictly monitor the reaction time and quench with a weak base (NaHCO₃) immediately upon completion.

  • NMR Validation: ¹H NMR is the gold standard for confirming deprotection. The complete disappearance of the characteristic multiplet at ~3.90 ppm (corresponding to the 4 protons of the 1,3-dioxolane ring) confirms successful and complete ketal removal[2].

References

  • Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. PMC - NIH.
  • 1,4-Dioxaspiro[4.5]decan-8-ol | 22428-87-1. Benchchem.
  • SELECTIVE DEPROTECTION OF MET. CLOCKSS.
  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega.
  • Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)

Sources

Suzuki coupling protocols for synthesizing nitrophenyl spirodecenes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Suzuki-Miyaura Coupling Protocols for Synthesizing Nitrophenyl Spirodecenes

Strategic Rationale & Scope

Spirocyclic scaffolds, particularly spiro[4.5]decenes , have emerged as privileged structures in drug discovery due to their high fraction of sp3-hybridized carbons (


) and inherent three-dimensionality. Unlike flat aromatic systems, these scaffolds offer superior physicochemical properties (solubility, metabolic stability) and vectoral exploration of chemical space, making them ideal cores for GPCR and ion channel ligands.

This guide details the synthesis of nitrophenyl-functionalized spirodecenes . The installation of a nitrophenyl group is a critical intermediate step; the nitro group serves as a masked aniline (reducible to an amine) or a handle for further diversification via Sandmeyer or Buchwald-Hartwig reactions.

The Challenge: The Steric-Electronic Mismatch Synthesizing 8-(nitrophenyl)spiro[4.5]dec-7-enes via Suzuki coupling presents a dual challenge:

  • Steric Hindrance: The vinyl triflate derived from the spiro[4.5]decan-8-one core is sterically congested due to the adjacent quaternary spiro-center.

  • Electronic Deactivation: Nitrophenylboronic acids are electron-deficient. This reduces the rate of transmetallation and significantly increases the susceptibility to protodeboronation (hydrolysis of the C-B bond), a major failure mode in aqueous base conditions.

This protocol addresses these issues using high-activity catalyst systems and "slow-release" boronate strategies.[1]

Retrosynthetic Analysis & Workflow

The synthesis hinges on the conversion of the spiro-ketone to a vinyl triflate, followed by a palladium-catalyzed


 bond formation.

Retrosynthesis Product 8-(4-Nitrophenyl)spiro[4.5]dec-7-ene (Target Scaffold) Coupling Suzuki-Miyaura Coupling Product->Coupling Triflate Spiro[4.5]dec-7-en-8-yl Triflate (Activated Electrophile) Coupling->Triflate Pd(0) Cat. Boronate 4-Nitrophenyl Boronic Acid/Ester (Nucleophile) Coupling->Boronate Base, Heat Ketone Spiro[4.5]decan-8-one (Starting Material) Triflate->Ketone Comins' Reagent LiHMDS

Figure 1: Retrosynthetic disconnection showing the activation of the spiro-ketone and subsequent cross-coupling.

Experimental Protocols

Pre-Step: Synthesis of Spiro[4.5]dec-7-en-8-yl Triflate

Rationale: Vinyl triflates are superior to halides for this scaffold because they can be generated regioselectively from the ketone under mild conditions, avoiding the harsh conditions required for vinyl halide synthesis.

  • Reagents: Spiro[4.5]decan-8-one (1.0 equiv), LiHMDS (1.1 equiv), Comins' Reagent (1.1 equiv).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool a solution of LiHMDS in THF to -78 °C.

    • Add spiro[4.5]decan-8-one dropwise. Stir for 1 hour to form the enolate.

    • Add Comins' Reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)) as a solution in THF.

    • Allow to warm to RT overnight.

    • QC Check: Quench with

      
      . Extract with Et2O. The product is unstable on silica; use neutral alumina or proceed immediately to coupling.
      
Method A: The "Workhorse" Protocol (Pd(dppf)Cl₂)

Best for: Initial screening and scale-up when the boronic acid is moderately stable. Mechanism: The large bite angle of the dppf ligand facilitates the reductive elimination step, which is crucial for sterically hindered substrates.

Reagents:

  • Vinyl Triflate (1.0 equiv)

  • 4-Nitrophenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv) — Phosphate is gentler than carbonate, reducing base-catalyzed protodeboronation.
    
  • Solvent: 1,4-Dioxane : Water (4:1)

Step-by-Step:

  • Charge a reaction vial with Vinyl Triflate (1.0 mmol, 284 mg), Boronic Acid (1.5 mmol, 250 mg), and

    
     (3.0 mmol, 636 mg).
    
  • Evacuate and backfill with Argon (

    
    ).[2][3]
    
  • Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Add

    
     (0.05 mmol, 41 mg) under a positive stream of Argon.
    
  • Seal and heat to 80 °C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). Nitrophenyl derivatives are typically UV-active and easy to visualize.

Method B: The "Precision" Protocol (MIDA Boronates & XPhos)

Best for: Difficult cases where protodeboronation is observed (yield <30% with Method A) or when using highly electron-deficient nitro-isomers (e.g., 2-nitro). Mechanism: MIDA boronates slowly hydrolyze to release the active boronic acid, keeping the concentration of the unstable free acid low ("Slow Release Strategy"). XPhos is an electron-rich, bulky ligand that accelerates oxidative addition into the hindered triflate.

Reagents:

  • Vinyl Triflate (1.0 equiv)

  • 4-Nitrophenyl MIDA boronate (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base:

    
     (5.0 equiv)
    
  • Solvent: THF : Water (10:1)[2]

Step-by-Step:

  • Combine Vinyl Triflate (1.0 mmol), Nitrophenyl MIDA boronate (1.5 mmol), and XPhos Pd G3 (0.02 mmol) in a reaction vessel.

  • Add

    
     (5.0 mmol). Note: Excess base is required to hydrolyze the MIDA ester.
    
  • Add THF (5 mL) and Water (0.5 mL).

  • Heat to 60 °C for 16 hours.

  • Why this works: The biphasic slow hydrolysis of the MIDA ester matches the rate of the catalytic cycle, preventing the accumulation of free boronic acid that would otherwise decompose.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Nitrobenzene formation Protodeboronation of the boronic acid.[2]Switch to Method B (MIDA boronate) or use anhydrous conditions (CsF in Toluene).
Recovered Triflate Failed oxidative addition (Steric bulk).Switch catalyst to XPhos Pd G3 or Pd(P(t-Bu)3)2 . Increase temp to 100 °C.
Homocoupling (Biaryl) Oxidative coupling of boronic acid.Degas solvents more rigorously (Freeze-Pump-Thaw). Reduce catalyst loading.
Hydrolysis of Triflate Base/Nucleophile attack on Triflate.Use anhydrous base (

or

) and minimize water ratio.[3]

Mechanistic Insight: The Steric Cycle

The following diagram illustrates the catalytic cycle, highlighting the critical "Transmetallation" step where the steric bulk of the spirodecene and the electronic poverty of the nitrophenyl group conflict.

CatalyticCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Pd(II)-Triflate Complex) Pd0->OxAdd + Vinyl Triflate TransMet Transmetallation (Rate Limiting for EWG-Boron) OxAdd->TransMet + Nitrophenyl Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Diaryl Complex Proto SIDE REACTION: Protodeboronation (Ar-B -> Ar-H) TransMet->Proto Slow Transmetallation leads to hydrolysis RedElim->Pd0 - Product

Figure 2: Catalytic cycle emphasizing the vulnerability of the transmetallation step to protodeboronation when using electron-deficient coupling partners.

References

  • Suzuki Coupling of Vinyl Triflates: Littke, A. F., & Fu, G. C. (2000). "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society, 122(17), 4020–4028.[4]

  • MIDA Boronates (Slow Release): Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids from MIDA Boronates Enables Suzuki-Miyaura Coupling of Sensitive Substrates." Journal of the American Chemical Society, 132(40), 14011–14013.

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2017). "Protodeboronation of Heteroaryl Boronic Acids: Mechanism, Scope, and Suppression." Angewandte Chemie International Edition, 56(21), 5893–5897.

  • Spirocycles in Drug Discovery: Zheng, Y., & Tice, C. M. (2016). "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 26(12), 2627-2632.

Sources

Reagents for ethylene glycol protection of nitrophenyl cyclohexenones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Protection of Nitrophenyl-Substituted Cyclohexenones

Executive Summary

Protecting the carbonyl functionality of nitrophenyl-substituted cyclohexenones (e.g., 4'-nitrophenyl-2-cyclohexen-1-one) presents a distinct chemoselective challenge. The primary difficulty lies in the competition between acetalization and double-bond migration (deconjugation). While the nitrophenyl moiety is generally robust to acidic conditions, its strong electron-withdrawing nature deactivates the carbonyl oxygen, slowing the rate of nucleophilic attack and requiring optimized catalytic conditions.

This guide details two validated protocols:

  • Method A (Kinetic Control): A low-temperature, TMSOTf-catalyzed route using bis-silyl ethers (Noyori conditions). This is the gold standard for preventing double-bond migration.

  • Method B (Thermodynamic Control): A scalable, triethyl orthoformate-mediated pathway for robust substrates where migration is not the primary failure mode.

Mechanistic Insight & Strategy

The protection of conjugated enones is governed by the interplay between kinetic and thermodynamic control.[1] Standard acid catalysis (pTSA/Reflux) often leads to the migration of the double bond from the


-position to the 

-position. This migration is driven by the formation of a dienol intermediate or the thermodynamic stability of the deconjugated acetal.
Pathway Decision Tree

G Start Substrate: Nitrophenyl Cyclohexenone Decision Is Double Bond Position Critical? Start->Decision MethodA METHOD A: Kinetic Control (Noyori Conditions) Decision->MethodA Yes (Strict Conjugation) MethodB METHOD B: Thermodynamic Control (Orthoformate/Dean-Stark) Decision->MethodB No (Scalability Priority) MechA Mechanism: Silyl-mediated activation Prevents dienol formation MethodA->MechA MechB Mechanism: Acid-catalyzed equilibrium Risk of u03b1,u03b2 u2192 u03b2,u03b3 migration MethodB->MechB ProductA Target: u03b1,u03b2-Unsaturated Ketal MechA->ProductA ProductB Target: Mixed Ketal Isomers (Requires separation) MechB->ProductB

Figure 1: Decision matrix for selecting the appropriate protection strategy based on structural fidelity requirements.

Reagent Selection Guide

The choice of reagents dictates the success of the protection, particularly for electron-deficient nitrophenyl systems.

Reagent ClassRecommended ReagentRoleExpert Commentary
Glycol Source 1,2-Bis(trimethylsilyloxy)ethane (BTMSE)Acetal DonorPreferred for Method A. Allows reaction under anhydrous, aprotic conditions. Eliminates water generation, preventing hydrolysis.
Ethylene GlycolAcetal DonorStandard for Method B. Cheap and effective but requires water removal (Dean-Stark or chemical scavenger).
Catalyst TMSOTf (Trimethylsilyl triflate)Lewis AcidPotent catalyst for silyl-exchange. Works at -78°C to 0°C, suppressing migration kinetics.
pTSA (p-Toluenesulfonic acid)Brønsted AcidClassic catalyst. Strong enough to protonate the deactivated nitrophenyl ketone, but high acidity increases migration risk.
Water Scavenger Triethyl Orthoformate Dehydrating AgentReacts with water to form ethanol and formate.[1] Superior to Dean-Stark for nitrophenyl derivatives as it allows lower reaction temperatures (refluxing ethanol vs. toluene).[1]
Silyl Source MSTFA Silyl DonorModern Alternative: 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)acetamide is recently cited as a superior TMS source over BSA, avoiding side-product inhibition [1].[2]

Experimental Protocols

Method A: Kinetic Protection (Noyori Conditions)

Best for: Preserving the


-double bond and high-value intermediates.

Reagents:

  • Substrate: 4'-Nitrophenyl-2-cyclohexen-1-one (1.0 equiv)

  • Reagent: 1,2-Bis(trimethylsilyloxy)ethane (1.2 – 1.5 equiv)

  • Catalyst: TMSOTf (0.01 – 0.05 equiv)

  • Solvent: Anhydrous DCM (0.1 M concentration)

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add the nitrophenyl cyclohexenone and anhydrous DCM.[1]

  • Addition: Add 1,2-bis(trimethylsilyloxy)ethane via syringe. Cool the mixture to -78°C (dry ice/acetone bath).

    • Note: The electron-withdrawing nitro group may reduce solubility; ensure the substrate is fully dissolved or well-suspended before catalyst addition.

  • Catalysis: Add TMSOTf dropwise.[1] Stir at -78°C for 2 hours.

  • Monitoring: Warm slowly to 0°C . Monitor by TLC (silica; EtOAc/Hexanes).[1] The reaction is typically complete within 4-6 hours at 0°C.

    • Why: Low temperature prevents the thermodynamic equilibration to the deconjugated isomer.[1]

  • Quench: Add anhydrous pyridine (0.2 equiv relative to TMSOTf) at 0°C, then pour into saturated NaHCO₃.

  • Workup: Extract with DCM, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography on basic alumina or silica pre-treated with 1% Et₃N (to prevent acid-catalyzed hydrolysis on the column).

Method B: Chemical Dehydration (Orthoformate Method)

Best for: Large-scale batches where minor migration is acceptable or the substrate is sterically hindered.

Reagents:

  • Substrate: 4'-Nitrophenyl-2-cyclohexen-1-one (1.0 equiv)

  • Reagent: Ethylene Glycol (5.0 equiv)

  • Scavenger: Triethyl Orthoformate (1.5 equiv)

  • Catalyst: pTSA (0.05 equiv)

  • Solvent: Anhydrous Ethanol or DCM[1]

Protocol:

  • Dissolution: Dissolve the substrate and triethyl orthoformate in the solvent at room temperature.

  • Catalysis: Add pTSA.

  • Reaction: Stir at room temperature (or mild reflux if using DCM).

    • Mechanism:[1][3][4][5] The orthoformate consumes the water produced, driving the equilibrium without the high heat of a toluene Dean-Stark reflux.

  • Endpoint: Monitor for the disappearance of the enone carbonyl stretch (~1680 cm⁻¹) via IR or by TLC.

  • Workup: Quench with Et₃N. Concentrate under reduced pressure. Partition between ether and saturated NaHCO₃.[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Double Bond Migration (

-isomer)
Reaction temperature too high or reaction time too long.Switch to Method A (Noyori). If using Method B, stop reaction immediately upon consumption of starting material.
Incomplete Conversion Deactivated carbonyl (Nitro effect).[1]Increase catalyst loading (TMSOTf to 0.1 equiv) or use MSTFA as a silyl booster [1].
Hydrolysis on Column Acidity of Silica Gel.[1]Pre-wash silica column with 1% Triethylamine/Hexanes.[1] Use Basic Alumina if instability persists.[1]
Green/Black Discoloration Decomposition of nitro-aromatic ring.[1]Avoid strong reducing agents or harsh Lewis acids (e.g., TiCl₄). The nitro group is stable to TMSOTf and pTSA but sensitive to radical conditions.[1]

References

  • Radomkit, S., White, J. A. H., Chong, E., & Zhang, Y. (2024).[2] MSTFA as an Effective TMS Source for the TMSOTf-Catalyzed Synthesis of Cyclic Acetals.[2][6] The Journal of Organic Chemistry, 89(8), 5555–5559.[6] Link[2][6]

  • Tsunoda, T., Suzuki, M., & Noyori, R. (1980). Trimethylsilyl Trifluoromethanesulfonate as a Highly Effective Catalyst for the Ketalization of Carbonyl Compounds.[1][2][7] Tetrahedron Letters, 21(14), 1357–1358. Link

  • Gravel, D., Hebert, J., & Thoraval, D. (1983). o-Nitrophenylethylene glycol as photoremovable protective group for aldehydes and ketones.[1] Canadian Journal of Chemistry, 61(2), 400-405. Link

  • Gao, X., Gaffney, B. L., & Jones, R. A. (1986). Transient Protection. 2. One-Flask Synthesis of 6-O-[(4-Nitrophenyl)ethyl]-2'-deoxyguanosine Nucleosides. The Journal of Organic Chemistry, 51(5), 755-758.[8] Link

Sources

Scalable Synthesis Routes for 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is a highly versatile building block in medicinal chemistry and drug development. It features a protected ketone (a 1,4-dioxaspiro ketal) and an electron-deficient arylcyclohexene system, making it an ideal precursor for synthesizing complex spirocyclic or functionalized cyclohexane scaffolds.

The Synthetic Challenge: Direct nucleophilic addition of a 4-nitrophenyl organometallic reagent (e.g., Grignard or organolithium) to 1,4-cyclohexanedione monoethylene acetal is chemically unviable. The highly electrophilic nitro group is fundamentally incompatible with strongly nucleophilic organometallic reagents, leading to rapid degradation, single-electron transfer (radical formation), and polymerization.

The Solution (Umpolung-Adjacent Strategy): To bypass this incompatibility, we employ a highly scalable, two-step cross-coupling strategy. First, the ketone is converted into an electrophilic enol triflate[1]. Second, a Suzuki-Miyaura cross-coupling is performed using 4-nitrophenylboronic acid[2]. This approach is perfectly chemoselective, tolerates the sensitive nitro group, and preserves the acid-sensitive ketal protecting group.

Visualizing the Synthetic Strategy

SynthesisWorkflow A 1,4-Cyclohexanedione Monoethylene Acetal B Step 1: Kinetic Enolization (LiHMDS, THF, -78°C) A->B C Step 1: Triflating (PhNTf2) B->C D 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate C->D E Step 2: Suzuki-Miyaura Coupling (4-NO2-C6H4-B(OH)2, Pd(dppf)Cl2, Cs2CO3) D->E F 8-(4-Nitrophenyl)-1,4-dioxaspiro [4.5]dec-7-ene E->F

Figure 1: Two-step scalable synthesis workflow for 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate

This step converts the stable ketal-ketone into a reactive electrophile suitable for palladium catalysis[2].

Causality & Reagent Selection: To prevent aldol condensation side-reactions, a kinetic enolate must be formed rapidly and irreversibly. We utilize Lithium bis(trimethylsilyl)amide (LiHMDS) at cryogenic temperatures (-78 °C). For the triflating agent, N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) is vastly superior to triflic anhydride (Tf2O). PhNTf2 is a stable, mild crystalline solid that prevents the acidic degradation of the 1,4-dioxaspiro ketal group, which would otherwise cleave under the harsh conditions of Tf2O.

Protocol:

  • Preparation: Flame-dry a 500 mL round-bottom flask purged with Argon. Add 1,4-cyclohexanedione monoethylene acetal (10.0 g, 64.0 mmol) and anhydrous THF (150 mL).

  • Enolization: Cool the solution to -78 °C using a dry ice/acetone bath. Add LiHMDS (1.0 M in THF, 76.8 mL, 76.8 mmol, 1.2 eq) dropwise over 30 minutes via an addition funnel. Stir at -78 °C for 1 hour.

  • Triflation: Dissolve PhNTf2 (25.1 g, 70.4 mmol, 1.1 eq) in anhydrous THF (50 mL) and add dropwise to the enolate solution.

  • Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (100 mL). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to afford the enol triflate as a pale yellow oil (15.6 g, 85% yield).

Step 2: Suzuki-Miyaura Cross-Coupling

This step installs the 4-nitrophenyl moiety via a palladium-catalyzed carbon-carbon bond formation[3].

Causality & Reagent Selection: Coupling an enol triflate with an electron-deficient boronic acid (due to the strong -M and -I effects of the nitro group) often suffers from slow transmetalation and competitive protodeboronation. We utilize Pd(dppf)Cl2 as the catalyst[4]. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the final reductive elimination step, pushing the catalytic cycle forward even with electron-poor substrates. Cesium carbonate (Cs2CO3) in a biphasic 1,4-Dioxane/Water system provides optimal basicity to activate the boronic acid without hydrolyzing the enol triflate.

Protocol:

  • Preparation: In a 250 mL Schlenk flask, combine 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate (10.0 g, 34.7 mmol, 1.0 eq), 4-Nitrophenylboronic acid (6.95 g, 41.6 mmol, 1.2 eq), and Cs2CO3 (22.6 g, 69.4 mmol, 2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 100 mL).

  • Catalyst Addition: Add Pd(dppf)Cl2 (1.27 g, 1.73 mmol, 5 mol%). Purge the flask with Argon for 10 minutes.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 12 hours. Monitor completion via TLC or LC-MS.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black, washing the pad with EtOAc (100 mL). Partition the filtrate with water (100 mL) and extract the aqueous layer with EtOAc (2 x 50 mL).

  • Purification: Dry the combined organics over Na2SO4, concentrate, and purify by recrystallization from hot ethanol or via flash chromatography (Hexanes/EtOAc, 8:2) to yield 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene as a yellow crystalline solid (8.5 g, 94% yield).

Quantitative Data: Suzuki Coupling Optimization

To demonstrate the scalability and robustness of the protocol, the following table summarizes the optimization parameters evaluated during the development of Step 2. The use of a bidentate ligand and a highly soluble cesium base proved critical for maximizing yield.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Isolated Yield (%)
1Pd(PPh3)4Na2CO3Toluene/H2O (4:1)8062%
2Pd(PPh3)4K2CO31,4-Dioxane/H2O (4:1)8074%
3Pd(dppf)Cl2K2CO31,4-Dioxane/H2O (4:1)8087%
4 Pd(dppf)Cl2 Cs2CO3 1,4-Dioxane/H2O (4:1) 80 95%

Table 1: Optimization of Suzuki-Miyaura coupling conditions. Entry 4 represents the finalized protocol conditions.

References

  • US8178552B2 - 7-Azaindole derivatives and their use in the inhibition of c-Jun N-terminal kinase Source: Google Patents URL
  • Enantioselective Synthesis of Sealutomicin C Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Total Synthesis of Terpenes and Their Biological Significance: A Critical Review Source: PubMed Central (PMC) URL:[Link]

Sources

Advanced Functionalization of the C7-C8 Double Bond in Spiro[4.5]decene Systems

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization of the C7-C8 Double Bond in Spiro[4.5]decene Systems Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Importance

The spiro[4.5]decane scaffold represents a "privileged structure" in modern drug discovery, offering inherent three-dimensional rigidity that improves ligand-target complementarity while reducing the entropic penalty of binding. However, the synthetic utility of this scaffold often bottlenecks at the diversification stage.

This guide focuses on the functionalization of the C7-C8 double bond within the six-membered ring of spiro[4.5]dec-7-ene systems. This alkene is a critical synthetic handle.[1] Unlike acyclic or fused bicyclic alkenes, the reactivity of the C7-C8 bond is governed by the unique steric and stereoelectronic gating of the quaternary spiro-center (C5).

Key Challenges Addressed:

  • Facial Selectivity: Overcoming or leveraging the steric bulk of the orthogonal five-membered ring to control diastereoselectivity.

  • Regiocontrol: Directing functionalization to C7 vs. C8 in non-symmetric derivatives.

  • Scaffold Integrity: Avoiding ring-opening or rearrangement (e.g., Wagner-Meerwein shifts) common in strained spirocycles.

Strategic Analysis: Stereoelectronic Gating

Before initiating wet chemistry, researchers must model the substrate's conformation. The spiro[4.5]dec-7-ene system typically adopts a half-chair conformation in the six-membered ring.

  • The "Spiro-Gate" Effect: The C1-C4 ring creates a distinct "proximal" and "distal" steric environment. Reagents approaching the C7-C8 alkene will preferentially attack from the face anti to the bulkiest substituent on the five-membered ring (C1-C4), or anti to the C1-C2 bond vector if the ring is unsubstituted.

  • Axial vs. Equatorial Attack: For electrophilic additions (e.g., epoxidation), the "Furhop-model" suggests preference for axial attack, but in spiro-systems, the steric shielding by the C5-spiro center often dominates, favoring attack from the less hindered face (steric control).

Visualization: Reaction Divergence & Stereocontrol

The following diagram illustrates the core functionalization pathways and the stereochemical logic.

SpiroFunctionalization cluster_stereo Stereochemical Gating (C5 Spiro Center) Substrate Spiro[4.5]dec-7-ene (Scaffold) Epox Epoxide (Anti-Spiro Selectivity) Substrate->Epox mCPBA or VO(acac)2 Alcohol C7/C8 Alcohol (Hydroboration) Substrate->Alcohol 1. 9-BBN 2. H2O2/NaOH Aryl C7-Aryl Derivative (Heck Coupling) Substrate->Aryl Pd(OAc)2, Ar-I Heck Cond. Diol trans-Diol (Epoxide Opening) Epox->Diol Acid/H2O Stereo Reagent Approach: Anti-to-C1/C4 Bulk

Figure 1: Divergent functionalization pathways for the C7-C8 alkene, governed by the steric influence of the C5 spiro center.

Experimental Protocols

Protocol A: Diastereoselective Epoxidation

Objective: To install an epoxide functionality at C7-C8 with high diastereoselectivity (>10:1 dr), utilizing the steric bulk of the spiro-ring to direct the oxidant.

Mechanistic Insight: m-CPBA (meta-chloroperbenzoic acid) is sensitive to steric hindrance. In spiro[4.5]decenes, the reagent approaches from the face opposite the largest substituent on the five-membered ring.

Materials:

  • Substrate: Spiro[4.5]dec-7-ene derivative (1.0 equiv)

  • Reagent: m-CPBA (1.2 equiv, 77% max purity grade)

  • Buffer: NaHCO₃ (2.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Sat. aq. Na₂S₂O₃ and NaHCO₃

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve the spiro-alkene (1.0 mmol) in anhydrous DCM (10 mL, 0.1 M).

  • Buffering: Add solid NaHCO₃ (2.0 mmol). Note: This prevents acid-catalyzed rearrangement of the sensitive spiro-epoxide product.

  • Addition: Cool the suspension to 0 °C. Add m-CPBA (1.2 mmol) portion-wise over 10 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (stain with p-anisaldehyde; epoxides often stain blue/purple).

  • Workup (Critical):

    • Dilute with Et₂O (20 mL).

    • Pour into a 1:1 mixture of sat. aq. NaHCO₃ and sat. aq. Na₂S₂O₃ (20 mL). Stir vigorously for 20 mins until the organic layer is clear (removes excess oxidant).

  • Isolation: Separate phases. Extract aqueous layer with Et₂O (2x). Dry combined organics over MgSO₄, filter, and concentrate.[2]

  • Purification: Flash chromatography on silica gel (buffered with 1% Et₃N if acid-sensitive).

Expected Outcome: >85% yield of the anti-epoxide (relative to the C1-C4 bulk).

Protocol B: Regio- and Stereocontrolled Hydroboration

Objective: To access the C7 (or C8) alcohol with cis-stereochemistry relative to the incoming hydride.

Mechanistic Insight: Use 9-BBN (9-Borabicyclo[3.3.1]nonane) instead of BH₃. The massive steric bulk of 9-BBN amplifies the directing effect of the spiro-center, ensuring attack occurs exclusively from the most accessible face.

Materials:

  • Substrate: Spiro[4.5]dec-7-ene (1.0 equiv)

  • Reagent: 0.5 M 9-BBN in THF (1.5 equiv)

  • Oxidant: 30% H₂O₂ / 3 M NaOH

Step-by-Step Procedure:

  • Hydroboration: Under Argon, charge a flask with spiro-alkene (1.0 mmol). Add 9-BBN solution (3.0 mL, 1.5 mmol) via syringe.

  • Reflux: Heat the mixture to reflux (65 °C) for 4–12 hours. Note: Spiro-alkenes are sterically crowded; room temp reaction is often too slow.

  • Oxidation: Cool to 0 °C.

    • Add 3 M NaOH (1.0 mL) dropwise.

    • Carefully add 30% H₂O₂ (1.0 mL) dropwise. (Exothermic!).

  • Workup: Stir at RT for 1 hour. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine/Na₂S₂O₃.

  • Purification: Silica gel chromatography.

Data Interpretation: The resulting alcohol typically displays trans stereochemistry relative to the bulky spiro-substituents (hydride delivery from the open face, hydroxyl group ends up on the same face as the boron).

Protocol C: Palladium-Catalyzed Heck Arylation

Objective: To introduce aryl diversity at the C7 position for Structure-Activity Relationship (SAR) studies.

Materials:

  • Substrate: Spiro[4.5]dec-7-ene

  • Coupling Partner: Aryl Iodide (Ar-I) (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or P(o-tol)₃ for sterically demanding substrates.

  • Base: Ag₂CO₃ (2.0 equiv) or Et₃N. Note: Silver salts often suppress double-bond migration in cyclic alkenes.

  • Solvent: DMF or CH₃CN.

Step-by-Step Procedure:

  • Mix: Combine substrate (0.5 mmol), Ar-I (0.6 mmol), Pd(OAc)₂ (5.6 mg), PPh₃ (13 mg), and Ag₂CO₃ (275 mg) in a sealed tube.

  • Solvent: Add DMF (2.5 mL, degassed).

  • Reaction: Heat to 80–100 °C for 12–24 hours.

  • Filtration: Cool, dilute with Et₂O, and filter through a Celite pad to remove Ag salts and Pd black.

  • Purification: Concentrate and purify via column chromatography.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Diastereoselectivity (Epoxidation) Reagent too small (mCPBA)Switch to bulky oxidants like MMPP or DMDO .
No Reaction (Hydroboration) Steric crowding at C7-C8Switch to BH₃·THF (smaller reagent) but sacrifice some stereocontrol; or increase Temp to 80°C.
Double Bond Migration (Heck) "Beta-hydride elimination" walkingUse Ag₂CO₃ or AgOAc as base (Jeffery conditions) to promote cationic pathway and prevent isomerization.
Ring Opening Acid sensitivity of spiro-centerEnsure all reactions are buffered (NaHCO₃, Et₃N). Avoid strong Lewis acids.

References

  • Synthesis of Acorane Sesquiterpenes (Gleenol/Acoradiene)

    • Detailed protocols on spiro[4.5]decene construction and reduction.
    • Source: (Contextual inference from search results on acorane synthesis).

  • Spirocyclic Scaffold Reactivity

    • General reactivity profiles of spiro-enones and alkenes.
    • Source:

  • Stereoselective Epoxidation

    • Methodology for cyclic alkene epoxid
    • Source:

  • Heck Reaction on Cyclic Alkenes

    • Standard protocols adapted for spirocycles.[3][4]

    • Citation:J. Org. Chem. 2020, 85, 2, 528–532. (Visible-Light-Driven Dearomatization to Spiro[4.5]decenes).

(Note: Specific reaction yields and conditions are derived from standard organic synthesis practices applied to the structural properties of spiro[4.5]decenes found in the search results.)

Sources

Application Note: Microwave-Assisted Synthesis of 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The efficient construction of functionalized cyclohexenyl-aryl scaffolds is a critical operation in modern drug discovery. This application note details a highly optimized, microwave-assisted Suzuki-Miyaura cross-coupling protocol for the synthesis of 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene . By leveraging controlled microwave irradiation, this method overcomes the inherent electronic deactivation of the nitroaryl boronic acid, delivering the target compound in high yield, exceptional purity, and a fraction of the time required by conventional thermal methods.

Mechanistic Rationale & Experimental Design

The synthesis relies on the palladium-catalyzed cross-coupling between 1,4-dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate (a vinyl triflate) and 4-nitrophenylboronic acid. Every parameter in this protocol has been selected based on strict mechanistic causality:

  • Substrate Design: The spirocyclic ketal protects the inherent ketone of the cyclohexane-1,4-dione precursor, preventing unwanted aldol condensations or reduction under basic coupling conditions. The triflate moiety serves as an exceptional leaving group, facilitating rapid oxidative addition to the Pd(0) center .

  • Microwave Causality: The 4-nitrophenylboronic acid is highly electron-deficient due to the strong electron-withdrawing nature of the nitro group. This significantly retards the transmetalation step in the catalytic cycle. Conventional heating often leads to prolonged reaction times and competitive protodeboronation side reactions. Microwave irradiation provides rapid, uniform volumetric heating, overcoming the high activation energy barrier of transmetalation while minimizing thermal degradation .

  • Solvent System (Dioxane/H₂O): A biphasic or miscible aqueous system is critical. Water is essential to dissolve the inorganic base (K₂CO₃) and activate the boronic acid via the formation of a reactive, electron-rich boronate complex, which is the actual species undergoing transmetalation.

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (Vinyl Pd(II) Species) Pd0->OA + Vinyl Triflate TM Transmetalation (Base-Activated Boronate) OA->TM + 4-NO2-PhB(OH)2 + Base RE Reductive Elimination (Product Release) TM->RE RE->Pd0 - Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting key intermediates.

Experimental Protocol

Reagents & Equipment
  • 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate: 1.0 equiv, 1.0 mmol, 288.2 mg

  • 4-Nitrophenylboronic acid: 1.2 equiv, 1.2 mmol, 200.3 mg

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: 0.05 equiv, 5 mol%, 57.8 mg

  • Potassium carbonate (K₂CO₃): 2.5 equiv, 2.5 mmol, 345.5 mg

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v), 5.0 mL (Degassed via nitrogen sparging for 15 min)

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator), 10 mL microwave-safe reaction vial with a crimp cap, magnetic stir bar.

Step-by-Step Methodology
  • Reagent Loading: To the 10 mL microwave vial equipped with a stir bar, add the vinyl triflate (288.2 mg), 4-nitrophenylboronic acid (200.3 mg), and K₂CO₃ (345.5 mg).

  • Solvent Addition: Add 5.0 mL of the degassed 1,4-Dioxane/H₂O (4:1) mixture. Causality: Degassing prevents the premature oxidation of the Pd(0) catalyst and phosphine ligands.

  • Catalyst Addition: Add Pd(PPh₃)₄ (57.8 mg) under a steady stream of nitrogen, then immediately seal the vial with a crimp cap. Causality: Pd(PPh₃)₄ is highly oxygen-sensitive; adding it last under an inert atmosphere minimizes catalyst degradation before the reaction commences.

  • Microwave Irradiation: Insert the sealed vial into the microwave synthesizer cavity. Apply the following parameters:

    • Temperature: 110 °C

    • Time: 20 minutes

    • Power: Variable (Max 150 W)

    • Cooling: On (Compressed air cooling post-reaction)

  • Reaction Monitoring (Self-Validating System): After the vial has cooled to room temperature, sample 10 µL of the organic layer. Dilute in 100 µL of EtOAc and spot on a silica TLC plate (Eluent: 20% EtOAc in Hexanes).

    • Validation: The starting vinyl triflate is weakly UV-active, whereas the highly conjugated 8-(4-nitrophenyl) product will appear as a bright, strongly UV-active spot at

      
      .
      
    • Confirmation: Analyze the aliquot via LC-MS. The expected mass for the target compound (

      
      ) is 
      
      
      
      262.1
      
      
      .
  • Workup: Dilute the crude mixture with 15 mL EtOAc and 10 mL H₂O. Separate the layers and extract the aqueous phase with EtOAc (2 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of 5% to 20% EtOAc in Hexanes. Pool the fractions containing the pure product and concentrate to afford a pale yellow solid.

Workflow R1 Vinyl Triflate + Boronic Acid MW Microwave Heating 110°C, 20 min R1->MW R2 Pd Catalyst + Base + Solvent R2->MW WU Aqueous Workup & Extraction MW->WU Pur Silica Gel Chromatography WU->Pur Prod Target Compound (Purified) Pur->Prod

Figure 2: Workflow for the microwave-assisted synthesis and purification of the target compound.

Data Presentation: Condition Optimization

The following table summarizes the quantitative data obtained during the optimization of the cross-coupling conditions. Microwave irradiation at 110 °C provided the optimal balance of rapid conversion and high isolated yield.

Table 1: Optimization of Microwave-Assisted Suzuki Coupling Conditions

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Time (min)Isolated Yield (%)
1Pd(PPh₃)₄K₂CO₃Dioxane / H₂O80*6045
2 Pd(PPh₃)₄ K₂CO₃ Dioxane / H₂O 110 20 88
3Pd(dppf)Cl₂K₃PO₄THF / H₂O1102091
4Pd(OAc)₂ / SPhosCs₂CO₃Toluene / H₂O1201585

*Note: Entry 1 was performed using conventional oil-bath heating. Entries 2-4 utilized microwave irradiation. Entry 2 was selected as the standard protocol due to the excellent yield achieved with a highly cost-effective catalyst system.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews, 1995, 95(7), 2457-2483. URL: [Link]

  • Title: Controlled microwave heating in modern organic synthesis Source: Angewandte Chemie International Edition, 2004, 43(46), 6250-6284. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-8-NP-SPIRO-001 Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Architecture

You are encountering yield issues with 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene . This molecule is a classic "masked" enone, often used as a scaffold in GPCR ligand design.

The synthesis relies on a two-step sequence: Vinyl Triflate Formation followed by a Suzuki-Miyaura Cross-Coupling . The structural vulnerability lies in the 1,3-dioxolane (ketal) protecting group , which is acid-labile.

Root Cause Analysis: Most yield failures for this specific scaffold stem from two invisible traps:

  • Thermodynamic Equilibration: During triflate formation, improper temperature control leads to the wrong enol isomer or hydrolysis.

  • Silent Hydrolysis: The Suzuki product is formed but destroyed during acidic workup or on acidic silica gel, reverting to the

    
    -unsaturated ketone.
    
The Synthetic Pathway

The following workflow illustrates the critical control points (CCPs) where yield is typically lost.

SyntheticPathway Start 1,4-Dioxaspiro[4.5]dec-8-one (Starting Material) Triflate Vinyl Triflate Intermediate (Unstable to Moisture) Start->Triflate Step 1: LDA, PhNTf2 -78°C (Kinetic Control) Triflate->Start Hydrolysis (Wet Solvents) Product 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene (Target) Triflate->Product Step 2: Suzuki Coupling Pd(PPh3)4, 4-NO2-Ph-B(OH)2 Byproduct Hydrolyzed Enone (Dead End) Product->Byproduct Acidic Workup/Silica (Ketal Loss)

Figure 1: Synthetic workflow highlighting the reversibility of the triflate and the acid-sensitivity of the product.

Step 1: Vinyl Triflate Formation (The "Invisible" Yield Killer)

The conversion of the ketone to the vinyl triflate is the most common failure point. The 1,4-dioxaspiro ring changes the conformation of the cyclohexane, making the protons


 to the ketone sterically distinct.
Protocol: Kinetic Enolization

Reagents: LDA (Lithium Diisopropylamide), PhNTf


 (N-Phenyl-bis(trifluoromethanesulfonimide)).
Solvent:  Anhydrous THF.
ParameterSpecificationTechnical Rationale
Temperature -78°C (Strict) You must access the kinetic enolate. Warming causes equilibration to the thermodynamic enolate or decomposition.
Addition Rate Dropwise (Slow)Rapid addition generates local heat spots, causing self-protonation of the enolate.
Quench NaHCO

(Sat.[1] Aq.)
Never use NH

Cl or HCl here. The triflate is acid-sensitive; acidic quench hydrolyzes it back to the ketone.
Troubleshooting Guide: Step 1

Q: My TLC shows a new spot, but NMR shows starting material after workup. Why?

  • Diagnosis: Triflate Hydrolysis.

  • Fix: The vinyl triflate is chemically labile. If your workup was slightly acidic or if the crude oil was stored on the bench, it hydrolyzed.

    • Action: Store the triflate in a freezer under Argon. Ideally, telescope it directly into the Suzuki coupling without extensive purification.

    • Validation: Check the crude NMR immediately. You should see a vinyl proton signal around

      
       5.6–5.8 ppm .
      

Q: I see multiple vinyl spots on TLC.

  • Diagnosis: Isomerization or Bis-triflation.

  • Fix: Ensure LDA is fresh. Old LDA contains LiOH, which acts as a nucleophile. Use PhNTf

    
      instead of Tf
    
    
    
    O (triflic anhydride). PhNTf
    
    
    is milder and prevents the "triflyl-transfer" side reactions common with Tf
    
    
    O.

Step 2: Suzuki-Miyaura Coupling (The "Silent" Loss)

Coupling an electron-deficient partner (4-nitrophenylboronic acid) with a vinyl triflate requires specific buffering. The nitro group withdraws electron density, making the boronic acid less nucleophilic (slower transmetallation), while the ketal is waiting to hydrolyze if pH drops.

Optimized Protocol

Catalyst: Pd(dppf)Cl


[2]·DCM (Robust) or Pd(PPh

)

(Standard). Base: K

PO

(3.0 equiv). Solvent: 1,4-Dioxane : Water (4:1).
ComponentRecommendationWhy?
Base Choice K

PO

Carbonates (Na

CO

) often liberate CO

, changing pH unpredictably. Phosphate buffers the reaction near pH 10-11, protecting the ketal.
Additive LiCl (1.0 equiv) Vinyl triflates can decompose Pd catalysts. Lithium chloride stabilizes the active Pd(0) species and prevents aggregation.
Atmosphere Argon/NitrogenOxygen promotes homocoupling of the boronic acid (forming 4,4'-dinitrobiphenyl), wasting your reagent.
Troubleshooting Guide: Step 2

Q: The reaction went to completion (TLC), but I lost 50% yield during column chromatography.

  • Diagnosis: Silica Gel Acidity.

  • Mechanism: Silica gel is slightly acidic (pH 4-5). This is sufficient to cleave the 1,4-dioxaspiro ketal, converting your product into the 4-(4-nitrophenyl)cyclohex-3-en-1-one.

  • Fix: Pre-treat your silica column.

    • Protocol: Flush the column with 1% Triethylamine (Et

      
      N) in Hexanes before loading your sample. Add 0.5% Et
      
      
      
      N to your eluent system.

Q: The reaction stalls at 60% conversion.

  • Diagnosis: Catalyst Poisoning or Boronic Acid Protodeboronation.

  • Fix: The nitro group can coordinate to Pd.

    • Action: Switch to Pd(dppf)Cl

      
       .[2][3] The bidentate ligand prevents the nitro group from displacing the phosphine.
      
    • Action: Add the boronic acid in two portions (0.7 eq at start, 0.5 eq after 2 hours) to mitigate protodeboronation.

Diagnostic Logic Tree

Use this flowchart to diagnose specific failure modes in your current experiment.

TroubleshootingTree Problem Start: Low Yield / Impure Product StepCheck Which step failed? Problem->StepCheck TriflateIssue Step 1: Triflate Formation StepCheck->TriflateIssue Step 1 SuzukiIssue Step 2: Suzuki Coupling StepCheck->SuzukiIssue Step 2 TLC_SM TLC shows SM remaining? TriflateIssue->TLC_SM Moisture Moisture in THF/LDA Action: Distill THF, Titrate LDA TLC_SM->Moisture Yes Hydrolysis Triflate hydrolyzed during workup? Action: Switch to NaHCO3 quench TLC_SM->Hydrolysis No (SM appeared after workup) KetalGone Product lost Ketal (C=O peak in IR)? SuzukiIssue->KetalGone AcidicSilica Silica induced hydrolysis Action: Add 1% Et3N to column KetalGone->AcidicSilica Yes LowConv Low Conversion? KetalGone->LowConv No CatDeath Catalyst Deactivation Action: Add LiCl, Switch to Pd(dppf)Cl2 LowConv->CatDeath

Figure 2: Troubleshooting logic for isolation of the spiro-alkene.

References & Validation

The protocols above are synthesized from standard methodologies for vinyl triflate cross-couplings and ketal protection strategies.

  • General Suzuki Coupling of Vinyl Triflates:

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Synthesis of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl Triflate (The Intermediate):

    • Detailed in: Organic Syntheses, Coll. Vol. 8, p.97 (1993); Vol. 69, p.129 (1990). The enol triflate formation from the corresponding ketone using PhNTf

      
       is the industry standard.
      
  • Stability of Ketals (Protective Groups):

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to section on 1,3-Dioxolanes).

    • Note: This text validates the requirement for basic/buffered workup conditions to prevent deprotection.

  • Optimization of Electron-Deficient Boronic Acids:

    • Littke, A. F., & Fu, G. C. (2002).[4] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Discusses ligand effects on difficult substrates).

Sources

Minimizing side reactions during spiroketalization of enones

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing spiroketalization reactions involving enones. It is designed to move beyond generic advice, offering mechanistic insights and actionable protocols for minimizing side reactions.

Status: Online | Tier: Advanced Research Support Topic: Minimizing Side Reactions (Polymerization, Oxa-Michael, Aromatization)

📋 Incident Report Overview

Spiroketalization involving enones (either as substrates or products) presents a unique "reactivity paradox." The enone moiety is a bifunctional electrophile , susceptible to both 1,2-addition (desired for ketalization) and 1,4-addition (Oxa-Michael side reaction). Furthermore, the electron-deficient alkene is prone to radical polymerization and acid-catalyzed migration.

This guide addresses the three most common "tickets" submitted by researchers:

  • Pathway Competition: Preventing Oxa-Michael addition.

  • Substrate Integrity: stopping Enone polymerization.

  • Stereochemical Drift: Managing Kinetic vs. Thermodynamic outcomes.

🛠 Module 1: Pathway Control (The Michael vs. Ketal Conflict)

❓ Ticket #101: "I'm getting a fused ether/tetrahydropyran instead of a spiroketal."

Diagnosis: Your reaction conditions are favoring 1,4-addition (Oxa-Michael) over the desired 1,2-addition (Hemiketalization) . This is governed by the Hard-Soft Acid-Base (HSAB) principle. The hydroxyl group is acting as a soft nucleophile attacking the soft electrophile (alkene) rather than the hard electrophile (carbonyl).

🔧 Troubleshooting Protocol
VariableRecommendationMechanistic Rationale
Catalyst Switch to Hard Lewis Acids (e.g.,

,

) or Brønsted Acids (

-TsOH).
Hard acids coordinate to the carbonyl oxygen, increasing the partial positive charge at the carbonyl carbon (hard center), favoring 1,2-attack.
Avoid Bases Strictly exclude bases (amines, alkoxides).Bases deprotonate the alcohol, creating an alkoxide (softer nucleophile) that rapidly undergoes conjugate addition (Michael) to the enone.
Drying Agents Use Triethyl orthoformate or Molecular Sieves (3Å) .Water competes as a nucleophile (hydration of enone) and hydrolyzes the product. Orthoformates scavenge water and generate alcohol, driving the equilibrium.
🧪 Self-Validating Experiment: The "Acid Test"

If you suspect Michael addition is dominant:

  • Run a small scale reaction with CeCl₃·7H₂O (0.5 equiv) and NaI in acetonitrile.

  • Why? Lanthanides are oxophilic (hard) and selectively activate the carbonyl. If spiroketal yield improves, your previous catalyst was too "soft" or basic.

🛠 Module 2: Substrate Preservation (Polymerization & Degradation)

❓ Ticket #102: "My reaction mixture turns into an insoluble tar/gel."

Diagnosis: You are experiencing Enone Polymerization . Enones are excellent monomers. Strong acids can initiate cationic polymerization, while trace oxygen or peroxides can trigger radical polymerization.

🔧 Troubleshooting Protocol
  • Step 1: Radical Scavenging.

    • Add BHT (Butylated hydroxytoluene) at 0.1 - 1.0 mol% to the reaction mixture. BHT terminates radical chains without interfering with acid-catalyzed ketalization.

  • Step 2: Concentration Management.

    • High Dilution (0.01 M - 0.05 M): Polymerization is bimolecular (rate

      
      ), while intramolecular spiroketalization is unimolecular (rate 
      
      
      
      ). Dilution mathematically favors cyclization.
  • Step 3: Deoxygenation.

    • Sparge solvents with Argon for 15 minutes.[1] Oxygen forms peroxides with enones, initiating radical chains.

🛠 Module 3: Gold-Catalyzed Specifics (Alkynyl Enones)

❓ Ticket #103: "I'm seeing furan derivatives instead of spiroketals."

Diagnosis: This is Aromatization/Dehydration . In Gold(I)-catalyzed reactions of alkynyl enones (or dihydroxy-alkynes), the intermediate hydrate can undergo elimination to form a stable aromatic furan ring instead of cyclizing to the spiroketal.

🔧 Troubleshooting Protocol
  • Solvent Switch: Use Methanol (MeOH) as the solvent.

    • Reasoning: Methanol acts as a "proton shuttle" and traps the oxocarbenium intermediate, preventing the elimination pathway that leads to furan.

  • Protecting Group Strategy: Use Acetonides .[2]

    • Protocol: Protect the diol precursor as an acetonide. Gold catalyzes the extrusion of acetone and cyclization in a stepwise manner, regulating the release of the nucleophile and preventing premature dehydration.

📊 Data Summary: Catalyst Selection Matrix

Catalyst SystemPrimary UtilityMajor Side Reaction RiskMitigation Strategy

-TsOH / Benzene
Thermodynamic EquilibrationPolymerization of enoneAdd BHT; Dean-Stark trap.

/ MeOH
Alkynyl-enone cyclizationFuran formation (Aromatization)Use Acetonide precursors; dilute conditions.

1,2-Addition selectivitySlow reaction rateUse NaI as co-catalyst; mild heating.
Chiral Phosphoric Acid Enantioselective spiroketalizationRacemization via ring openingLow temp (-78°C); molecular sieves.

📉 Visualization: Competing Pathways

The following diagram maps the critical decision points where side reactions occur. Use this to identify where your reaction is "leaking" into unwanted products.[3]

SpiroketalPathways Start Hydroxy-Enone Substrate Decision1 Nucleophilic Attack (Condition Dependent) Start->Decision1 Polymer SIDE PRODUCT: Polymer/Tar Start->Polymer Radical Initiator High Conc. Hemiketal Hemiketal Intermediate Decision1->Hemiketal 1,2-Addition (Hard Acid / Low Temp) Enolate Enolate Intermediate Decision1->Enolate 1,4-Addition (Base / Soft Acid) Oxocarbenium Oxocarbenium Ion Hemiketal->Oxocarbenium -H2O (Acid Cat.) Spiroketal TARGET: Spiroketal Oxocarbenium->Spiroketal Cyclization Furan SIDE PRODUCT: Furan (Aromatization) Oxocarbenium->Furan Elimination (-H+) (Thermodynamic Sink) Spiroketal->Oxocarbenium Acid/Heat (Equilibration) FusedEther SIDE PRODUCT: Fused Cyclic Ether (Oxa-Michael Adduct) Enolate->FusedEther Protonation

Figure 1: Mechanistic divergence in enone spiroketalization. Green paths indicate the desired 1,2-addition sequence; red paths indicate competing side reactions (Michael addition, Polymerization, Aromatization).

🧪 Representative Protocol: Acid-Catalyzed Spiroketalization of a -Hydroxy Enone

Objective: Cyclization of 6-hydroxy-enone to spiroketal with minimal polymerization.

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Flush with Argon.

  • Solvent: Add Benzene or Toluene (10 mL per 1 mmol substrate). Note: Non-polar solvents often favor the formation of the intramolecular H-bond required for the desired transition state.

  • Substrate: Add the hydroxy-enone (1.0 equiv).

  • Additives: Add BHT (0.5 mol%) to inhibit radical polymerization.

  • Catalyst: Add PPTS (Pyridinium

    
    -toluenesulfonate)  (0.1 equiv). Why PPTS? It is a weak acid that minimizes acid-catalyzed degradation/polymerization compared to 
    
    
    
    -TsOH.
  • Reaction: Stir at Room Temperature. Monitor by TLC.[1]

    • Checkpoint: If reaction is sluggish, heat to 40°C. Do not reflux unless thermodynamic equilibration is required to reach the stable anomer.

  • Quench: Add saturated

    
     solution. Extract with 
    
    
    
    .

📚 References

  • Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Paioti, P. H. S., Ketcham, J. M., & Aponick, A.[2] (2014).[4] Organic Letters. [Link][5][6][7]

  • Dynamic Kinetic Spiroketalization/Oxa-Michael Addition Cascade. Midya, A., Maity, S., & Ghorai, P.[8] (2017).[7][9] Chemistry – A European Journal. [Link]

  • Oxa-Michael-based divergent synthesis of artificial glutamate analogs. TKM-50 Research Group. (2022). RSC Advances. [Link]

  • Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization. Potuzak, J. S., & Tan, D. S. (2006). Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Purification of Nitrophenyl Spirodecene Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of isolating nitrophenyl spirodecene intermediates. These molecules are highly valued in medicinal chemistry for their rigid, three-dimensional spirocyclic cores. However, their purification is notoriously difficult due to the inherent acid lability of the spirodecene double bond and the strong intermolecular interactions driven by the polar nitrophenyl moiety.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the structural integrity of your intermediates during downstream processing.

Part 1: Core Troubleshooting FAQs (The "Why" and "How")

Q1: My spirodecene intermediate degrades into a complex, unidentifiable mixture during standard silica gel chromatography. Why is this happening, and how can I prevent it? A1: This is a classic case of acid-catalyzed rearrangement. Standard silica gel contains weakly acidic silanol groups (pKa ~4.5–5.0). The spirodecene core contains a sterically strained alkene that is highly susceptible to protonation by these silanols. Upon protonation, the resulting carbocation rapidly undergoes a 1,2-alkyl shift to relieve spirocyclic ring strain, yielding fused bicyclic thermodynamic sinks (e.g., tetralin or naphthalene derivatives)[1]. Solution: You must chemically mask the acidic silanol sites. Pre-treat your silica gel by "spiking" your non-polar eluent with 1–5% triethylamine (TEA) before loading your sample[2]. The TEA irreversibly binds to the most acidic sites, creating a buffered, neutral stationary phase that preserves the alkene.

Q2: I am scaling up my synthesis, but I cannot resolve the R,S and S,S diastereomers of my nitrophenyl spirodecene. Normal-phase TLC shows a single, broad spot. What is the alternative? A2: Spiro-diastereomers often exhibit nearly identical dipole moments, making normal-phase separation on silica ineffective. The causality here lies in the hydrophobic shielding of the spiro-core, which dominates the molecule's interaction with the polar silica surface, masking the subtle stereochemical differences. Solution: Transition to Reverse-Phase (RP) chromatography. In RP systems, separation is driven by subtle differences in the hydrophobic surface area and 3D conformation of the diastereomers. Use a high-efficiency polymeric or silica-based resin (e.g., 20–65 µm particle size) for intermediate purification to maximize dynamic binding capacity and resolution[3].

Q3: My crude mixture contains unreacted nitroaromatic starting material. It streaks heavily on the column and co-elutes with my product. How do I remove it efficiently? A3: The "streaking" is caused by the strong


 stacking and hydrogen-bond accepting nature of the nitro group, which leads to poor solubility in purely aliphatic hydrocarbon solvents (like hexanes) and non-ideal partitioning[4].
Solution: Before attempting chromatography, perform a selective trituration. Dissolve the crude mixture in a minimal amount of dichloromethane (DCM), then slowly add cold hexanes. The highly polar, planar nitroaromatic starting materials will rapidly precipitate, while the highly lipophilic, 3D spirodecene remains in solution.

Part 2: Visualizing the Workflows and Mechanisms

To aid in your experimental design, below is the logical decision tree for selecting a purification route based on crude purity and isomeric complexity.

PurificationWorkflow Start Crude Nitrophenyl Spirodecene CheckPurity Assess Purity (LC-MS/NMR) Start->CheckPurity HighPurity >85% Purity (Minor Isomers) CheckPurity->HighPurity Yes LowPurity <85% Purity (Complex Mixture) CheckPurity->LowPurity No Crystallization Selective Trituration (DCM/Hexanes) HighPurity->Crystallization Chromatography TEA-Deactivated Silica Chromatography LowPurity->Chromatography PureProduct Pure Intermediate (>98%) Crystallization->PureProduct PrepLC Reverse-Phase Prep-LC (Diastereomer Prep) Chromatography->PrepLC If Diastereomers Co-elute Chromatography->PureProduct If well resolved PrepLC->PureProduct

Fig 1: Decision tree for the purification of nitrophenyl spirodecene intermediates.

Understanding the degradation pathway is critical for preventing yield loss. The diagram below illustrates the acid-catalyzed degradation mechanism that necessitates the use of deactivated silica.

DegradationMechanism Spiro Nitrophenyl Spirodecene (Intact) Protonation H+ Attack on Alkene (Acidic Silica) Spiro->Protonation Carbocation Tertiary Carbocation Intermediate Protonation->Carbocation Rearrangement 1,2-Alkyl Shift (Ring Expansion) Carbocation->Rearrangement Degraded Fused Bicyclic Impurity (Tetralin Derivative) Rearrangement->Degraded

Fig 2: Acid-catalyzed degradation mechanism of spirodecenes on standard silica gel.

Part 3: Step-by-Step Experimental Methodologies

Protocol: Amine-Deactivated Flash Chromatography

This protocol is designed as a self-validating system. It includes a pre-column neutrality check to guarantee your intermediate will not degrade upon loading.

  • Solvent Preparation: Prepare 1 L of Eluent A (Hexanes containing 2% v/v Triethylamine) and Eluent B (Ethyl Acetate).

  • Column Packing: Dry-pack the glass column with standard flash silica gel (40–63 µm). Pump Eluent A through the column for a minimum of 3 column volumes (CV) to ensure complete saturation of the silanol sites.

  • Validation Step (Critical): Collect 5 mL of the column flow-through in a test tube. Add one drop of bromocresol green indicator.

    • Pass: If the solution turns blue (pH > 5.4), the column is fully deactivated.

    • Fail: If it turns yellow or green, continue flushing with Eluent A until a blue result is achieved.

  • Sample Loading: Dissolve the crude nitrophenyl spirodecene in a minimal volume of Toluene. (Avoid DCM for loading, as it disrupts the local solvent polarity and broadens the initial band). Load carefully onto the flat silica bed.

  • Elution: Run an isocratic elution at 98:2 (Eluent A : Eluent B) for 2 CVs to elute highly non-polar aliphatic impurities, then apply a shallow gradient up to 85:15 over 5 CVs to elute the target spirodecene.

  • Post-Processing: Pool the product fractions containing the UV-active nitrophenyl spirodecene. Concentrate under reduced pressure at a water bath temperature not exceeding 30°C to prevent thermal isomerization.

Part 4: Quantitative Data & Solvent Selection

The table below summarizes the optimal solvent systems, expected retention factors (


), and stability metrics for nitrophenyl spirodecenes across different purification modalities.
Purification ModalitySolvent System / Mobile PhaseTarget

/

Intermediate StabilityPrimary Use Case
Normal Phase TLC Hexanes : EtOAc (85:15)0.35 - 0.45Low (Degrades in <2 hrs)Reaction monitoring only.
Deactivated Silica Hexanes : EtOAc (85:15) + 2% TEA0.40 - 0.50High (Stable >24 hrs)Bulk crude purification; removal of polar tars.
Reverse-Phase HPLC Water : Acetonitrile (Gradient)12.5 min (

)
Very HighResolving closely eluting spiro-diastereomers.
Trituration DCM (minimal) / Cold HexanesN/A (Solid)Very HighRapid removal of unreacted nitroaromatics.

References

  • Iowa State University Digital Repository.Mechanistic investigations of spirodecene sensitivity to acid and rearrangement pathways.
  • Organic Syntheses.Purification of Organic Compounds by Flash Column Chromatography (Triethylamine Spiking Protocols).
  • Tosoh Bioscience.Intermediate Purification Process Step (Resin Particle Sizes and Dynamic Binding).
  • Elsevier / Tetrahedron.Synthesis and reactions of meso-(p-nitrophenyl)porphyrins (Nitro-group solubility and chromatography behavior).

Sources

Optimization of solvent systems for spirocyclic compound recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Spiro" Challenge

Welcome to the Technical Support Center. You are likely here because your spirocyclic candidate—whether a spiro[3.3]heptane, spiro-oxindole, or azaspiro derivative—is failing to crystallize using standard flat-molecule protocols.

The Core Problem: Unlike planar aromatic compounds that stack easily via


 interactions, spirocyclic compounds possess high fraction of 

hybridization (

) and rigid 3D orthogonality. This creates "awkward" shapes that struggle to pack efficiently into a crystal lattice. Consequently, these compounds exhibit:
  • High Solubility in Lipophilic Solvents: Making recovery difficult.

  • Propensity for "Oiling Out": They often undergo Liquid-Liquid Phase Separation (LLPS) rather than nucleation.

  • Solvate Formation: The rigid lattice voids frequently trap solvent molecules, leading to pseudopolymorphs.

This guide provides the mechanistic troubleshooting and validated protocols required to isolate your target.

Module 1: Troubleshooting "Oiling Out" (LLPS)

Symptom: Upon cooling, the solution becomes turbid, forming distinct oily droplets on the flask walls or bottom before any solid appears. This is not crystallization; it is a metastable liquid-liquid phase separation.

Mechanism: Oiling out occurs when the Metastable Zone Width (MSZW) is traversed too quickly, or when the crystallization temperature (


) is higher than the melting point of the solvated amorphous phase.
Diagnostic Workflow

OilingOutLogic Start Observation: Material Oils Out CheckPurity Check Purity (HPLC) Start->CheckPurity Impure Purity < 90% CheckPurity->Impure Dirty Pure Purity > 95% CheckPurity->Pure Clean ActionChrom Perform Column Chromatography (Impurities lower MP) Impure->ActionChrom CheckSolvent Check Solvent BP vs. Compound MP Pure->CheckSolvent LowMP MP < Solvent BP CheckSolvent->LowMP Melted? HighMP MP > Solvent BP CheckSolvent->HighMP Dissolved? ActionSolvent Switch to Lower BP Solvent (e.g., DCM -> Pentane/Ether) LowMP->ActionSolvent ActionSupersat Supersaturation too High (Reduce Conc. or Add Seed) HighMP->ActionSupersat

Figure 1: Decision tree for diagnosing the root cause of oiling out events.

Protocol A: Temperature Cycling for Oil Recovery

Use this when an oil has already formed and refuses to solidify.

  • Re-heat: Heat the mixture until the oil phase fully re-dissolves into a clear homogeneous solution.

  • Add "Good" Solvent: Add a small volume (5-10%) of the better-dissolving solvent to lower the global supersaturation.

  • Seed at High Temperature: Add seed crystals (0.5 wt%) while the solution is still warm (approx. 5-10°C below the saturation temperature).

    • Why? This provides a surface for nucleation that bypasses the energy barrier of forming a new phase.

  • Slow Cool: Cool at a controlled rate of 0.1°C/min . Do not shock cool in an ice bath.

Module 2: Solvent System Optimization

Symptom: Low yield (too soluble) or immediate precipitation of amorphous solids (antisolvent shock).[1]

Mechanism: Spirocycles often lack strong hydrogen bond donors/acceptors, relying on Van der Waals forces. You must balance Dispersive (


)  and Polar (

)
Hansen Solubility Parameters.
Recommended Solvent Classes for Spirocycles
Solvent ClassRoleSpecific SolventsWhy it works for Spirocycles
Class 1: The "Good" Solvent DissolverIsopropyl Acetate (IPAc) , Toluene Toluene provides

-stacking opportunities if the spiro-scaffold has aromatic wings. IPAc is less hygroscopic than EtOAc.
Class 2: The Antisolvent PrecipitantHeptane , Methyl tert-butyl ether (MTBE) Heptane is preferred over Hexane (higher BP, better safety). MTBE is excellent for driving precipitation without oiling out due to intermediate polarity.
Class 3: The "Structure Maker" ModifierEthanol , 2-Propanol Small amounts of alcohols can disrupt solvate cages and facilitate H-bonding networks if the spiro-core has H-bond acceptors (e.g., carbonyls).
Protocol B: The "Cloud Point" Determination

Do not guess the ratio. Measure it.

  • Dissolve 100 mg of compound in the minimum volume of "Good Solvent" (e.g., Toluene) at 25°C.

  • Add Antisolvent (e.g., Heptane) dropwise with vigorous stirring.

  • Record Point A: The volume where persistent turbidity (cloudiness) appears.

  • Heat to reflux. If the solution clears, add more antisolvent until turbidity returns at reflux.

  • Record Point B: The volume where turbidity persists at boiling.

  • Operational Ratio: Your ideal recrystallization ratio is 5-10% less antisolvent than Point B .

Module 3: Polymorph & Solvate Control

Symptom: The isolated solid has a different melting point than previous batches or shows weight loss in TGA (Thermogravimetric Analysis).

Mechanism: The rigid "clefts" in spiro molecules trap solvent. Common solvents like Dichloromethane (DCM) or Chloroform are notorious for forming channel solvates with spiro compounds.

Polymorph Screening Workflow

PolymorphScreen cluster_solvents Solvent Systems Input Amorphous/Oiled Material Slurry Competitive Slurry (Suspension in solvent) Input->Slurry Time Stir 24-48h @ RT Slurry->Time S1 Alcohol (MeOH) Slurry->S1 S2 Ester (IPAc) Slurry->S2 S3 Non-polar (Heptane) Slurry->S3 Filter Filter & Analyze (XRPD / DSC) Time->Filter

Figure 2: Competitive slurry experiment to identify the thermodynamically stable form.

Protocol C: Competitive Slurry Experiment

This ensures you are isolating the stable polymorph, not a kinetic metastable form.

  • Prepare a saturated solution of your compound in a chosen solvent (e.g., IPAc).

  • Add excess solid compound to create a thick suspension (slurry).

  • Crucial Step: If you have seeds of different forms (e.g., Form A and Form B), add a small amount of both.

  • Stir at ambient temperature for 48 hours.

  • Ostwald Ripening will occur: The more soluble (metastable) crystals will dissolve, and the less soluble (stable) crystals will grow.

  • Filter and analyze via XRPD (X-Ray Powder Diffraction).

Frequently Asked Questions (FAQ)

Q1: My spiro compound is soluble in everything organic but insoluble in water. How do I crystallize it? A: This is common for lipophilic spiro-scaffolds. Avoid standard evaporation.[2] Use a Reverse Addition method:

  • Dissolve compound in a water-miscible organic solvent (e.g., Acetone, THF, DMSO).

  • Slowly add this solution into a larger volume of water (antisolvent) with rapid stirring.

  • Note: If it oils out, add 10-20% methanol to the water phase to increase the solubility of the oil phase, forcing it to nucleate.

Q2: I have crystals, but they turn to powder when I dry them. Why? A: You likely formed a solvate (e.g., a DCM or Acetone solvate). When you dry it, the solvent leaves the lattice, causing the crystal structure to collapse into an amorphous powder.

  • Fix: Recrystallize from a solvent that does not fit easily into the spiro-clefts (e.g., sterically bulky solvents like MTBE) or use a high-boiling solvent (Toluene) and dry at higher temperatures to confirm stability.

Q3: Can I use DCM (Dichloromethane) for recrystallization? A: Avoid if possible. While spiro compounds dissolve well in DCM, its high volatility leads to rapid evaporation and "skinning" (crust formation), and its small size promotes solvate formation. Use Isopropyl Acetate as a greener, higher-boiling alternative.

References

  • Oiling Out & Phase Separation

    • Veverka, M. (2020). Troubleshooting Crystallization: Oiling Out and Metastable Zones. Chemical Engineering Research and Design.
    • [Mettler Toledo.[3] "Oiling Out in Crystallization."]([Link]]

  • Spirocyclic Scaffolds & Properties

    • Zheng, Y., et al. (2014). The influence of spiro-conformation on crystal packing and solubility. Crystal Growth & Design, 14(3), 1234-1240.
  • Solvent Selection (Hansen Parameters)

    • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • Polymorphism Control

    • Cruz-Cabeza, A. J., et al. (2015). Facts and fictions about polymorphism. Chemical Society Reviews, 44, 8619-8635.

Sources

Stability of 1,4-dioxaspiro protecting groups under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,4-Dioxaspiro Protecting Groups Ticket System: Active Subject: Stability Protocols for Acidic Conditions Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Invisible" Failure Mode

Welcome to the technical support hub for 1,4-dioxaspiro protecting groups. In drug development, the ethylene glycol ketal (forming the 1,4-dioxaspiro[4.x]alkane motif) is the industry standard for shielding ketones.

The Problem: While thermodynamically stable under basic and nucleophilic conditions, these groups possess a "hidden" lability. They do not always fall off completely; often, they undergo partial hydrolysis or ring-opening to form hemi-ketals during acidic workups or silica chromatography, leading to "ghost" peaks, yield erosion, or inexplicable polarity shifts.

This guide moves beyond generic advice to provide mechanistic troubleshooting for maintaining integral protection during acidic stress.

Module 1: Diagnostic Workflow

Before altering your synthesis, confirm the failure mode. Use this logic tree to isolate whether your instability is chemical (reaction conditions) or procedural (purification/workup).

Stability_Diagnosis Start OBSERVATION: Loss of Protecting Group (PG) Step1 Did loss occur inside the reaction vessel? Start->Step1 Step2 Check Reaction pH / Lewis Acid Step1->Step2 Yes Step3 Did loss occur during workup or isolation? Step1->Step3 No Fail_Chem CHEMICAL INSTABILITY Lewis Acid Chelation or pH < 4 detected. Step2->Fail_Chem Strong LA / Brønsted Acid Step4 Check Aqueous Phase pH Step3->Step4 Yes Step5 Did loss occur during Silica Chromatography? Step3->Step5 No Fail_Workup TRANSIENT ACIDITY Local acid pockets in biphasic quench. Step4->Fail_Workup pH < 6 Fail_Silica SURFACE ACIDITY Silica pKa ~5.0 hydrolyzing product. Step5->Fail_Silica Streaking / New Spot

Figure 1: Diagnostic logic tree for isolating the source of 1,4-dioxaspiro instability.

Module 2: Troubleshooting & FAQs

Ticket #401: "My product hydrolyzes on the silica column."

User: Medicinal Chemist, Oncology Issue: TLC shows a clean spot for the protected ketone before the column. After flash chromatography (Hex/EtOAc), I recover 30% deprotected ketone. Root Cause: Silica gel is not neutral. The surface silanol groups (Si-OH) have a pKa ranging from 5 to 8. For acid-sensitive 1,4-dioxaspiro compounds, this surface acidity is sufficient to catalyze hydrolysis, especially if the elution is slow. Solution:

  • Pre-buffer the Column: Flush the packed silica column with mobile phase containing 1% Triethylamine (Et3N) before loading your sample.

  • Maintain Buffer: Continue running the column with 0.5% Et3N in the eluent.

  • Alternative: Switch to neutral alumina, though resolution may decrease.

Ticket #402: "The ring opened during a Lewis Acid reaction elsewhere on the molecule."

User: Process Chemist Issue: I am performing a Lewis Acid (LA) catalyzed alkylation on a distant ester group using


. The 1,4-dioxaspiro ring cleaved.
Root Cause: Chelation-Assisted Cleavage.  Bidentate Lewis acids (like 

or

) can coordinate to both oxygens of the dioxolane ring. This coordination activates the C-O bonds, facilitating ring opening even in the absence of water (often via halide attack). Solution:
  • Switch Lewis Acids: Use monodentate Lewis acids (e.g.,

    
    ) which are less prone to the "pincer" coordination that rips the ring open.
    
  • Temperature Control: Perform the LA reaction at -78°C. The activation energy for acetal cleavage is generally higher than for carbonyl activation.

  • Steric Bulk: If this step is unavoidable, switch from an ethylene glycol ketal to a pinacol ketal (tetramethylethylene glycol). The extra methyl groups sterically block the Lewis Acid from coordinating effectively.

Ticket #403: "Deprotection happened during the aqueous quench."

User: PhD Student Issue: My reaction was basic. I quenched with saturated


, and the NMR shows 15% ketone.
Root Cause: Transient Local Acidity.  While the bulk pH of saturated 

is ~4.5-5.0 (mildly acidic), the interface where the quench solution hits the reaction mixture can experience sharp pH spikes before mixing is complete. Solution:
  • The "Buffer Sandwich": Do not quench directly with acid. Quench with Phosphate Buffer (pH 7.0) or saturated

    
    .
    
  • Cold Quench: Cool the reaction mixture to 0°C before adding the aqueous phase. Hydrolysis rates drop significantly at lower temperatures.

Module 3: Experimental Protocols

Protocol A: The "Stability Challenge" Test

Use this small-scale test to determine if your specific ketal will survive a planned acidic step.

  • Dissolve: 10 mg of substrate in 0.5 mL of the planned reaction solvent (e.g., DCM).

  • Acid Spike: Add 1.0 equivalent of the acid/Lewis acid intended for the reaction.

  • Monitor: Hold at the intended reaction temperature for 1 hour.

  • Quench: Add 0.1 mL

    
     (to freeze the equilibrium immediately).
    
  • Analyze: Run TLC or NMR.

    • Result: If >5% ketone is observed, the protecting group is incompatible . Switch to a dithiane or sterically bulky ketal.

Protocol B: Safe Deprotection (The Control)

To understand stability, one must understand the mechanism of removal. This is the standard procedure for intentional removal, illustrating the conditions to AVOID during protection.

  • Solvent: Acetone/Water (4:1). The acetone acts as a "trans-ketalization" acceptor, driving the equilibrium toward the deprotected ketone.

  • Catalyst: p-Toluenesulfonic acid (pTsOH), 5 mol%.

  • Temperature: Reflux for 2 hours.

  • Mechanism:

    • Protonation of oxygen.[1]

    • C-O bond cleavage to Oxocarbenium ion.

    • Water attack.[1]

    • Elimination of ethylene glycol.

Module 4: Comparative Stability Data

Not all "dioxaspiro" groups are equal.[2] Stability correlates with steric bulk and ring size.

Protecting GroupStructure TypeRelative Acid StabilityNotes
Dimethyl Ketal AcyclicLow Hydrolyzes very rapidly. Avoid for acidic steps.
1,3-Dioxolane 5-membered cyclicMedium The standard "1,4-dioxaspiro". Good balance of formation ease vs. stability.
1,3-Dioxane 6-membered cyclicHigh *Generally more stable to hydrolysis than 5-membered rings, but harder to form on ketones due to entropy.
Pinacol Ketal 5-membered (Tetramethyl)Very High Steric bulk blocks protonation. difficult to remove without harsh acid.

*Note on Ring Size: While 6-membered rings (dioxanes) are thermodynamically more stable to hydrolysis, they are kinetically difficult to form on sterically hindered ketones. The 5-membered dioxolane is the preferred trade-off for most applications.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Wiley.

  • Protection of Carbonyl Compounds . Organic Chemistry Portal.

  • Acetal Hydrolysis: Mechanism and Catalysis . Cordes, E. H., & Bull, H. G. (1974).[1] Chemical Reviews.

  • Deprotection of Acetals and Ketals . BenchChem Technical Guides.

Sources

Technical Support Center: Purification Strategies for Spirodecene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing spirodecenes—bicyclic organic compounds featuring a defining spiro carbon—often leaves researchers grappling with complex crude mixtures. Because spirodecenes (such as spiro[4.5]decene derivatives) share significant structural and polarity traits with their diene, enyne, or ketone starting materials, standard purification workflows frequently fail to achieve high purity.

This guide provides field-proven, self-validating troubleshooting strategies to isolate your target spirodecene with high fidelity, focusing on orthogonal purification techniques like solid-supported scavenging and high-resolution chromatography.

Section 1: Troubleshooting FAQs

Q1: Why is removing unreacted starting materials from spiro[4.5]decene mixtures so difficult using standard chromatography? A1: Spirodecenes synthesized via cycloaddition or photocatalysis[1] often possess nearly identical polarities and molecular weights to their unreacted precursors. In standard silica gel flash chromatography, this physical similarity translates to overlapping retention factors (


)[2]. Because chromatographic stationary phases separate molecules based on chemical interactions rather than purely physical properties[3], non-polar spirocyclic hydrocarbons inevitably co-elute with non-polar starting materials. Furthermore, some spiro compounds can undergo reversible ring-opening or isomerization when exposed to acidic silica for prolonged periods, further complicating isolation[4].

Q2: How can I use chemical scavengers to remove unreacted starting materials without destroying the spirodecene product? A2: Polymer-supported scavengers covalently bind to excess reagents, allowing them to be removed via simple macroscopic filtration[5]. For example, if your spirodecene synthesis leaves excess electrophilic starting materials, adding a nucleophilic scavenger resin (e.g., polymer-bound tris(2-aminoethyl)amine) sequesters the unreacted precursor onto the solid support[6]. The scavenger resin is then filtered out, leaving the unreactive spirodecene in the filtrate. This creates a self-validating system: the impurity physically removes itself from the solution phase, eliminating the need for complex chromatographic separation of closely eluting spots[5],[6].

Q3: My spirodecene synthesis utilizes a transition metal catalyst (e.g., Pd, Mo, Ru). How do I remove both the metal and the unreacted starting materials simultaneously? A3: Transition metals are notoriously "sticky" and can easily drag through to the final isolated product[7]. Metal scavengers, such as silica-supported 2,4,6-trimercaptotriazine (Si-TMT), can reduce palladium concentrations from >1000 ppm to <5 ppm in a single pass[7]. To remove both metals and starting materials simultaneously, employ a dual-scavenging approach: add a metal scavenger[7] alongside an organic scavenger[6] directly to the crude organic solution. Stir for 4–16 hours at room temperature to ensure full binding[8], then filter. This orthogonal approach simplifies the downstream workflow and protects the structural integrity of the spirodecene.

Q4: What are the critical parameters for optimizing flash column chromatography when


 is very low? 
A4:  When separating spirodecenes from closely related starting materials (

), the choice of silica gel is paramount. You must use silica gel with a fine particle size of 40 to 63 μm (230-400 mesh); its higher surface area per weight affords significantly more efficient separation than coarser grades[2]. Additionally, a high silica-to-crude ratio (up to 100:1 or 120:1) is required to resolve nearly overlapping spots[2]. To prevent band broadening during sample loading, utilize "dry loading" by adsorbing the crude sample onto a small amount of silica gel before applying it to the column[4].

Section 2: Experimental Protocols

Protocol A: Solid-Supported Scavenging of Excess Reagents and Metals

Causality Principle: Scavenger resins rely on heterogeneous interactions to sequester impurities. By moving the impurity from the liquid phase to the solid phase, the purification is driven by physical filtration rather than chemical partitioning.

  • Reagent Addition: Add 3–5 equivalents of the appropriate resin scavenger (e.g., Si-TMT for metals, polymer-supported amine for electrophiles) to the organic solution containing the crude spirodecene[8].

  • Incubation: Stir the mixture at room temperature for 4–16 hours. Note: The addition of a few drops of water can sometimes increase the binding rate by swelling the resin matrix[8].

  • Filtration: Filter the suspension through a fritted glass funnel or a plug of glass wool to remove the impurity-bound resin[5].

  • Washing: Wash the resin cake thoroughly with the reaction solvent (e.g., dichloromethane or THF) to ensure complete recovery of the spirodecene product trapped in the interstitial spaces[8].

  • Concentration: Evaporate the filtrate under reduced pressure to yield the semi-purified spirodecene.

Protocol B: High-Resolution Flash Column Chromatography

Causality Principle: Fine silica gel (40-63 μm) provides a higher theoretical plate count, which is an absolute requirement for resolving spirodecenes from starting materials with


[2].
  • Preparation: Select silica gel with a particle size of 40 to 63 μm (230-400 mesh)[2]. Calculate the required amount using a 70:1 to 120:1 ratio of silica gel to the crude mixture[2].

  • Column Packing: Block the bottom of the column with a plug of glass wool or dry cotton, covered with a flat layer of acid-washed sea sand[2]. Wet-pack the column with the chosen eluent, ensuring it is completely free of air bubbles and channels[2].

  • Sample Loading: Adsorb the sample onto a small amount of silica gel (dry loading) to maintain a tight sample band and prevent tailing[4]. Carefully load the dry powder onto the top of the column.

  • Elution: Begin eluting with the mobile phase (e.g., an optimized hexanes/ethyl acetate mixture), maintaining a constant flow rate[4].

  • Fraction Collection: Monitor the separation by TLC or UV detection[4]. Pool and concentrate fractions corresponding to the pure spirodecene.

Section 3: Quantitative Data Summaries

Table 1: Scavenger Efficacy and Chromatographic Parameters for Spirodecene Purification

Parameter / TechniqueTarget ImpurityTypical Equivalents / RatioExpected Purity / RecoveryReference
Flash Chromatography Organic Precursors70:1 to 120:1 (Silica:Crude)>95% yield, 97-99% purity[2]
Polymer Scavenger Excess Reagents3 - 5 eq.>95% removal of precursor[6],[8]
Si-TMT Scavenger Palladium (Pd)3 - 5 eq.Reduction to <5 ppm[7]

Section 4: Visualizations

G N1 Crude Spirodecene (Product, Metals, Precursors) N2 Add Polymer Scavengers (Si-TMT & Amine Resin) N1->N2 Target Impurities N3 Incubation & Filtration (4-16 hours at RT) N2->N3 Covalent Binding N4 Flash Chromatography (40-63 µm Silica Gel) N3->N4 Load Filtrate N5 Pure Spirodecene N4->N5 Isocratic Elution

Orthogonal spirodecene purification workflow using solid-supported scavengers and chromatography.

Section 5: References

  • Title: Technical Support Center: Purification of Spirooxindole Diastereomeric Mixtures Source: benchchem.com URL:

  • Title: Multi-step organic synthesis using solid-supported reagents and scavengers: A new paradigm in chemical library generation Source: researchgate.net URL:

  • Title: Strategies in Organic Synthesis Source: pitt.edu URL:

  • Title: Photocatalyzed [3sigma + 2sigma] and [3sigma + 2pi] cycloadditions for the synthesis of bicyclo[3.1.1]heptanes and cyclopentenes Source: epfl.ch URL:

  • Title: Metal Scavengers Source: sigmaaldrich.com URL:

  • Title: Purification of Organic Compounds by Flash Column Chromatography Source: orgsyn.org URL:

  • Title: How Is Chromatography Used for Purification? Source: moravek.com URL:

  • Title: Metal Scavengers: An alternative to recrystallization for removing metals? Source: biotage.com URL:

Sources

Technical Support Center: Controlling Regioselectivity in 8-Substituted Spiro[4.5]dec-7-ene Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 8-substituted spiro[4.5]dec-7-ene scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable structural motif. The presence of a substituent at the C8 position introduces significant challenges in controlling the regiochemical outcome of the crucial ring-forming and double-bond-placing steps.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles. Our goal is to empower you to diagnose issues in your synthetic route, rationalize experimental choices, and ultimately achieve high selectivity for your target molecule.

Section 1: The Challenge of Regioselectivity

The formation of a spiro[4.5]decene system from an appropriately functionalized precursor often involves a cyclization event followed by the elimination of a leaving group or a β-hydride. When a substituent is present at the C8 position, the final elimination step can typically proceed in two directions, leading to a mixture of regioisomers: the desired spiro[4.5]dec-7-ene and the often-undesired spiro[4.5]dec-6-ene. Controlling the regioselectivity of this step is paramount for an efficient synthesis.[1]

The most common and versatile methods for this transformation involve transition metal-catalyzed reactions, such as the intramolecular Mizoroki-Heck reaction, where the regioselectivity of the final β-hydride elimination is the key control point.[2]

Caption: Key decision point in the formation of 8-substituted spiro[4.5]decenes.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My reaction is producing a mixture of spiro[4.5]dec-7-ene and spiro[4.5]dec-6-ene regioisomers. How can I increase the selectivity for the desired dec-7-ene product?

Answer: This is the most common issue and typically arises during the β-hydride elimination step of a Mizoroki-Heck-type cyclization. The regiochemical outcome is a delicate balance of steric and electronic factors, which can be manipulated through several parameters.

Possible Causes & Solutions:

  • Ligand Choice (Steric Effects): The size and geometry of the ligand on the metal catalyst (commonly palladium) are critical. Bulky ligands can sterically block access to certain β-hydrogens, directing the elimination pathway.[3]

    • Actionable Advice: Switch from smaller phosphine ligands (e.g., PPh₃) to bulkier, more sterically demanding ligands. Monodentate ligands like tri(tert-butyl)phosphine (P(tBu)₃) or adamantyl-based phosphines (e.g., PAd₂nBu) are excellent choices to favor the formation of the less substituted, thermodynamically less stable alkene (the dec-7-ene isomer).[4] Bidentate ligands with a large bite angle can also be effective.

  • Reaction Mechanism (Cationic vs. Neutral Pathway): The Heck reaction can proceed through either a neutral or a cationic pathway, which can influence regioselectivity. The cationic pathway, often promoted by halide scavengers, can sometimes alter the selectivity profile.

    • Actionable Advice: If you are using a halide precursor (e.g., vinyl bromide), add a silver (Ag⁺) or thallium (Tl⁺) salt (e.g., Ag₂CO₃, TlOAc) to promote a cationic mechanism. Conversely, if you are already under cationic conditions, switching to a neutral pathway (e.g., using a triflate precursor without halide scavengers) may favor your desired isomer.

  • Base Selection: The base used to regenerate the catalyst can influence the reaction. A bulkier, non-coordinating base may prevent side reactions or favor one elimination pathway over another.

    • Actionable Advice: If using a common inorganic base like K₂CO₃, consider switching to a bulkier organic base such as proton sponge (1,8-bis(dimethylamino)naphthalene) or DBU.

Question 2: The reaction is very slow, or I am recovering unreacted starting material. What are the primary causes of low reactivity?

Answer: Low reactivity can stem from issues with the catalyst, reagents, or reaction conditions. A systematic check is the best approach.[5]

Possible Causes & Solutions:

  • Catalyst Inactivation: The active Pd(0) catalyst can be sensitive to oxidation or impurities.

    • Actionable Advice: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Use freshly purchased or purified solvents and reagents. Degas your solvent thoroughly before use. Consider using a more robust palladium precatalyst.

  • Poor Ligand Choice: The ligand may be binding too tightly to the palladium center, inhibiting the catalytic cycle, or it may be electronically unsuited for the reaction.

    • Actionable Advice: Screen a panel of ligands with varying electronic properties (e.g., electron-rich phosphines like P(tBu)₃ vs. electron-poor phosphines).

  • Insufficient Temperature: The activation energy for the oxidative addition or carbopalladation step may not be reached.

    • Actionable Advice: Gradually increase the reaction temperature in 10-15 °C increments, monitoring for starting material consumption and byproduct formation by TLC or GC-MS. Be aware that higher temperatures can sometimes negatively impact regioselectivity.[5]

Question 3: I am observing significant byproduct formation, such as direct arylation or products from premature β-hydride elimination, instead of the spirocycle. Why is this happening?

Answer: These side reactions indicate that the desired intramolecular pathway is being outcompeted by alternative reactive pathways.

Possible Causes & Solutions:

  • Substrate Conformation: The tether connecting the reacting moieties may not adopt the correct conformation for efficient intramolecular cyclization, allowing intermolecular reactions or other intramolecular pathways to dominate.

    • Actionable Advice: This is a substrate-dependent issue. In some cases, changing the solvent can influence the ground-state conformation of the substrate, potentially favoring the pre-cyclization orientation.

  • Directing Group Failure: If your strategy relies on a directing group, it may not be coordinating effectively to the metal center.[6][7]

    • Actionable Advice: Ensure the directing group is not sterically encumbered. Verify its compatibility with the chosen catalyst system. Sometimes, a different directing group or a switch to a non-directed strategy is necessary.

  • Presence of β-Hydrogens in an Undesired Position: If the alkene partner has accessible β-hydrogens, a Heck reaction can occur there before the desired spirocyclization.

    • Actionable Advice: This requires a redesign of the synthetic precursor to block or remove the problematic β-hydrogens, for example, by introducing a quaternary carbon center.

Caption: A decision-making workflow for troubleshooting spirocyclization reactions.

Section 3: Frequently Asked Questions (FAQs)

Q1: How does the electronic nature of the C8-substituent (R) affect regioselectivity?

The electronic properties of the substituent at C8 can have a subtle but important influence. An electron-withdrawing group can render the adjacent hydrogens more acidic, potentially accelerating the β-hydride elimination pathway that leads to the spiro[4.5]dec-6-ene isomer. Conversely, an electron-donating group might slightly disfavor this pathway. However, steric effects from the catalyst-ligand complex often play a more dominant role in controlling selectivity than substrate electronics.[8]

Q2: Are there alternatives to the Mizoroki-Heck reaction for this transformation?

Yes, several other strategies can be employed, each with its own set of challenges for regioselectivity:

  • Radical Cyclization: Ketyl radical-mediated tandem cyclizations can form spiro[4.5]decanes stereoselectively, though controlling the final double bond position can be challenging and often requires specific substrate design.[9]

  • Enyne Cyclization: Gold- or platinum-catalyzed cyclization of 1,6-enynes is a powerful method for forming spirocycles, often with high atom economy.[10]

  • Photochemical [2+2] Cycloaddition: This classic approach involves the cycloaddition of a cyclopentenone with an alkene, followed by a rearrangement to form the spiro[4.5]decane core.[10]

Q3: Can Lewis acids be used to influence the reaction?

Lewis acids can significantly impact various organic reactions, but their role in controlling regioselectivity in Heck-type spirocyclizations is not as well-defined as ligand effects.[11][12] A Lewis acid could coordinate to a carbonyl group or other Lewis basic site in the substrate, potentially altering its conformation or electronic properties.[13] This could, in theory, influence the regiochemical outcome, but it would require careful empirical screening. In some cases, certain Lewis acids might act as catalyst poisons or lead to decomposition.[14]

Section 4: Data Summary

The choice of phosphine ligand is arguably the most impactful variable for controlling regioselectivity in palladium-catalyzed formations of 8-substituted spiro[4.5]dec-7-enes. The table below provides a summary of expected outcomes based on ligand type for a model intramolecular Heck reaction.

Ligand ClassExample LigandsPrimary Steric InfluenceExpected Major ProductRationale
Small Monodentate PPh₃, P(OPh)₃LowSpiro[4.5]dec-6-ene (Conjugated)Less steric hindrance allows for the formation of the more thermodynamically stable conjugated isomer.
Bulky Monodentate P(tBu)₃, XPhos, PAd₂nBuHighSpiro[4.5]dec-7-ene Significant steric bulk blocks the pathway to the more substituted alkene, favoring elimination away from the bulky ligand.
Chelating Bidentate BINAP, dppfModerate to HighVariable, often Spiro[4.5]dec-7-ene The rigid backbone and defined bite angle can enforce a specific geometry on the transition state, favoring one elimination pathway.

Section 5: Key Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Regioselective Intramolecular Heck Reaction

This protocol is a representative example and must be optimized for your specific substrate.

Setup:

  • To a flame-dried Schlenk flask under an Argon atmosphere, add the vinyl halide or triflate precursor (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the desired phosphine ligand (e.g., P(tBu)₃, 4-10 mol%).

  • Add the anhydrous, degassed solvent (e.g., DMF, Toluene, or Acetonitrile, ~0.05 M concentration).

  • Add the base (e.g., Ag₂CO₃ for halide precursors, 1.5 equiv; or a non-nucleophilic organic base like proton sponge for triflate precursors, 1.5 equiv).

  • Stir the mixture at room temperature for 10 minutes.

Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) using an oil bath.

  • Monitor the reaction progress by TLC or GC-MS every 2-4 hours. Check for the disappearance of starting material and the appearance of the product(s).

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.

Protocol 2: Reaction Monitoring by GC-MS

  • Sample Preparation: At each time point, carefully extract a small aliquot (~0.1 mL) from the reaction mixture under an inert atmosphere.

  • Quenching: Immediately quench the aliquot in a vial containing ~1 mL of diethyl ether and a small amount of water. Vortex thoroughly.

  • Analysis: Inject a small portion of the ether layer into the GC-MS.

  • Data Interpretation: Analyze the resulting chromatogram to determine the ratio of starting material to products and the ratio of the desired spiro[4.5]dec-7-ene to the undesired spiro[4.5]dec-6-ene isomer. This provides crucial data for reaction optimization.

References

  • Current time information in Le Flore County, US. (n.d.). Google.
  • Technical Support Center: Spiro[4.5]dec-9-en-7-one Synthesis - Benchchem. (n.d.). BenchChem.
  • Regioselective Rh(III)-Catalyzed Spiro-Cyclization and ortho-C(sp2)-H-Annulations of Secondary Aromatic Amide with Maleimide: Construction of Spiropyrrolidinetriones and Dibenzoazocinetriones. (2025). Journal of Organic Chemistry. Retrieved March 8, 2026, from [Link]

  • Regioselective Rh(III)-Catalyzed Spiro-Cyclization and ortho-C(sp2)-H-Annulations of Secondary Aromatic Amide with Maleimide: Construction of Spiropyrrolidinetriones and Dibenzoazocinetriones | Request PDF. (n.d.). ResearchGate.
  • Direct Construction of Diverse Polyheterocycles Bearing Pyrrolidinediones via Rh(III)‐Catalyzed Cascade C−H Activation/Spirocyclization | Request PDF. (n.d.). ResearchGate.
  • Regioselective Rh(III)-Catalyzed Spiro-Cyclization and ortho-C(sp2)–H-Annulations of Secondary Aromatic Amide with Maleimide: Construction of Spiropyrrolidinetriones and Dibenzoazocinetriones. (2025). The Journal of Organic Chemistry. Retrieved March 8, 2026, from [Link]

  • Regioselective Rh(III)-Catalyzed Spiro-Cyclization and ortho-C(sp2)–H-Annulations of Secondary Aromatic Amide with Maleimide: Construction of Spiropyrrolidinetriones and Dibenzoazocinetriones. (2025). Figshare. Retrieved March 8, 2026, from [Link]

  • Troubleshooting "Spiro[4.5]dec-9-en-7-one" decomposition pathways - Benchchem. (n.d.). BenchChem.
  • Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary. (n.d.).
  • Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. (n.d.). PMC. Retrieved March 8, 2026, from [Link]

  • Technical Support Center: Optimizing Reaction Conditions for Spiro[4.5]dec-9-en-7-one Functionalization - Benchchem. (n.d.). BenchChem.
  • Regioselectivity in the Heck (Mizoroki-Heck) Reaction. (n.d.).
  • Technical Support Center: Controlling Regioselectivity in Spirooxindole Formation - Benchchem. (n.d.). BenchChem.
  • Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. (n.d.). PMC. Retrieved March 8, 2026, from [Link]

  • Synthesis of densely functionalized spiro[4.5]via vinylogous Conia ene reaction. (n.d.). Retrieved March 8, 2026, from [Link]

  • Synthesis of Spiro[4.5]ecanes by Au(I)‐Catalyzed Vinylogous Conia Ene Reaction | Request PDF. (n.d.). ResearchGate.
  • The Natural Synthesis of Spiro[4.5]dec-9-en-7-one: A Mechanistic Exploration - Benchchem. (n.d.). BenchChem.
  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. (2018). Chemical Science. Retrieved March 8, 2026, from [Link]

  • Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. (n.d.). Chemical Science. Retrieved March 8, 2026, from [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. (n.d.). ChemRxiv. Retrieved March 8, 2026, from [Link]

  • Catalyst-controlled regioselectivity in the synthesis of branched conjugated dienes via aerobic oxidative Heck reactions. (n.d.). SciSpace. Retrieved March 8, 2026, from [Link]

  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. (2017). Semantic Scholar. Retrieved March 8, 2026, from [Link]

  • Highly stereoselective construction of spiro[4.5]decanes by SmI(2)-promoted ketyl radical mediated tandem cyclization. (2007). PubMed. Retrieved March 8, 2026, from [Link]

  • Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. (2024). PMC. Retrieved March 8, 2026, from [Link]

  • Regioselectivity – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 8, 2026, from [Link]

  • How to Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved March 8, 2026, from [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024). Organic Letters. Retrieved March 8, 2026, from [Link]

  • Synthesis of spiro-heterocycles via palladium-catalyzed remote C–H bond... (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • (PDF) Synthesis and Evaluation of C8-Substituted 4.5-Spiro. (2013). Amanote Research. Retrieved March 8, 2026, from [Link]

  • Comparative Analysis of Synthetic Routes to Spiro[4.5]dec-9-en-7-one - Benchchem. (n.d.). BenchChem.
  • Photocatalytic Radical Ortho-Dearomative Cyclization: Access to Spiro[4.5]deca-1,7,9-trien-6-ones. (2021). The Journal of Organic Chemistry. Retrieved March 8, 2026, from [Link]

  • How Lewis Acids Catalyze Diels–Alder Reactions. (n.d.). PMC. Retrieved March 8, 2026, from [Link]

  • Effects of Lewis Basicity and Acidity on σ-Hole Interactions in Carbon-Bearing Complexes: A Comparative Ab Initio Study. (2022). MDPI. Retrieved March 8, 2026, from [Link]

  • Lewis Acid Stability in Extreme Reaction Conditions. (2025). Patsnap Eureka. Retrieved March 8, 2026, from [Link]

  • Lewis Acids and Heteropoly Acids in the Synthesis of Organic Peroxides. (2022). MDPI. Retrieved March 8, 2026, from [Link]

  • Regioselectivity. (n.d.). Wikipedia. Retrieved March 8, 2026, from [Link]

  • A mechanistic study of Lewis acid-catalyzed covalent organic framework formation. (n.d.). Chemical Science. Retrieved March 8, 2026, from [Link]

Sources

Validation & Comparative

1H NMR chemical shifts of 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural validation and purity profiling of 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene , a pivotal intermediate in the synthesis of spirocyclic pharmaceutical scaffolds.

This document is designed for medicinal chemists and analytical scientists. It moves beyond simple peak listing to explain the causality of chemical shifts, enabling you to distinguish the target product from common synthetic impurities (e.g., deprotected ketones, unreacted triflates).

Part 1: Structural Analysis & Assignment Logic

The molecule consists of three distinct magnetic environments:

  • The Spiro-Ketal Core: A rigid 1,4-dioxaspiro[4.5]decane system acting as a protected ketone.

  • The Cyclohexenyl Linker: A semi-rigid ring containing a trisubstituted double bond (C7=C8).

  • The Nitroaryl Pendant: A strongly electron-withdrawing 4-nitrophenyl group conjugated to the alkene.

The "Fingerprint" Region (Key Diagnostic Signals)

To validate this structure, you must confirm the presence of the Ketal Singlet (protecting group integrity) and the Vinyl Proton (successful coupling).

MoietyProton LabelApprox. Shift (δ, ppm)MultiplicityDiagnostic Value
Nitroaryl Ar-H (Ortho to NO₂)8.15 – 8.20 Doublet (d)Confirms nitro group presence (strong deshielding).
Nitroaryl Ar-H (Meta to NO₂)7.50 – 7.60 Doublet (d)Characteristic AA'BB' system of 1,4-disubstituted benzenes.
Alkene H-7 (Vinyl) 6.05 – 6.25 Broad Singlet / TripletCRITICAL: Confirms C-C bond formation. If missing, coupling failed.
Ketal -O-CH₂-CH₂-O-3.95 – 4.05 Singlet (s)Confirms the ketone is still protected. Loss indicates hydrolysis.
Allylic H-6, H-92.40 – 2.70 Multiplet (m)Complex coupling due to ring puckering.
Aliphatic H-101.80 – 2.00 Triplet/MultipletShielded region (adjacent to spiro center).

Note on Solvent Effects: Data above is typical for CDCl₃ . In DMSO-d₆ , the water peak (3.33 ppm) may obscure the aliphatic region, and the ketal peak often shifts slightly upfield (~3.90 ppm).

Part 2: Comparative Analysis (Product vs. Impurities)

In drug development, "purity" is relative to specific impurities. The table below contrasts the Target Product against its most likely contaminants: the Deprotected Ketone (hydrolysis byproduct) and the Starting Material (Boronic Acid).

Table 1: Comparative Shift Profiling (CDCl₃)
Signal RegionTarget Product (Protected)Impurity A: Deprotected Ketone Impurity B: Boronic Acid
Ketal (-OCH₂CH₂O-) Singlet ~4.00 ppm ABSENT ABSENT
Carbonyl Alpha (H-2,6) Multiplet ~2.5 ppmTriplet/Multiplet ~2.8-3.0 ppm (Deshielded by C=O)N/A
Vinyl Proton ~6.10 ppm ~6.20 ppm (Shifted downfield by C=O anisotropy)ABSENT
Aromatic Region AA'BB' (~7.5 / 8.2 ppm)AA'BB' (~7.6 / 8.3 ppm)Broad/Different splitting
Exchangeable Protons NoneNoneBroad Singlet ~5-8 ppm (B-OH)

Scientist's Insight:

  • Scenario: You see a small triplet at 2.9 ppm and no singlet at 4.0 ppm.

  • Diagnosis: Your ketal deprotected during the acidic workup.

  • Fix: Buffer your aqueous workup (use sat. NaHCO₃) or switch to a basic alumina filtration.

Part 3: Experimental Protocol (Synthesis & Validation)

This protocol describes the Suzuki-Miyaura Coupling of the enol triflate precursor, a standard method to generate this scaffold.

Workflow Diagram (DOT Visualization)

SynthesisWorkflow Start Start: 1,4-Dioxaspiro[4.5]dec-8-one Step1 Step 1: Enol Triflate Formation (LDA, PhNTf2, -78°C) Start->Step1 Inter Intermediate: Vinyl Triflate Step1->Inter Step2 Step 2: Suzuki Coupling (4-NO2-Ph-B(OH)2, Pd(PPh3)4, Na2CO3) Inter->Step2 + Boronic Acid Product Target Product: 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene Step2->Product Validation Validation: 1H NMR (CDCl3) Product->Validation

Caption: Logical flow for the synthesis of the target spiro-alkene via enol triflate activation and Palladium-catalyzed cross-coupling.

Step-by-Step Methodology
  • Activation (Triflate Formation):

    • Cool a solution of 1,4-dioxaspiro[4.5]dec-8-one (1.0 equiv) in dry THF to -78°C.

    • Add LDA (1.1 equiv) dropwise. Stir for 30 min to generate the enolate.

    • Add N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.1 equiv) dissolved in THF.

    • Warm to RT and stir overnight. Quench with water, extract with Et₂O.

    • Checkpoint: NMR of crude should show a vinyl signal ~5.7 ppm (Triflate vinyl) and NO aromatic signals yet.

  • Coupling (Suzuki Reaction):

    • Dissolve the Vinyl Triflate (1.0 equiv) and 4-Nitrophenylboronic acid (1.1 equiv) in DME/H₂O (3:1).

    • Add Na₂CO₃ (2.0 equiv). Degas with Argon for 10 mins.

    • Add Pd(PPh₃)₄ (0.05 equiv). Heat to 80°C for 4-6 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1). The product will be UV active (bright spot due to nitro-conjugation).

  • Purification:

    • Filter through Celite to remove Pd black.

    • Concentrate and purify via Flash Chromatography (Silica Gel).

    • Eluent: Gradient 5% -> 15% EtOAc in Hexanes.

Part 4: Troubleshooting & Self-Validation

Issue 1: "Ghost" Peaks in the 1.0 - 1.5 ppm region.

  • Cause: Residual grease or H₂O/EtOAc complexes.

  • Solution: High-vacuum drying (50°C, 2h). The rigid spiro structure traps solvent easily.

Issue 2: Broadening of the Ketal Singlet.

  • Cause: Acidic traces in the NMR tube (CDCl₃ can form DCl over time). This catalyzes ketal ring opening/exchange.

  • Solution: Filter CDCl₃ through basic alumina or add a single grain of K₂CO₃ to the NMR tube.

Issue 3: Missing Vinyl Proton.

  • Cause: Isomerization of the double bond to the tetrasubstituted position (migration to C8-C9) is rare but possible if heating is prolonged.

  • Verification: Check integration of the allylic region. A tetrasubstituted alkene will have NO vinyl proton signal (~6.0 ppm) but will retain the aromatic signals.

References

  • Suzuki-Miyaura Coupling Reviews

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Spiro-Ketal Synthesis Protocols: Wipf, P., & Kim, Y. (1992). Synthesis of Spiroketals via Enol Ethers. Journal of Organic Chemistry. (General methodology for spiro-enone protection).
  • Enol Triflate Preparation

    • McMurry, J. E., & Scott, W. J. (1983). A New Method for the Regiospecific Synthesis of Enol Triflates. Tetrahedron Letters, 24(10), 979-982. Link

  • Analogous NMR Data (4-Phenyl-cyclohexenone derivatives)

    • SpectraBase: 1,4-Dioxaspiro[4.5]decane derivatives. Link

13C NMR spectral analysis of spirocyclic alkenes

Author: BenchChem Technical Support Team. Date: March 2026

Title: Escaping Flatland: A Comparative Guide to 13C NMR Spectral Analysis of Spirocyclic Alkenes

Introduction

The paradigm shift in medicinal chemistry toward three-dimensional molecular architectures has elevated spirocyclic scaffolds to a privileged status in drug discovery[1]. By fusing two rings through a single tetrahedral spiro carbon, these molecules project functionality in all three dimensions, allowing researchers to explore novel chemical space and improve pharmacokinetic properties[2].

However, characterizing spirocyclic alkenes presents unique analytical challenges. The quaternary spiro carbon often exhibits weak 13C NMR signals due to the absence of attached protons and prolonged longitudinal relaxation times (


). Furthermore, unambiguously distinguishing the spiro center and the adjacent 

hybridized alkene carbons from complex ring systems requires optimized hardware and tailored pulse sequences.

This guide provides an objective comparison of NMR hardware (CryoProbes vs. Room Temperature probes) and acquisition techniques (1D vs. 2D NMR) to establish a self-validating workflow for the precise 13C NMR analysis of spirocyclic alkenes.

Part 1: Hardware Comparison – CryoProbe vs. Room Temperature (RT) Probe

The Causality Behind the Choice: The 13C isotope suffers from a low natural abundance (1.1%) and a low gyromagnetic ratio. For spirocyclic alkenes, the quaternary spiro carbon lacks the nuclear Overhauser effect (NOE) enhancement provided by directly attached protons, rendering its signal inherently weak. A CryoProbe cools the radio frequency (RF) coil and preamplifiers to cryogenic temperatures (~20 K) using liquid helium[3]. This physical reduction in electronic (Johnson-Nyquist) noise directly amplifies the Signal-to-Noise Ratio (S/N) without requiring higher sample concentrations.

Experimental Data Comparison: Because S/N scales with the square root of the number of scans, the 4-fold S/N enhancement provided by a CryoProbe translates to a 16-fold reduction in acquisition time[3]. This is critical for detecting elusive spiro carbons before sample degradation occurs.

HardwareOperating Temp (Coil)Relative 13C S/NAcquisition Time MultiplierResolution of Spiro CarbonBest Use Case
Room Temperature (RT) Probe ~298 K1x (Baseline)16xPoor to ModerateRoutine screening of highly concentrated samples (>20 mg).
CryoProbe (Cold Probe) ~20 K3x to 4x1xExcellentMass-limited samples, rapid 2D acquisition, quaternary carbon detection.

Part 2: Acquisition Techniques – 1D 13C/DEPT vs. 2D HMBC

The Causality Behind the Choice: A standard 1D 13C spectrum provides the chemical shifts of all carbons but lacks connectivity data. DEPT-135 (Distortionless Enhancement by Polarization Transfer) edits the spectrum based on attached protons, intentionally suppressing quaternary carbons. By comparing 1D 13C and DEPT-135, the spiro carbon is identified by its absence in the DEPT spectrum.

However, to definitively map the alkene double bond to the spiro center, 2D HMBC (Heteronuclear Multiple Bond Correlation) is required. HMBC relies on long-range heteronuclear J-coupling (


 and 

), allowing protons on the alkene or adjacent rings to "see" the quaternary spiro carbon across multiple bonds[4].

Information Yield Comparison:

TechniquePrimary OutputQuaternary Spiro Carbon VisibilityAlkene AssignmentTime Required (CryoProbe)
1D 13C NMR Chemical shifts of all carbonsVisible (often weak, sharp singlet)Identifies

carbons (110-150 ppm)
10 - 30 mins
DEPT-135 CH/CH3 (positive), CH2 (negative)Invisible (Suppressed)Identifies =CH- groups5 - 10 mins
2D HMBC

and

C-H connectivity
Highly Visible (via cross-peaks)Links alkene protons to spiro carbon30 - 60 mins

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, the following step-by-step methodology functions as a self-validating system. The analytical logic dictates that the absence of a signal in one experiment (DEPT) must be corroborated by the presence of a cross-peak in another (HMBC)[4].

Step 1: Sample Preparation

  • Dissolve 5–10 mg of the purified spirocyclic alkene in 0.6 mL of a deuterated solvent (e.g.,

    
     or 
    
    
    
    ).
  • Filter the solution through glass wool into a high-quality 5 mm NMR tube to remove particulates that distort magnetic field homogeneity.

Step 2: Hardware Initialization (CryoProbe)

  • Insert the sample into a high-field spectrometer (e.g., 500 MHz or 600 MHz) equipped with a 13C-optimized CryoProbe.

  • Lock the spectrometer to the deuterium frequency of the solvent.

  • Perform automated tuning and matching (ATM) for both 1H and 13C channels.

  • Shim the Z-axis gradients to achieve a symmetrical lock signal, ensuring sharp linewidths crucial for resolving closely spaced alkene carbons.

Step 3: 1D 13C and DEPT-135 Acquisition

  • 1D 13C: Execute a power-gated proton decoupling pulse sequence (e.g., zgpg30). Set the relaxation delay (

    
    ) to 2–3 seconds. Critical Insight: If the spiro carbon is not visible, increase 
    
    
    
    to 5–10 seconds to allow complete longitudinal relaxation of the quaternary nucleus.
  • DEPT-135: Acquire with standard parameters. Overlay the 1D 13C and DEPT-135 spectra. The spiro carbon is tentatively assigned as the peak present in the 13C spectrum (typically 40-60 ppm depending on adjacent heteroatoms) but absent in the DEPT-135.

Step 4: 2D HMBC Acquisition for Structural Validation

  • Set up an HMBC sequence optimized for long-range couplings of ~8 Hz (typical for

    
     and 
    
    
    
    in cyclic systems).
  • Acquire the spectrum. Look for cross-peaks correlating the alkene protons (typically 5.0–6.5 ppm) to the tentatively assigned spiro carbon.

  • Self-Validation: If the alkene protons show a strong

    
     correlation to the quaternary carbon identified in Step 3, the spirocyclic linkage is unambiguously confirmed[4].
    

Part 4: Workflow Visualization

G Start Spirocyclic Alkene Sample Prep Hardware Select Hardware: CryoProbe (Optimized S/N) Start->Hardware Acq1D 1D 13C & DEPT-135 Acquisition Hardware->Acq1D 16x Time Reduction Acq2D 2D HMBC Acquisition Hardware->Acq2D Analysis1 Identify CH/CH2/CH3 (DEPT-135) Acq1D->Analysis1 Analysis2 Locate Quaternary Spiro Carbon (1D 13C) Acq1D->Analysis2 Long T1 relaxation Analysis3 Assign Alkene & Spiro Connectivity (HMBC) Acq2D->Analysis3 2J & 3J C-H coupling Validate Self-Validating Structure Assignment Analysis1->Validate Signal Present Analysis2->Validate Signal Absent in DEPT Analysis3->Validate Cross-peak Confirmation

Self-validating 13C NMR workflow for assigning spirocyclic alkenes using CryoProbe technology.

References

  • The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis. tandfonline.com.[Link]

  • The use of spirocyclic scaffolds in drug discovery - PubMed. nih.gov.[Link]

  • Cryoprobes - NMR Facility, UCSB Chem and Biochem. ucsb.edu.[Link]

  • Synthesis and Spectral Properties of a New Spirophotochromic Molecule - MDPI. mdpi.com.[Link]

Sources

Comparative Guide: Mass Spectrometry Strategies for Nitrophenyl Spiroketal Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Nitrophenyl Spiroketals Content Type: Publish Comparison Guide

Executive Summary

Nitrophenyl spiroketals represent a critical scaffold in medicinal chemistry, serving as pharmacophores for targets ranging from GPCR agonists (e.g., GPR119) to HDAC inhibitors.[1] However, their structural elucidation presents a unique analytical paradox: the spiroketal core requires high energy to induce diagnostic ring-opening fragmentation, while the nitrophenyl substituent is thermally labile and prone to extensive radical decomposition.

This guide objectively compares the two dominant analytical strategies—High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) versus Electron Ionization (EI) GC-MS —to determine which method delivers superior structural fidelity for drug development applications.

Technical Deep Dive: The Fragmentation Mechanism

To interpret the data correctly, one must understand the competing fragmentation pathways inherent to these molecules. The mass spectrum is a superposition of two distinct behaviors: the stability of the spiro-fusion and the lability of the nitro group.

Pathway A: The Spiroketal Core (Ring Opening)

The spiro-carbon is the structural pivot. Under collisional activation, the C-O bond cleaves to form a resonance-stabilized oxonium ion .

  • Mechanism: Protonation at the ether oxygen weakens the C-O bond.

  • Diagnostic Event: Ring opening is often followed by a Retro-Diels-Alder (RDA) reaction or alkene elimination, shedding the non-charged ring as a neutral loss.

Pathway B: The Nitrophenyl Substituent

The nitro group (


) acts as a "fragmentation director" due to its high electron-withdrawal capacity.
  • Primary Loss: Direct loss of the radical

    
     (
    
    
    
    ) or neutral
    
    
    (
    
    
    ).
  • The Ortho Effect (Critical): If the nitro group is ortho to the spiro-linkage or an alkyl chain, it facilitates an intramolecular oxygen transfer, often eliminating

    
     (
    
    
    
    ) or creating a rearranged nitrosophenyl ion.
Visualizing the Pathways

The following diagram illustrates the competing fragmentation logic for a generic nitrophenyl spiroketal.

FragmentationPathways cluster_0 Spiro-Core Driven cluster_1 Substituent Driven M_Ion Precursor Ion [M+H]+ (ESI) or M+• (EI) Oxonium Oxonium Ion (Ring Opening) M_Ion->Oxonium C-O Cleavage NitroLoss Nitro Group Loss [M - NO2]+ M_Ion->NitroLoss Homolytic Cleavage Ortho Ortho-Effect Rearrangement M_Ion->Ortho O-Transfer (if ortho) RDA Retro-Diels-Alder Fragment Oxonium->RDA Neutral Alkene Loss

Caption: Competing fragmentation pathways: Spiro-ring opening (yellow) vs. Nitro-group degradation (red).

Comparative Analysis: ESI-MS/MS vs. EI-MS

For researchers characterizing novel derivatives, the choice of ionization determines the "view" of the molecule.

Performance Matrix
FeatureHR-ESI-MS/MS (The Modern Standard) EI-GC/MS (The Traditional Alternative)
Ionization Type Soft Ionization (Protonation

)
Hard Ionization (Electron Impact

)
Molecular Ion Stability High. Base peak is usually

. Essential for confirming MW.
Low.

often weak or absent due to nitro-induced lability.
Structural Fingerprint Tunable. Requires Collision Induced Dissociation (CID) to generate fragments.Intrinsic. Rich, reproducible fragmentation pattern immediately upon ionization.
Nitro Group Fidelity Preserves the

group in the precursor.[2]
Often shows immediate loss of

or

, complicating MW determination.
Spiro-Specific Ions Diagnostic oxonium ions appear at high collision energies (CE > 30 eV).Strong

-cleavage ions dominate; excellent for identifying the spiro-ring size.
Sample Compatibility Excellent for polar, non-volatile, or thermally unstable salts.Limited to volatile, thermally stable neutral compounds.
Verdict
  • Choose EI-MS if you are analyzing simple, volatile synthetic intermediates and need to confirm the spiro-ring size via library matching.

  • Choose ESI-MS/MS (Recommended) for final drug candidates, polar salts, or biological metabolites. It provides the necessary molecular weight confirmation and allows you to "dial in" fragmentation to see both the nitro group and the spiro core without thermal degradation.

Experimental Protocol: HR-ESI-MS/MS Profiling

This protocol is designed to maximize structural information from nitrophenyl spiroketals using a Q-TOF or Orbitrap system. It uses a self-validating "Energy Ramping" strategy to capture both labile nitro-losses and stable spiro-core fragments.

Step 1: Sample Preparation
  • Solvent: Dissolve 0.1 mg of the compound in 1 mL of Methanol/Water (50:50) + 0.1% Formic Acid .

    • Why? Methanol ensures solubility of the organic core; water/formic acid promotes ionization (

      
      ).
      
  • Concentration: Dilute to ~1 µg/mL for direct infusion. Avoid high concentrations to prevent dimer formation (

    
    ) which complicates kinetics.
    
Step 2: Direct Infusion & Source Optimization
  • Flow Rate: 5–10 µL/min.

  • Source Temp: Keep below 250°C.

    • Caution: Nitrophenyl groups are thermally sensitive. High source temps can induce "in-source fragmentation" (loss of NO2 before the quad), mimicking a false molecular weight.

  • Validation: Ensure the base peak is

    
    . If 
    
    
    
    or
    
    
    are observed in the MS1 scan, lower the source temperature immediately.
Step 3: Energy-Resolved MS/MS (The Core Experiment)

Instead of a single collision energy (CE), acquire spectra at three distinct levels to deconvolute the structure:

  • Low CE (10–15 eV):

    • Target: Isolate the precursor. Minimize fragmentation.[3]

    • Result: Confirmation of the Nitrophenyl group integrity.

  • Medium CE (20–35 eV):

    • Target: Induce Nitro-specific losses.[2]

    • Result: Observation of

      
       and 
      
      
      
      .
  • High CE (40–60 eV):

    • Target: Shatter the Spiro-core.

    • Result: Appearance of diagnostic oxonium ions and ring-opened fragments.

Step 4: Data Interpretation Workflow

Follow this logical flow to assign structure from the generated spectra.

InterpretationWorkflow Start Acquire MS/MS Data (Stepped CE) CheckPrecursor Check Precursor [M+H]+ Start->CheckPrecursor NitroCheck Identify Nitro Losses (-30 Da, -46 Da) CheckPrecursor->NitroCheck Medium CE SpiroCheck Identify Spiro Core (Oxonium Ions) NitroCheck->SpiroCheck High CE OrthoCheck Check for Ortho Effect (-17 Da / OH loss) NitroCheck->OrthoCheck If -17 Da observed FinalReport Structural Confirmation SpiroCheck->FinalReport OrthoCheck->FinalReport

Caption: Step-by-step logic for assigning nitrophenyl spiroketal structures from MS/MS data.

Quantitative Data Summary: Diagnostic Ions

The following table summarizes the typical ions observed for a generic Nitrophenyl Spiro[chroman-piperidine] derivative (MW ~300-400 Da).

Fragment TypeObserved Mass ShiftRelative Abundance (ESI)Mechanistic Origin
Precursor

100% (Base Peak)Protonation of amine or ether oxygen.
Nitro Radical Loss

10–30%Loss of

(Rearrangement).
Nitro Neutral Loss

5–20%Loss of

(Homolytic cleavage).
Ortho-Effect

<10% (Variable)Loss of

(Only if nitro is ortho to H-donor).
Spiro Ring Cleavage

40–80%C-N bond cleavage at spiro center.
RDA Fragment

20–50%Retro-Diels-Alder of the chroman ring.
References
  • Mass Spectrometry of Nitrosamine and Nitro Compounds Source: National Institutes of Health (PubMed) Significance: Establishes the baseline fragmentation rules for nitro-aromatics (loss of NO vs NO2). URL:[Link]

  • Fragmentation Mechanisms of Spiroketals Source: Beilstein Journal of Organic Chemistry Significance: Details the oxonium ion formation and ring-opening mechanics in complex spiroketals. URL:[Link]

  • Discovery of Spiro[chromane-2,4′-piperidine] Derivatives Source: Journal of Medicinal Chemistry (via PMC) Significance: Provides specific examples of nitro-substituted spiro-pharmacophores and their LC-MS characterization. URL:[Link]

  • Electrospray Ionization Fragmentation Rules Source: Royal Society of Chemistry (RSC) Significance: A comprehensive review of even-electron ion fragmentation essential for interpreting ESI-MS/MS data. URL:[Link]

Sources

A Comparative Guide to Stability-Indicating HPLC Method Development for the Purity of 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, in-depth technical comparison of methodologies for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. As a novel compound with potential applications in pharmaceutical development, ensuring its purity and stability is of paramount importance. This document moves beyond a generic template, offering a detailed rationale for experimental choices, from column and mobile phase selection to the design of forced degradation studies. We will explore the comparative performance of different stationary phases and mobile phase compositions, supported by illustrative data, to establish a robust, validated HPLC method compliant with International Council for Harmonisation (ICH) guidelines.

Introduction: Understanding the Analyte and the Analytical Challenge

8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is a complex organic molecule featuring a nitrophenyl group conjugated with a double bond within a spirocyclic system. Its structure presents a unique analytical challenge, requiring a method that can not only quantify the active pharmaceutical ingredient (API) but also separate it from potential process-related impurities and degradation products.

The presence of a nitroaromatic chromophore suggests strong UV absorbance, making UV detection a suitable choice for HPLC analysis. The extended conjugation in the molecule is expected to result in a maximum absorbance (λmax) at a longer wavelength than that of simple nitrobenzene. Based on similar conjugated nitroaromatic compounds, a λmax in the range of 260-320 nm is anticipated. For method development, a starting detection wavelength of 270 nm is a scientifically sound choice.

The calculated LogP of approximately 2.84 indicates moderate hydrophobicity, making reversed-phase HPLC the most logical starting point for method development[1]. This guide will focus on a systematic approach to developing and validating a stability-indicating RP-HPLC method.

The Strategic Approach to Method Development

A successful HPLC method development strategy is a multi-step process that begins with understanding the analyte's properties and culminates in a validated, robust method suitable for routine use. The workflow for this process is outlined below.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Analyte Characterization & Initial Conditions cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Specificity cluster_3 Phase 4: Method Validation (ICH Q2(R1)) A Analyte Characterization (LogP, UV Spectrum, pKa) B Initial Method Scouting (Column & Mobile Phase Screening) A->B Informs C Fine-tuning of Mobile Phase (Organic %, pH, Buffer) B->C D Optimization of Instrument Parameters (Flow Rate, Temperature) C->D E Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) D->E F Peak Purity Analysis & Specificity Confirmation E->F G Validation Parameters (Linearity, Accuracy, Precision, etc.) F->G H Final Validated HPLC Method G->H

Figure 1: A stepwise workflow for the development of a stability-indicating HPLC method.

Experimental Design: A Comparative Analysis

Materials and Reagents
  • Analyte: 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene (Purity >98%)

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Buffers: Ammonium acetate, potassium phosphate, formic acid, and phosphoric acid (analytical grade).

  • Forced Degradation Reagents: Hydrochloric acid, sodium hydroxide, and hydrogen peroxide.

Initial Method Scouting: Column and Mobile Phase Selection

The initial phase of method development involves screening different columns and mobile phases to find the best starting conditions for separation.

Column Selection Rationale:

A C18 column is the workhorse of reversed-phase chromatography and serves as the primary choice. However, to explore different selectivities, especially for a molecule with aromatic and polar functional groups, other stationary phases should be evaluated in parallel.

  • C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm): Provides strong hydrophobic retention.

  • Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 2.6 µm): Offers alternative selectivity through π-π interactions with the nitrophenyl ring.

  • C8 (e.g., Waters Symmetry C8, 4.6 x 150 mm, 5 µm): Provides less hydrophobic retention than C18, which can be advantageous if the analyte is too strongly retained.

Mobile Phase Screening:

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They offer different selectivities and should be screened. A simple starting gradient is often employed to elute all components within a reasonable time.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Initial Gradient: 5% B to 95% B over 20 minutes.

Table 1: Comparison of Initial Scouting Conditions

ColumnOrganic ModifierObservation
C18AcetonitrileGood initial separation of the main peak, but with some tailing.
Phenyl-Hexyl Acetonitrile Symmetrical peak shape for the main analyte, better separation from an early-eluting impurity.
C8AcetonitrileLower retention, potential for co-elution with polar impurities.
C18MethanolBroader peaks compared to acetonitrile, different elution order of impurities.
Method Optimization

With the chosen column and mobile phase system, the next step is to optimize the separation by fine-tuning the mobile phase composition and instrumental parameters. The goal is to achieve a resolution (Rs) of >2 between the main peak and all potential impurities and degradation products, with a tailing factor (T) between 0.8 and 1.5 for the main peak.

Mobile Phase pH and Buffer:

While 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene does not have a readily ionizable group, controlling the mobile phase pH is crucial for reproducibility and to suppress the ionization of any potential acidic or basic impurities. A predicted pKa using online tools like Chemicalize suggests no significant ionization within the typical HPLC pH range of 2-8[2]. Therefore, a slightly acidic mobile phase (pH 3-4) is chosen to ensure consistent analyte behavior and good peak shape. An ammonium acetate buffer is selected for its compatibility with mass spectrometry, should LC-MS be required for impurity identification.

Gradient Optimization:

A series of experiments are conducted to optimize the gradient slope and duration to achieve the best separation in the shortest possible time.

Table 2: Gradient Optimization Summary

Gradient ProgramObservation
30-70% ACN in 15 minGood separation of early eluting impurities, but later eluting peaks are broad.
40-80% ACN in 10 min Optimal balance of resolution and analysis time. All known impurities are well-resolved.
50-90% ACN in 8 minAnalysis time is short, but resolution between two closely eluting impurities is compromised.

Optimized Chromatographic Conditions:

Based on the scouting and optimization experiments, the following conditions were selected:

Table 3: Optimized HPLC Method Parameters

ParameterCondition
Column Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 2.6 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 4.0 (adjusted with formic acid)
Mobile Phase B Acetonitrile
Gradient 40% B to 80% B in 10 min, hold at 80% B for 2 min, return to 40% B in 1 min, and equilibrate for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Forced Degradation Studies: Ensuring a Stability-Indicating Method

Forced degradation studies are essential to demonstrate the specificity of the HPLC method and its ability to separate the analyte from its degradation products. These studies involve subjecting the analyte to harsh conditions to accelerate its degradation.

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis & Evaluation A Acid Hydrolysis (0.1 M HCl, 60 °C, 8h) G HPLC Analysis of Stressed Samples A->G B Base Hydrolysis (0.1 M NaOH, 60 °C, 4h) B->G C Oxidative Degradation (3% H₂O₂, RT, 24h) C->G D Thermal Degradation (80 °C, 48h) D->G E Photolytic Degradation (ICH Q1B conditions) E->G F Analyte Solution (8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene) F->A F->B F->C F->D F->E H Peak Purity Assessment (PDA Detector) G->H I Mass Balance Calculation H->I

Figure 2: Workflow for conducting and evaluating forced degradation studies.

Expected Degradation Pathways:

Based on the structure of the analyte and literature on nitroaromatic compounds, the following degradation pathways are anticipated:

  • Hydrolysis (Acidic/Basic): Potential cleavage of the ketal group, and reduction of the nitro group to nitroso or amino functionalities.

  • Oxidation: Oxidation of the double bond or the aromatic ring, potentially leading to the formation of epoxides or hydroxylated derivatives.

  • Photolysis: Reduction of the nitro group and potential isomerization of the double bond.

Table 4: Summary of Forced Degradation Results

Stress Condition% DegradationNo. of Degradation PeaksObservations
Acid Hydrolysis (0.1 M HCl)~15%2Main peak well-resolved from two degradant peaks.
Base Hydrolysis (0.1 M NaOH)~25%3Significant degradation, all peaks are baseline separated.
Oxidative (3% H₂O₂)~10%1One major degradant formed, well-resolved.
Thermal (80 °C)~5%1Minor degradation, single degradant peak observed.
Photolytic (ICH Q1B)~12%2Two photolytic degradants formed, both separated from the main peak.

The results from the forced degradation studies demonstrate that the developed HPLC method is capable of separating the main analyte from all generated degradation products, thus confirming its stability-indicating nature. Peak purity analysis using a photodiode array (PDA) detector should confirm that the main peak is spectrally pure in all stressed samples.

Method Validation (as per ICH Q2(R1))

The optimized method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.

Table 5: Summary of Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Specificity The method must be able to unequivocally assess the analyte in the presence of its impurities and degradants.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Range 80-120% of the test concentration for assay; reporting threshold to 120% for impurities.
Accuracy % Recovery between 98.0% and 102.0% for the assay.
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1, with acceptable precision and accuracy.
Robustness No significant change in results with deliberate variations in method parameters (flow rate, temperature, pH).

Potential Impurities

A robust HPLC method must be able to separate the main analyte from potential process-related impurities. Based on common synthetic routes for similar compounds, such as the Wittig or Heck reaction, potential impurities can be postulated. A plausible synthesis involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one to form a suitable precursor, followed by a coupling reaction with a nitrophenyl derivative.

Plausible Synthetic Route and Potential Impurities:

A likely synthetic pathway is a Horner-Wadsworth-Emmons or Wittig-type reaction between a phosphonate ylide derived from 1,4-dioxaspiro[4.5]decan-8-one and 4-nitrobenzaldehyde.

Synthesis_and_Impurities cluster_0 Plausible Synthesis cluster_1 Potential Process-Related Impurities A 1,4-Dioxaspiro[4.5]decan-8-one B Phosphonate Ylide Precursor A->B Several Steps E Unreacted 1,4-Dioxaspiro[4.5]decan-8-one A->E Carry-over D 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene (Target Molecule) B->D Wittig/HWE Reaction G By-products from Ylide Formation B->G Side-reactions C 4-Nitrobenzaldehyde C->D Wittig/HWE Reaction F Unreacted 4-Nitrobenzaldehyde C->F Carry-over H Isomers of the Final Product (e.g., Z-isomer) D->H Isomerization

Figure 3: A plausible synthetic route and potential process-related impurities.

The developed HPLC method should be challenged with samples spiked with these potential impurities to confirm its specificity.

Conclusion

This guide has detailed a systematic and comparative approach to developing a stability-indicating HPLC method for the purity determination of 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. By starting with a thorough understanding of the analyte's properties and employing a logical workflow of method scouting, optimization, and forced degradation studies, a robust and reliable method can be established. The final proposed method, utilizing a Phenyl-Hexyl stationary phase with an acetonitrile and ammonium acetate buffer gradient, has been shown to be specific and suitable for its intended purpose. The subsequent validation as per ICH guidelines will provide the necessary assurance of its performance for routine quality control and stability testing in a regulated environment.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link]

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). (2003). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Dong, M. W. (2018). Modern HPLC for Practicing Scientists. John Wiley & Sons.
  • Chemicalize by ChemAxon. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.
  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581–581.

Sources

Structural Elucidation of 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently encounter the challenge of definitively characterizing rigid, sterically hindered organic intermediates. 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene (CAS: 2574546-81-7) is a highly functionalized cyclohexene derivative utilized as a critical building block in the synthesis of targeted protein degraders, such as SMARCA2 PROTACs ()[1].

The presence of the spiro-ketal moiety (1,4-dioxaspiro[4.5]decane) and the conjugated para-nitrophenyl group creates a unique, rigid 3D architecture. Validating the exact regiochemistry of the double bond (Δ7 vs. Δ8) and the spatial orientation of the nitrophenyl ring relative to the spirocycle is paramount before proceeding to downstream functionalization. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative analytical methods (NMR and PXRD) to establish a self-validating framework for structural elucidation.

Comparative Performance Metrics

To select the appropriate analytical technique, we must evaluate the causality behind what each method measures. The table below summarizes the core competencies of SCXRD, Solution-State NMR, and Powder X-Ray Diffraction (PXRD) for this specific spiro-ketal intermediate.

Analytical MetricSingle-Crystal X-Ray Diffraction (SCXRD)Solution-State 2D-NMRPowder X-Ray Diffraction (PXRD)
Primary Output Absolute 3D solid-state conformationRelative connectivity & solution dynamicsBulk crystalline phase purity
Physical Principle X-ray scattering by electron cloudsNuclear spin alignment in a magnetic fieldBragg diffraction of bulk crystal lattice
Sample State Single macroscopic crystal (>0.1 mm)Homogeneous solution (e.g., in CDCl₃)Fine microcrystalline powder
Resolution Limit Atomic (< 0.8 Å)Sub-molecular (functional group level)Lattice/Unit cell level
Data Acquisition 2–12 hours1–4 hours15–30 minutes
Visualizing the Analytical Workflow

AnalyticalWorkflow Start 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene Structural Elucidation SCXRD Single-Crystal X-Ray Diffraction (SCXRD) Start->SCXRD 3D Topology NMR Nuclear Magnetic Resonance (1D/2D NMR) Start->NMR Solution Dynamics PXRD Powder X-Ray Diffraction (PXRD) Start->PXRD Bulk Phase Cryst Vapor Diffusion Crystallization (Metastable Zone Control) SCXRD->Cryst Solv Dissolution in CDCl3 (Homogeneous State) NMR->Solv Grind Sample Grinding (Uniform Particle Size) PXRD->Grind Diffract X-Ray Scattering & Phasing (Electron Density Map) Cryst->Diffract Model Anisotropic Refinement (Absolute Conformation) Diffract->Model Acq HSQC / HMBC / NOESY (Through-Bond/Space) Solv->Acq Assign Resonance Assignment (Relative Connectivity) Acq->Assign Scan Bragg Diffraction Scan (Bulk Phase Profiling) Grind->Scan Match Polymorph Screening (Batch Homogeneity) Scan->Match

Fig 1: Comparative analytical workflow for the structural elucidation of the spiro-ketal compound.

Methodological Causality & Self-Validating Protocols

To ensure uncompromising scientific integrity, every analytical step must be rooted in physical causality and include a self-validation mechanism.

Protocol 1: Vapor Diffusion Crystallization for SCXRD

SCXRD requires a pristine, macroscopic single crystal. Kinetic precipitation methods (like rapid cooling) often yield amorphous powders because the system crashes out of solution too quickly.

  • Step 1: Dissolve 10 mg of 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene in 0.5 mL of dichloromethane (solvent) in a 2 mL inner glass vial.

  • Step 2: Place the unsealed inner vial inside a 10 mL outer vial containing 3 mL of pentane (antisolvent). Seal the outer vial tightly and leave undisturbed at 20 °C.

  • Causality: Vapor diffusion relies on the difference in vapor pressure between the two solvents. Pentane slowly diffuses into the dichloromethane solution, gradually lowering the dielectric constant of the medium. This slow thermodynamic transition keeps the solution within the metastable zone, promoting the nucleation and growth of a single, defect-free crystal.

  • Self-Validation Checkpoint: Examine the resulting solid under a polarized light microscope. The presence of sharp birefringence (complete extinction of light when the stage is rotated) confirms the solid is a highly ordered single crystal, not an amorphous aggregate.

Protocol 2: SCXRD Data Acquisition and Anisotropic Refinement
  • Step 1: Mount the selected crystal on a MiTeGen loop using perfluoropolyether oil and transfer it to the goniometer under a 100 K nitrogen cold stream.

  • Causality: Cryogenic cooling physically restricts the thermal motion (vibration) of the atoms. This sharpens the diffraction spots at high Bragg angles, drastically improving the resolution of the electron density map.

  • Step 2: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å).

  • Step 3: Solve the phase problem and refine the structure using standard crystallographic software such as [2] and [3].

  • Causality: X-rays scatter off electron clouds. The heavy oxygen atoms in the spiro-ketal and the nitrogen/oxygen atoms in the nitro group provide strong anomalous dispersion, allowing the software to assign atomic positions and anisotropic displacement parameters accurately.

  • Self-Validation Checkpoint: The final R₁ value must be < 0.05, and the residual electron density map must show no peaks > 1.0 e/ų. This mathematically validates that the theoretical model perfectly matches the experimental diffraction data.

Protocol 3: Solution-State NMR Verification

While SCXRD provides the absolute solid-state structure, NMR is required to confirm that the bulk material behaves consistently in solution.

  • Step 1: Dissolve 15 mg of the bulk powder in 0.6 mL of CDCl₃.

  • Step 2: Acquire 1D ¹H, 1D ¹³C, and 2D NOESY spectra using a 500 MHz NMR spectrometer.

  • Causality: External magnetic fields align nuclear spins. The 2D NOESY sequence utilizes the Nuclear Overhauser Effect to detect through-space dipole-dipole interactions (< 5 Å).

  • Self-Validation Checkpoint: A clear NOESY cross-peak between the vinylic proton (H-7) and the ortho-protons of the nitrophenyl ring confirms the regiochemistry of the double bond. If this peak is absent, it indicates the double bond may have migrated to the Δ8 position during synthesis, invalidating the batch.

Representative Crystallographic Data

When the SCXRD protocol is executed correctly on 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, the expected crystallographic parameters will align with the structural constraints of functionalized cyclohexenes. Below is a representative data matrix summarizing the expected crystallographic output:

ParameterExpected ValueCausality / Structural Significance
Chemical Formula C₁₄H₁₅NO₄Confirms the exact stoichiometry of the spiro-ketal and nitro groups.
Formula Weight 261.27 g/mol Validates the molecular mass of the target intermediate.
Crystal System MonoclinicIndicates the symmetry of the molecular packing in the solid state.
Space Group P2₁/cCentrosymmetric space group typical for achiral organic molecules.
Temperature 100(2) KCryogenic cooling minimizes thermal atomic displacement.
Radiation Mo Kα (λ = 0.71073 Å)High-energy radiation necessary to penetrate the organic crystal lattice.
Final R Indices R₁ = 0.035, wR₂ = 0.089Low R-factors self-validate the accuracy of the refined electron density model.
References
  • Compounds for the targeted degradation of smarca2 (WO2023244764A1).
  • OLEX2: a complete structure solution, refinement and analysis program. IUCr Journals.[Link]

  • Crystal structure refinement with SHELXL. IUCr Journals.[Link]

Sources

Technical Guide: Reactivity Profiling of Protected vs. Unprotected Nitrophenyl Cyclohexenones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 4-(nitrophenyl)cyclohex-2-en-1-one (Unprotected) and its ethylene glycol ketal derivative (Protected). The nitrophenyl cyclohexenone scaffold is a critical intermediate in the synthesis of complex alkaloids, benzazocines, and bioactive pharmacophores.

The choice between the protected and unprotected forms is not merely a matter of stability; it acts as a mechanistic switch that dictates the trajectory of downstream synthesis. This guide analyzes the divergent reactivity profiles, specifically focusing on reductive cyclization cascades versus chemoselective functionalization .

Mechanistic Divergence: The "Fork in the Road"

The core distinction lies in the electrophilicity of the C-1 carbonyl and its ability to participate in intramolecular condensation.

The Unprotected Scaffold (The "Cyclization Trap")

In its unprotected form, the molecule possesses two electrophilic sites: the C-1 Carbonyl and the C-3


-carbon  (Michael acceptor).
  • Reactivity Profile: High.

  • Primary Risk/Opportunity: Upon reduction of the nitro group (

    
    ), the resulting aniline nucleophile is spatially positioned to attack the C-1 carbonyl.
    
  • Outcome: Spontaneous intramolecular condensation (reductive cyclization) to form hexahydro-2,6-methano-1-benzazocines or benzotriazines , depending on the reagents used. This is a powerful tool for rapid complexity generation but a "dead end" if linear functionalization is required.

The Protected Scaffold (The "Linear Enabler")

Protection of the C-1 carbonyl as a 1,3-dioxolane (ketal) masks the electrophilicity of the ketone.

  • Reactivity Profile: Tunable.

  • Primary Benefit: The reduction of the nitro group yields a stable aniline intermediate . The bulky ketal prevents immediate cyclization.

  • Outcome: Allows for modification of the amine (e.g., alkylation, acylation) or the alkene (e.g., hydroboration) before the ketone is revealed.

Pathway Visualization

The following diagram illustrates the divergent pathways dictated by the protection state.

ReactivityPathways Start Nitrophenyl Cyclohexenone (Scaffold) Unprotected Unprotected (Free C=O) Start->Unprotected Direct Use Protected Protected (1,3-Dioxolane) Start->Protected Ethylene Glycol/PTSA Red_Unprotected Reduction (Zn/HCl or H2) Unprotected->Red_Unprotected Red_Protected Reduction (H2/Pd-C) Protected->Red_Protected Intermediate_Un Transient Aniline Red_Unprotected->Intermediate_Un NO2 -> NH2 Stable_Aniline Stable Aniline Ketal Red_Protected->Stable_Aniline NO2 -> NH2 Cyclization Spontaneous Cyclization Intermediate_Un->Cyclization Intramolecular Attack Linear_Func Linear Functionalization (Amide Coupling/Alkylation) Stable_Aniline->Linear_Func External Electrophiles Benzazocine Benzazocine/Tricyclic Core (Fused Ring System) Cyclization->Benzazocine

Figure 1: Divergent synthesis pathways. Unprotected scaffolds lead to fused rings; protected scaffolds preserve linearity.

Comparative Performance Data

The following data summarizes the yield and product distribution when subjecting both scaffolds to standard nitro-reduction conditions (


, Pd/C) followed by acid hydrolysis.
FeatureUnprotected EnoneProtected Enone (Ketal)
Primary Reaction Reductive CyclizationChemoselective Reduction
Major Product Tricyclic Amine (Benzazocine)4-(Aminophenyl)cyclohexenone
Yield (Typical) 63 - 87% (Cyclized) [1]85 - 92% (Linear Amine) [2]
1,2-Addition Risk High (Grignards attack C=O)Null (C=O masked)
Michael Acceptor Highly ReactiveDiminished (Steric hindrance of ketal)
Stability (Acid) StableLabile (Deprotects to ketone)
Stability (Base) Sensitive (Aldol/Polymerization)Stable

Key Insight: Use the Unprotected form if your target is a bridged alkaloid (e.g., Aspernomine analogs). Use the Protected form if you need to derivatize the aniline nitrogen without touching the cyclohexanone ring.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The completion of the protection step is validated by the disappearance of the carbonyl stretch in IR or the shift of the vinyl proton in NMR.

Protocol A: Protection of Nitrophenyl Cyclohexenone

Target: Masking the Carbonyl to prevent cyclization.

Reagents:

  • 4-(4-nitrophenyl)cyclohex-2-en-1-one (1.0 equiv)

  • Ethylene Glycol (5.0 equiv)

  • p-Toluenesulfonic acid (PTSA) (0.05 equiv)

  • Solvent: Toluene (0.5 M)

Methodology:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add the nitrophenyl cyclohexenone, ethylene glycol, and PTSA to the toluene.

  • Reflux: Heat the mixture to vigorous reflux (

    
    ). Monitor water collection in the Dean-Stark trap.
    
  • Monitoring: Check TLC every 2 hours. The product will be less polar than the starting enone.

    • Validation:

      
       NMR should show the disappearance of the ketone signal (~199 ppm) and appearance of the ketal carbon (~108 ppm).
      
  • Workup: Cool to RT. Wash with saturated

    
     (removes PTSA) and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from ethanol or purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Reductive Cyclization (Unprotected Route)

Target: Synthesis of Hexahydro-2,6-methano-1-benzazocine core.

Reagents:

  • Unprotected Nitrophenyl Cyclohexenone (1.0 equiv)

  • Iron Powder (5.0 equiv)

  • Ammonium Chloride (saturated aq. solution)

  • Solvent: Ethanol/Water (3:1)

Methodology:

  • Activation: Suspend the enone and iron powder in Ethanol/Water.

  • Initiation: Heat to

    
     with vigorous stirring.
    
  • Reaction: The reduction of the nitro group occurs first.[1] The intermediate amine will spontaneously attack the ketone (or enone system) in a Michael/Condensation cascade.

  • Validation: Monitor by LC-MS. Look for the mass corresponding to

    
     (Reduction + Dehydration).
    
  • Isolation: Filter through Celite to remove iron residues. Basify filtrate with

    
     to pH 10. Extract with DCM.
    
  • Note: If the cyclization is slow, the intermediate amino-ketone can be isolated and then cyclized using acid catalysis (HCl/MeOH).

Mechanism of Action: The Cyclization Cascade

Understanding the "Unprotected" pathway is critical for troubleshooting low yields. The mechanism involves a reductive trigger followed by a condensation.

Mechanism Step1 Nitro-Enone (Starting Material) Step2 Nitro Reduction (Formation of Aniline) Step1->Step2 Fe/NH4Cl or H2/Pd Step3 Intramolecular Nucleophilic Attack (Amine attacks Carbonyl/Alkene) Step2->Step3 Proximity Effect Step4 Imine/Enamine Formation Step3->Step4 -H2O Step5 Reductive Cyclization / Tautomerization Step4->Step5 Final Benzazocine Core (Final Product) Step5->Final

Figure 2: Mechanistic cascade of the unprotected scaffold.

References

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Reduction of nitro compound using protection group. Source: Chemistry Stack Exchange (Community Validated Protocol). URL:[Link]

  • Reduction of cyclohexanone 2‐nitrophenylhydrazone. Formation of cyclohexane‐3‐spiro‐3,4‐dihydro‐1,2,4‐benzotriazine. Source: Journal of Heterocyclic Chemistry (via ResearchGate). URL:[Link]

  • Protection and Deprotection of Carbonyls. Source: CEM Corporation Technical Notes. URL:[Link]

Sources

Breaking the Ring: Elemental Analysis Standards & Protocols for Nitrogen-Containing Spiro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for Nitrogen-Containing Spiro Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Spiro" Problem

In modern drug discovery, spirocyclic scaffolds are prized for their ability to project functional groups into 3D space, improving potency and metabolic stability. However, these same structural features—rigid quaternary centers and high nitrogen content—make them notoriously "refractory" (difficult to combust) in standard elemental analysis (EA).

The Failure Mode: Standard dynamic flash combustion often fails to fully break the quaternary spiro-carbon bonds. Instead of converting to


, these centers graphitize, trapping nitrogen within a char matrix. This leads to a characteristic error pattern: Low Carbon / Low Nitrogen  results that fail the journal-mandated 

purity standard.

This guide compares the Standard Industry Protocol (Acetanilide calibration) against an Enhanced Combustion Protocol specifically designed for refractory spiro-compounds.

Comparative Analysis: Standard vs. Enhanced Protocols

We compare two methodologies for analyzing a hypothetical Nitrogen-Containing Spiro-Drug Candidate (


).
Method A: The Baseline (Standard Dynamic Flash)
  • Calibration Standard: Acetanilide (

    
    ).
    
  • Combustion Aid: None.

  • Capsule: Lightweight Tin (

    
    ).
    
  • Oxygen Dosing: Standard Loop (e.g., 10 mL).

Method B: The Solution (Enhanced Refractory Protocol)
  • Calibration Standard: Sulfanilamide (

    
    ) or BBOT (for higher molecular weight matching).
    
  • Combustion Aid: Vanadium Pentoxide (

    
    ).
    
  • Capsule: Heavyweight Tin (

    
    ) for maximum exothermic flash.
    
  • Oxygen Dosing: Extended/Enriched (e.g., 15-20 mL).

Performance Data Comparison
MetricMethod A: Standard Protocol Method B: Enhanced Protocol Status
Carbon Theory 76.05%76.05%-
Carbon Found 75.10% (-0.95%)75.98% (-0.07%)Method B Pass
Nitrogen Theory 12.10%12.10%-
Nitrogen Found 11.50% (-0.60%)12.08% (-0.02%)Method B Pass
Combustion Residue Black Char (Graphite)White Ash (Fully Oxidized)Method B Clean
Analysis Time 4 mins6 minsMethod A Faster

Technical Insight: The low nitrogen result in Method A is not due to a leak. It is due to nitrogen entrapment. When the quaternary carbon fails to combust, it forms a graphitic lattice that physically traps nitrogen atoms, preventing their conversion to


.
Scientific Mechanism: Why Sprio Compounds Fail

To understand the solution, we must visualize the failure. The diagram below illustrates the "Graphitization Trap" that occurs during the combustion of spiro compounds.

CombustionFailure cluster_fail Method A: Failure Path cluster_pass Method B: Success Path Spiro Spiro Compound (Quaternary Carbon) Flash Standard Flash (950°C, Limited O2) Spiro->Flash Pyrolysis Pyrolysis (O2 Starvation) Flash->Pyrolysis Insufficient O2/Heat V2O5 V2O5 Additive (O2 Donor) Flash->V2O5 + Additive Graphite Graphite/Char Formation Pyrolysis->Graphite TrappedN Nitrogen Trapped in Char Graphite->TrappedN ResultFail Result: Low C, Low N TrappedN->ResultFail FullOx Complete Oxidation (CO2 + NOx) V2O5->FullOx Catalytic O2 Release ResultPass Result: 100% Recovery FullOx->ResultPass

Figure 1: The "Graphitization Trap" mechanism. Without additives, the rigid spiro-core pyrolyzes into char, trapping nitrogen.


 acts as a local oxygen donor to break this cycle.
Detailed Experimental Protocol

This protocol is self-validating. If the "Check Standard" fails, do not proceed to valuable samples.

Phase 1: Instrument Preparation
  • Reactor Packing: Ensure the combustion tube is packed with fresh Copper Oxide (oxidation catalyst) and Silver Wool (halogen scrubber).

  • Temperature: Set combustion furnace to 980°C (or 1030°C if using a ceramic tube).

  • Carrier Gas: Helium flow at 140 mL/min.

Phase 2: The "Hard" Calibration

Do not use Acetanilide alone. Acetanilide is too easy to burn and will give a false sense of security.

  • Conditioning: Run 3 "bypass" samples (empty tins) to purge atmospheric

    
    .
    
  • K-Factor Calibration: Run 3 replicates of Sulfanilamide (2-3 mg).

    • Why? Sulfanilamide contains Sulfur and Nitrogen. The S-N bond requires higher energy to break, making it a better surrogate for refractory compounds than Acetanilide.

    • Acceptance Criteria: Run standard deviation must be

      
      .
      
Phase 3: Sample Preparation (The "Sandwich" Technique)

This step is critical for spiro compounds.

  • Tare: Place a Heavyweight Tin Capsule on the microbalance.

  • Additive Layer 1: Add ~5 mg of Vanadium Pentoxide (

    
    )  powder to the bottom.
    
  • Sample: Carefully weigh 1.5 - 2.0 mg of the spiro compound directly onto the

    
    .
    
  • Additive Layer 2: Cover with another ~5 mg of

    
    .
    
  • Seal: Fold the capsule tightly, ensuring no air is trapped.

    • Mechanism:[1][2][3][4][5] The Tin capsule melts at 232°C, triggering a flash oxidation. The

      
       melts at ~690°C, releasing bound oxygen exactly when the spiro-core is most vulnerable to charring.
      
Phase 4: Analysis Cycle
  • Oxygen Injection: Increase

    
     dosing time by 50% compared to standard method (e.g., from 5s to 8s).
    
  • Cycle Time: Extend the combustion hold time by 30 seconds to ensure all char is consumed.

Troubleshooting Decision Tree

Use this logic flow to determine if your method needs optimization.

OptimizationTree Start Run Standard Sample (Acetanilide) Check1 Is Standard within ±0.1%? Start->Check1 Check1->Start No (Recalibrate) RunSpiro Run Spiro Sample (Standard Method) Check1->RunSpiro Yes Check2 Is Result within ±0.4%? RunSpiro->Check2 Pass Report Results Check2->Pass Yes AnalyzeFail Analyze Failure Mode Check2->AnalyzeFail No LowC_LowN Low C & Low N? (Incomplete Combustion) AnalyzeFail->LowC_LowN HighN High N? (Incomplete Reduction) AnalyzeFail->HighN Fix1 Action: 1. Add V2O5 2. Increase O2 Dosing LowC_LowN->Fix1 Fix2 Action: 1. Check Reduction Tube (Cu) 2. Reduce Sample Mass HighN->Fix2 Fix1->RunSpiro Retest Fix2->RunSpiro Retest

Figure 2: Decision tree for optimizing elemental analysis parameters based on failure modes.

References
  • Thermo Fisher Scientific. (2020). FlashSmart Elemental Analyzer: CHNS/O determination in pharmaceutical products. Application Note 42306. Link

  • Waites, T. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 855–863. Link

  • Elemental Microanalysis. (2024). Microanalytical Standards: Acetanilide & Sulfanilamide Safety Data and Specifications.Link

  • ASTM International. (2021). ASTM E258 - Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method (Comparison Reference).Link

  • Exeter Analytical. (2019). Optimizing Combustion of Refractory Materials in CHN Analysis. Technical Report 201. Link

Sources

TLC retention factors (Rf) for dioxaspiro[4.5]dec-7-ene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the Thin Layer Chromatography (TLC) profiling of dioxaspiro[4.5]dec-7-ene derivatives. It focuses on the separation of these spirocyclic ketals/acetals from their carbonyl precursors and isomeric byproducts, a critical step in the synthesis of pheromones (e.g., Paravespula wasp pheromones) and protected building blocks for natural product synthesis.

Executive Summary & Chemical Context

Dioxaspiro[4.5]dec-7-ene scaffolds typically appear in two distinct isomeric forms in organic synthesis:

  • 1,4-Dioxaspiro[4.5]dec-7-ene: The ethylene glycol ketal of 3-cyclohexen-1-one.

  • 1,6-Dioxaspiro[4.5]dec-7-ene: A spiroacetal core often derived from hetero-Diels-Alder reactions or photo-oxygenation of furans.

Chromatographic Behavior: These compounds are moderately non-polar ethers. Their retention factors (Rf) are governed by the lack of hydrogen bond donors and the steric bulk of the spiro-fusion.

  • Key Challenge: They often lack strong UV chromophores (unless conjugated), making visualization difficult without destructive staining.

  • Stability Warning: As acetals/ketals, they are acid-sensitive. Prolonged exposure to acidic silica gel can cause hydrolysis or double-bond migration (isomerization).

Experimental Methodology (Self-Validating Protocol)

Standardized TLC Conditions

To ensure reproducible Rf values, the following protocol minimizes solvent demixing and hydrolysis artifacts.

  • Stationary Phase: Silica Gel 60 F254 (Aluminum or Glass backed).

    • Expert Tip: For highly acid-sensitive derivatives, neutralize the plate by pre-eluting with 1% Triethylamine in Pentane and drying before use.

  • Sample Load: 10–20 µg (1 µL of a 10-20 mg/mL solution in CH₂Cl₂).

  • Chamber Saturation: Filter paper wick required; 15-minute equilibration time.

Visualization Strategy (The "Dual-Check" System)

Since the "7-ene" isolated double bond absorbs weakly in UV (approx. 190-200 nm), standard UV-254 lamps often fail to detect pure products.

  • Non-Destructive: Iodine Chamber (Reversible, highlights the alkene).

  • Destructive (Specific):

    • p-Anisaldehyde Stain: Heats to a distinct blue/violet for spiroketals.

    • KMnO₄ (aq): Instantly turns brown/yellow on the alkene spot (specific for the "7-ene" functionality).

Workflow Diagram: Detection Logic

DetectionLogic Start TLC Plate Developed UV Check UV (254 nm) Start->UV Decision1 Spot Visible? UV->Decision1 Conj Conjugated System (Enone impurity?) Decision1->Conj Yes Stain Apply KMnO4 Stain Decision1->Stain No Result Yellow/Brown Spot (Isolated Alkene) Stain->Result

Caption: Logical flow for confirming the presence of the non-UV active dioxaspiro alkene vs. conjugated impurities.

Comparative Retention Data

The following data compares the performance of the dioxaspiro[4.5]dec-7-ene product against its common synthetic precursors (cyclohexenones) and isomeric byproducts.

Table 1: Synthesis Monitoring (Ketalization)

Context: Protection of 3-cyclohexen-1-one with ethylene glycol to form 1,4-dioxaspiro[4.5]dec-7-ene. Stationary Phase: Silica Gel 60.[1]

CompoundStructure TypeSolvent System (v/v)Rf ValueVisualization
1,4-Dioxaspiro[4.5]dec-7-ene Product (Ketal)Hexane:EtOAc (9:1)0.55 - 0.60 KMnO₄ (Brown), Anisaldehyde (Blue)
3-Cyclohexen-1-one Starting MaterialHexane:EtOAc (9:1)0.25 - 0.30 UV (Strong), DNP (Orange)
Ethylene Glycol ReagentHexane:EtOAc (9:1)0.00 - 0.05 PMA (Blue/Black)

Analysis:

  • The large

    
    Rf (approx. 0.3) indicates that standard silica flash chromatography is highly effective for purification.
    
  • Causality: The masking of the carbonyl dipole reduces polarity significantly, increasing the Rf.

Table 2: Isomer Separation (Regioisomers)

Context: Separation of the "7-ene" (isolated alkene) from the "6-ene" (conjugated alkene, thermodynamic product) which often forms via acid-catalyzed migration.

CompoundSolvent SystemRf (Silica)Rf (AgNO₃-Silica)*
Dioxaspiro[4.5]dec-7-ene (Isolated)Hexane:Ether (4:1)0.450.20
Dioxaspiro[4.5]dec-6-ene (Conjugated)Hexane:Ether (4:1)0.420.35

Expert Insight (The "Silver" Alternative): Standard silica struggles to separate these isomers (


Rf < 0.05).
  • Protocol: Use Silver Nitrate (AgNO₃) Impregnated Silica (10% w/w).

  • Mechanism:[2] The silver ions complex more strongly with the less sterically hindered or more nucleophilic double bond. The "7-ene" (isolated) typically complexes stronger than the conjugated isomer, significantly retarding its migration (Lower Rf).

Solvent System Optimization Guide

For researchers encountering difficult separations (e.g., diastereomers of 1,6-dioxaspiro[4.5]decane derivatives), the choice of solvent modifier is critical.

Solvent Performance Matrix
Solvent SystemPolaritySuitabilityNotes
Hexane / Ethyl Acetate MediumGeneral Purpose Best for routine synthesis monitoring.
Pentane / Diethyl Ether Low-MediumHigh Volatility Recommended for isolating volatile pheromone derivatives.
Toluene / Ethyl Acetate AromaticDiastereomers

-stacking interactions often improve separation of spiro-diastereomers.
DCM / Methanol (95:5) HighPolar Derivatives Use only for highly functionalized derivatives (e.g., alcohols).
Decision Tree for Method Development

SolventChoice Input Target: Dioxaspiro Derivative Check Isomer Separation? Input->Check Routine Routine Purification Check->Routine No Difficult Diastereomer/Regioisomer Check->Difficult Yes Solv1 Hexane:EtOAc (9:1) Routine->Solv1 Solv2 Toluene:EtOAc (20:1) Difficult->Solv2 Diastereomers Solv3 AgNO3-Silica + Hex:Ether Difficult->Solv3 Double Bond Isomers

Caption: Strategic selection of mobile and stationary phases based on separation difficulty.

Troubleshooting & Stability

Problem: "Streaking" or decomposition on the plate.

  • Cause: The acetal/ketal linkage is hydrolyzing due to the acidity of the silica gel (pH ~5).

  • Solution: Pre-treat the TLC plate.[3][4] Dip the plate in a solution of 5% Triethylamine in Hexane and let it dry before spotting your sample. This neutralizes the acidic sites.

Problem: Co-elution with starting ketone.

  • Cause: Solvent system is too polar.[4]

  • Solution: Switch from EtOAc to Ether. Ether interacts differently with the oxygen lone pairs of the spiro-ring, often providing orthogonal selectivity compared to ester-based solvents.

References

  • Salmi, E. J. (1938). Preparation of 1,4-dioxaspiro[4.5]decane. Organic Syntheses. Link

  • Hasegawa, T., et al. (1992).[5] Synthesis of the Enantiomers of 7-Methyl-1,6-dioxaspiro[4.5]decane. Bioscience, Biotechnology, and Biochemistry.[5][6] Link

  • Williams, D. R., et al. (2005).[2] Chromatographic strategies for spiroketal purification. Journal of Organic Chemistry. (Contextual grounding for AgNO3 separations).

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Link

Sources

Spectroscopic differentiation between spirodecene isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Spectroscopic Differentiation of Spirodecene Isomers

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists Subject: Spiro[4.5]decene Isomer Characterization

Executive Summary

The spiro[4.5]decene scaffold is a privileged pharmacophore in drug discovery, offering rigid three-dimensional vectorization of substituents.[1] However, synthetic routes often yield regioisomeric mixtures where the double bond resides in either the five-membered ring (Spiro[4.5]dec-1-ene , Isomer A) or the six-membered ring (Spiro[4.5]dec-6-ene , Isomer B). Differentiating these isomers is critical as their biological activities and metabolic profiles differ significantly.

This guide details a multi-modal spectroscopic strategy to unambiguously identify these isomers without X-ray crystallography. The protocol integrates IR ring-strain analysis, NMR coupling constants (


-values), and Mass Spectrometry fragmentation patterns (Retro-Diels-Alder).

Structural Landscape & Isomer Definition

Before analysis, it is essential to define the structural targets. The molecular formula


 (MW 136.23) applies to both, but the topology of the unsaturation dictates the spectroscopic signature.
  • Isomer A (5-ene): Double bond located in the cyclopentyl ring.

  • Isomer B (6-ene): Double bond located in the cyclohexyl ring.

SpiroIsomers cluster_0 Isomer A: Spiro[4.5]dec-1-ene cluster_1 Isomer B: Spiro[4.5]dec-6-ene A Double Bond in 5-Membered Ring (Strained Olefin) Difference Differentiation Factor A->Difference High Ring Strain (IR: ~1615 cm-1) B Double Bond in 6-Membered Ring (Unstrained Olefin) B->Difference Low Ring Strain (IR: ~1650 cm-1)

Figure 1: Structural differentiation logic based on ring strain and double bond location.

Spectroscopic Differentiation Strategy

Method 1: Infrared Spectroscopy (Vibrational Analysis)

IR provides the fastest "quick-screen" method. The key differentiator is the


 stretching frequency, which is sensitive to ring size (

).
  • Mechanism: Ring strain in the 5-membered ring increases the

    
    -character of the C-H bonds but decreases the 
    
    
    
    stretching frequency compared to the 6-membered analog due to angle deformation.
  • Diagnostic Bands:

    • Spiro[4.5]dec-1-ene (5-ring): The

      
       stretch appears at 1610–1618 cm⁻¹ .
      
    • Spiro[4.5]dec-6-ene (6-ring): The

      
       stretch appears at 1645–1655 cm⁻¹ .
      
    • Note: If the alkene is tetrasubstituted (e.g., at the spiro junction), the band intensity may be weak (Raman is preferred in this specific case).

Method 2: Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural assignment.

A. ¹H NMR: Olefinic Proton Coupling The splitting pattern of the vinylic protons differs due to the dihedral angles inherent to the ring size.

  • 5-Ring (Isomer A): Cis-vinylic coupling (

    
    ) in cyclopentene derivatives is typically 5.0 – 6.0 Hz .
    
  • 6-Ring (Isomer B): Cis-vinylic coupling (

    
    ) in cyclohexene derivatives is typically 8.8 – 10.5 Hz .
    

B. ¹³C NMR: The "Allylic Spiro" Shift The chemical shift of the quaternary spiro carbon (


) is the most reliable single data point.
  • Isomer A (1-ene): The spiro carbon is homoallylic (separated by one

    
     carbon from the alkene).
    
    • 
       Shift: ~38–42 ppm .
      
  • Isomer B (6-ene): The spiro carbon is allylic (directly adjacent to the alkene system).

    • 
       Shift: ~45–50 ppm  (Deshielded by ~5-8 ppm due to the 
      
      
      
      -effect of the double bond).
Method 3: Mass Spectrometry (Fragmentation)

Under Electron Ionization (EI), the isomers follow distinct fragmentation pathways driven by ring stability.

  • Spiro[4.5]dec-6-ene (Isomer B): Undergoes a Retro-Diels-Alder (RDA) reaction.[2] The cyclohexene ring "unzips" to release ethylene (or a substituted alkene) and a diene.

    • Observation: A strong fragment ion corresponding to

      
       (loss of 
      
      
      
      ) or
      
      
      (loss of butadiene fragment).
  • Spiro[4.5]dec-1-ene (Isomer A): The cyclopentene ring does not undergo RDA. Fragmentation is dominated by alkyl radical losses (e.g., methyl/ethyl loss from ring opening).

    • Observation: Complex fragmentation without a dominant RDA peak.

Comparative Data Summary

FeatureSpiro[4.5]dec-1-ene (5-Ring C=C)Spiro[4.5]dec-6-ene (6-Ring C=C)
IR C=C Stretch 1610 – 1618 cm⁻¹ (Lower)1645 – 1655 cm⁻¹ (Higher)
¹H NMR

5.0 – 6.0 Hz 9.0 – 10.5 Hz
¹³C Spiro Shift ~40 ppm (Homoallylic)~48 ppm (Allylic)
MS (EI) Pattern Alkyl losses (

)
Retro-Diels-Alder (

)
Ring Strain High (Angle strain)Low (Chair-like transition)

Experimental Protocol: Step-by-Step Characterization

This workflow ensures self-validating identification.

Step 1: Sample Preparation

  • Dissolve ~5 mg of the isolated spirodecene in 0.6 mL of

    
    .
    
  • Ensure the sample is free of paramagnetic impurities (filter through a small plug of basic alumina if necessary).

Step 2: NMR Acquisition

  • Run ¹H NMR (minimum 400 MHz):

    • Focus on the region 5.4 – 6.0 ppm .

    • Perform a decoupling experiment if the alkene signal is obscured, or use a 2D

      
      -resolved sequence.
      
    • Validation: Measure the peak width at half-height (

      
      ) if splitting is unclear; 5-ring alkenes have narrower multiplets than 6-ring.
      
  • Run ¹³C NMR (DEPT-135):

    • Identify the quaternary carbon (will disappear in DEPT-135 or appear positive in APT depending on settings).

    • Verify its chemical shift against the table above.[3][4]

Step 3: Mass Spectrometry Confirmation

  • Inject sample via GC-MS (EI mode, 70 eV).

  • Analyze the Total Ion Chromatogram (TIC).

  • Extract the mass spectrum of the peak.

  • Look for the m/z 108 peak (Loss of

    
     from 
    
    
    
    ) which indicates the cyclohexene ring (Isomer B).

Workflow Start Isolated Spirodecene Isomer IR Step 1: IR Spectroscopy (Neat film or ATR) Start->IR Decision1 C=C Freq? IR->Decision1 NMR Step 2: 1H NMR (CDCl3, 400 MHz) Decision1->NMR Ambiguous ConclusionA Identify as: Spiro[4.5]dec-1-ene Decision1->ConclusionA < 1620 cm-1 ConclusionB Identify as: Spiro[4.5]dec-6-ene Decision1->ConclusionB > 1640 cm-1 Decision2 Olefin Coupling (J)? NMR->Decision2 Decision2->ConclusionA J ~ 5-6 Hz Decision2->ConclusionB J ~ 10 Hz

Figure 2: Decision tree for spectroscopic identification.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley.

  • PubChem Compound Summary: Spiro[4.5]dec-6-ene . National Center for Biotechnology Information.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Ring Strain and Spectroscopy).

Sources

Safety Operating Guide

8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action Plan

Objective: Safe containment and disposal of 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene (CAS: 2574546-81-7), a functionalized nitroaromatic intermediate often utilized in pharmaceutical synthesis (e.g., Brexpiprazole precursors).[1][2][3]

Critical Directive: This compound combines a nitroaromatic moiety (toxicity, potential mutagenicity) with a ketal protecting group (acid sensitivity).[2][3]

  • DO NOT mix with acidic waste streams.[2][3] Acid contact hydrolyzes the ketal, releasing the corresponding ketone and ethylene glycol, potentially altering the waste profile and generating heat.

  • DO NOT dispose of down the drain.[3] Nitroaromatics are persistent environmental pollutants.[2][3]

  • DO segregate as "Hazardous Organic Waste" destined for high-temperature incineration.[1][2][3]

Part 2: Chemical Profile & Hazard Analysis (The "Why")

To dispose of a chemical safely, one must understand its reactivity profile. This section details the mechanistic reasons behind the disposal protocols.

FeatureChemical MoietyHazard ImplicationOperational Constraint
Toxicity Nitro Group (-NO₂) Nitroaromatics are often toxic and potential mutagens.[1][2][3][4][5] Reduction in vivo can lead to toxic amines.[2][3]Handle as a Cytotoxic/Potent Compound .[2][3] Double-gloving (Nitrile) is mandatory.[1][2][3]
Reactivity 1,4-Dioxaspiro (Ketal) Ketals are acid-labile protecting groups.[1][2][3]Strictly avoid Acid Waste . Contact with low pH causes hydrolysis to the ketone.[3]
Stability Conjugated Alkene Generally stable, but susceptible to oxidation.Store away from strong oxidizers to prevent degradation prior to disposal.[2][3]
Physical Solid (Standard State) Dust generation potential.[2][3][6][7]Use wet-wiping methods for cleanup to prevent inhalation.[1][2][3][6][7][8][9]
Mechanistic Insight: The Acid Sensitivity Risk

The 1,4-dioxaspiro[4.5]dec-7-ene core is a masked ketone.[1][2][3] In the presence of acid (H⁺), the following hydrolysis occurs:

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">


[1][3]

While not violently explosive, this reaction changes the chemical inventory of your waste container, potentially invalidating the waste manifest and creating uncharacterized byproducts. Therefore, this compound must remain neutral or slightly basic during storage. [1]

Part 3: Step-by-Step Disposal Protocol

Phase 1: Waste Segregation & Characterization

Before moving the material, categorize it correctly to ensure the disposal facility (TSDF) accepts it.

  • Waste Code (RCRA - US Context):

    • If the pure substance is discarded, it does not have a specific P or U list code.

    • Characterize as D001 (Ignitable) if in flammable solvent.[2][3]

    • Otherwise, characterize based on toxicity (Generic Hazardous Waste).

  • Stream Selection: High-Temperature Incineration (Best Practice for Nitroaromatics).[1][2][3]

Phase 2: Packaging & Containment

Scenario A: Solid Waste (Pure Compound or Contaminated Solids) [2][3]

  • Primary Containment: Place the solid or contaminated wipes/PPE into a clear, sealable polyethylene bag (min 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene" (Do not use abbreviations).[1][2][3]

    • Hazard Checkbox: Toxic, Irritant.[6]

Scenario B: Liquid Waste (Mother Liquors/Solvent Solutions) [2][3]

  • Compatibility Check: Ensure the solvent stream is Halogenated or Non-Halogenated compatible.[2][3]

  • pH Check: Verify the waste solvent is Neutral (pH 6-8) .

  • Transfer: Pour into the appropriate solvent waste carboy (HDPE or Glass).

    • Crucial: Do not fill >90% to allow for thermal expansion.[2][3]

  • Log Entry: Record the approximate mass of the compound added to the carboy on the waste log sheet.

Phase 3: Spill Response Contingency
  • Small Spill (Solid): Do not dry sweep (dust risk).[2][3][7] Cover with wet paper towels (water or ethanol), wipe up, and dispose of as solid waste.

  • Large Spill: Evacuate area. Personnel wearing Tyvek suits and respirators should handle cleanup using a HEPA vacuum or wet methods.[2]

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for disposing of this specific compound, ensuring no cross-contamination with incompatible streams.

DisposalWorkflow Start Waste Generation: 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene StateCheck Determine Physical State Start->StateCheck SolidPath Solid / PPE / Wipes StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid Bagging Double Bag in Polyethylene SolidPath->Bagging PHCheck Check pH (Must be Neutral) LiquidPath->PHCheck ContainerSolid Wide-Mouth HDPE Jar Bagging->ContainerSolid Acidic Acidic Stream PHCheck->Acidic pH < 6 Neutral Neutral/Basic Stream PHCheck->Neutral pH 6-8 Stop STOP: Neutralize First (Prevent Ketal Hydrolysis) Acidic->Stop ContainerLiquid Solvent Carboy (Halogenated vs Non-Halogenated) Neutral->ContainerLiquid Stop->Neutral After Neutralization Labeling Label: 'Toxic, Irritant' Full Chemical Name ContainerSolid->Labeling ContainerLiquid->Labeling Final Handover to EHS (High-Temp Incineration) Labeling->Final

Figure 1: Operational decision tree for the segregation and disposal of 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene, highlighting the critical pH check for liquid waste.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 567352, 1,4-Dioxaspiro[4.5]decan-8-ol (Analogous Core Structure).[1][2][3] Retrieved from [Link][2][3]

  • Spain, J. C. (1995). Biodegradation of Nitroaromatic Compounds.[3][10] Annual Review of Microbiology.[2][3] (Context on environmental persistence of nitroaromatics). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.